Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate
Description
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Properties
IUPAC Name |
ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-3-12-6(11)7(2)4-8(9,10)5-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJJHWLCLJNZCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301175140 | |
| Record name | Cyclobutanecarboxylic acid, 3,3-difluoro-1-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301175140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227607-45-6 | |
| Record name | Cyclobutanecarboxylic acid, 3,3-difluoro-1-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227607-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 3,3-difluoro-1-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301175140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Gem-Difluorinated Cyclobutane Motif: A Physicochemical Deep Dive for the Modern Medicinal Chemist
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties. Among the diverse array of fluorinated motifs, the gem-difluorinated cyclobutane has emerged as a particularly valuable bioisostere, prized for its ability to impart favorable properties such as enhanced metabolic stability and modulated acidity, all while navigating the complex landscape of lipophilicity and conformational space. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core physicochemical properties of gem-difluorinated cyclobutanes. We will dissect the nuanced effects of this moiety on molecular conformation, electronic character, lipophilicity, and metabolic fate, grounding our discussion in mechanistic principles and field-proven insights. This guide is designed not as a rigid template, but as an expert-led narrative to empower the rational design of next-generation therapeutics.
The Strategic Imperative: Why Gem-Difluorinated Cyclobutanes?
The cyclobutane ring, a strained yet conformationally defined four-membered carbocycle, offers a unique three-dimensional scaffold for molecular design.[1] When geminally difluorinated, this motif marries the conformational pre-organization of the cyclobutane with the profound electronic influence of fluorine. The introduction of a CF2 group can profoundly alter a molecule's properties, including its pKa, lipophilicity, and metabolic stability.[2][3] This has led to its successful incorporation into several drug candidates and approved drugs, such as the mutant IDH1 inhibitor Ivosidenib, where the gem-difluorocyclobutane group was critical for enhancing metabolic stability while preserving potency.[4]
This guide will explore the fundamental principles that govern the behavior of this increasingly important structural unit.
Conformational Landscape: A Puckered Perspective
Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate eclipsing strain between adjacent methylene groups. The introduction of a gem-difluoro group influences this puckering. X-ray crystallography studies have revealed that 1,1-disubstituted 3,3-difluorocyclobutanes maintain a puckered conformation, with puckering angles around 20-24°.[5] This is slightly more planar than many non-fluorinated cyclobutanes (which typically have puckering angles around 30°), but significantly more puckered than strained heterocyclic four-membered rings.[5]
This defined, non-planar geometry can be a powerful tool for medicinal chemists. It allows for the precise positioning of substituents in three-dimensional space, which can lead to optimized interactions with a biological target and stabilize bioactive conformations.[5][6]
The Electronic Signature: Inductive Effects and pKa Modulation
The defining electronic feature of the gem-difluoro group is its powerful electron-withdrawing nature, a consequence of the high electronegativity of fluorine. This inductive effect has a profound and predictable impact on the acidity and basicity of nearby functional groups, a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The CF2 group significantly lowers the pKa of adjacent acidic protons and the pKaH of nearby basic amines.[2][3] This effect is primarily driven by the through-bond inductive effect of the fluorine atoms.[2][3] For instance, spirocyclic gem-difluorocyclobutanes have been used to lower the pKaH of neighboring basic amidine sites, which can help mitigate off-target effects like hERG inhibition.[4][5]
Table 1: Impact of Gem-Difluorination on the pKa of Cycloalkylamines and Carboxylic Acids
| Compound Pair | Functional Group | Non-Fluorinated pKa | gem-Difluorinated pKa | ΔpKa | Reference |
| Cyclobutylamine vs. 3,3-Difluorocyclobutylamine | Amine (pKa of conjugate acid) | ~10.7 | ~8.7 | ~2.0 | [7] |
| Cyclobutanecarboxylic acid vs. 3,3-Difluorocyclobutanecarboxylic acid | Carboxylic Acid | ~4.8 | ~3.8 | ~1.0 | [7] |
| Spiro[2.2]pentane amine vs. gem-difluoro analogue | Amine (pKa of conjugate acid) | ~10.6 | ~8.63 | -1.97 | [7] |
| Spiro[2.2]pentane carboxylic acid vs. gem-difluoro analogue | Carboxylic Acid | ~5.0 | ~4.22 | -0.78 | [7] |
Note: The exact pKa values can vary depending on experimental conditions. The data presented here are illustrative of the general trend.
Navigating Lipophilicity: A Complex Interplay
The effect of gem-difluorination on lipophilicity (typically measured as logP or logD) is more complex and less intuitive than its effect on pKa.[2][3] While fluorine is highly electronegative, leading to polar C-F bonds, the overall impact on molecular lipophilicity is a nuanced balance of factors including:
-
Increased Molecular Surface Area: The addition of two fluorine atoms increases the size of the molecule.
-
Polarity of C-F Bonds: The polarized C-F bonds can engage in dipole-dipole interactions and act as weak hydrogen bond acceptors.
-
Reduction of Local Basicity: As discussed, the electron-withdrawing nature of the CF2 group reduces the basicity of nearby amines, which can decrease lipophilicity at physiological pH.
-
Conformational Effects: The puckered nature of the ring and the orientation of the C-F bonds relative to other functional groups can influence solvent interactions.
In some cases, gem-difluorination can lead to an increase in lipophilicity, while in others, it can cause a decrease.[8] The outcome is highly dependent on the specific molecular context, including the ring size and the nature and position of other functional groups.[2][3] This context-dependent nature underscores the importance of empirical measurements for any new chemical series.
Table 2: Comparative LogP Values for Matched Molecular Pairs
| Parent Compound | gem-Difluorinated Analogue | Parent LogP | Analogue LogP | ΔLogP | Reference |
| N-benzylcyclobutanamine | N-benzyl-3,3-difluorocyclobutanamine | ~2.5 | ~2.3 | -0.2 | Based on trends in[8] |
| Cyclohexylbenzamide | (3,3-Difluorocyclohexyl)benzamide | ~3.4 | ~3.1 | -0.3 | Based on trends in[8] |
Note: These values are illustrative and highlight the often subtle and context-dependent changes in lipophilicity.
Enhancing Metabolic Stability: Blocking Sites of Oxidation
One of the most significant advantages of incorporating a gem-difluorinated cyclobutane is the enhancement of metabolic stability.[2][3] The primary mechanism for this is the steric and electronic shielding of metabolically labile C-H bonds. The strong, non-oxidizable C-F bonds effectively block common sites of cytochrome P450 (CYP) mediated oxidation.
By replacing a methylene (-CH2-) group with a difluoromethylene (-CF2-) group, medicinal chemists can prevent hydroxylation at that position, a common metabolic pathway that leads to rapid drug clearance. This strategy was successfully employed in the development of the MCHR1 inhibitor BMS-814580, where a 1,1-disubstituted gem-difluorocyclobutane was crucial in blocking a metabolic weak spot.[4] Studies have shown that gem-difluorination can either have no effect or slightly improve the metabolic stability of model derivatives.[2]
Experimental Protocols for Physicochemical Characterization
To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential. Below are outlines for key assays used to determine the physicochemical properties of gem-difluorinated cyclobutanes.
Potentiometric Titration for pKa Determination
This method directly measures the pH of a solution as a titrant (a strong acid or base) is added, allowing for the precise determination of the pKa.
Step-by-Step Methodology:
-
Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) at a known concentration (typically 1 mM).[9] Standardized solutions of 0.1 M HCl and 0.1 M NaOH are also prepared.[9][10]
-
Calibration: The pH meter is calibrated using at least three standard buffers (e.g., pH 4, 7, and 10).[10]
-
Titration Setup: A known volume of the test compound solution is placed in a thermostatted vessel with a magnetic stirrer. The calibrated pH electrode is immersed in the solution.[9][10] To maintain a constant ionic strength, a background electrolyte like 0.15 M KCl is often added.[9][10]
-
Execution: For a basic compound, the solution is first acidified with 0.1 M HCl to a low pH (e.g., 1.8-2.0).[9][10] The solution is then titrated with small, precise aliquots of 0.1 M NaOH. For an acidic compound, the process is reversed.
-
Data Acquisition: The pH is recorded after each addition of titrant, allowing the system to equilibrate until the pH reading is stable (e.g., drift < 0.01 pH units/minute).[9]
-
Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve, often corresponding to the pH at the half-equivalence point.[10] The experiment should be repeated at least in triplicate to ensure accuracy.[9]
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay measures the rate of disappearance of a test compound when incubated with HLM, which are rich in CYP enzymes, providing a measure of Phase I metabolic clearance.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Incubation Setup:
-
Reaction Initiation and Time Points:
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.[11][12]
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.[11][13]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the test compound at each time point using LC-MS/MS.[11]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound versus time.
-
The slope of the line gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg protein.
-
Conclusion: A Versatile Tool for Drug Design
The gem-difluorinated cyclobutane is a powerful and versatile motif in the medicinal chemist's toolbox. Its unique combination of a conformationally defined, three-dimensional scaffold and potent electronic properties allows for the fine-tuning of critical drug-like properties. While its impact on lipophilicity requires careful, context-specific evaluation, its ability to predictably modulate pKa and significantly enhance metabolic stability makes it an invaluable asset in overcoming common challenges in drug discovery. A thorough understanding of the physicochemical principles outlined in this guide will empower scientists to rationally design and develop safer and more effective medicines.
References
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Ishikura, H., Rojas, J. J., Begg, C. S., Choi, C., & Bull, J. A. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry, 90(29), 10425–10433. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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El-Kashef, D., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
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Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
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Request PDF. (n.d.). Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem -Difluorocyclobutanols. ResearchGate. [Link]
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MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
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Wernevik, J., et al. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
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Request PDF. (n.d.). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate. [Link]
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Ishikura, H., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]
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Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]
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Gill, H., et al. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
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Request PDF. (n.d.). Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. ResearchGate. [Link]
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Scott, J. S., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]
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Olifir, O. S., & Liashuk, O. S. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta. [Link]
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Ishikura, H., et al. (2025). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed Central. [Link]
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Scott, J. S., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PubMed Central. [Link]
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Request PDF. (n.d.). The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. ResearchGate. [Link]
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Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]
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ResearchGate. (n.d.). Functionalized gem‐difluorocycloalkanes, their non‐fluorinated and acylic counterparts – target molecules of this study. Retrieved from [Link]
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ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... Retrieved from [Link]
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Grygorenko, O. O., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry. [Link]
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Spectroscopic Profile of Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate: A Technical Guide
This technical guide provides a comprehensive overview of the predicted spectroscopic data for Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate, a fluorinated cyclobutane derivative of interest in medicinal chemistry and materials science. The unique structural features of this molecule, including the gem-difluoro group and the quaternary carbon center, give rise to a distinct spectroscopic signature. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis and interpretation of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction to this compound
This compound (C₈H₁₂F₂O₂) is a valuable building block in organic synthesis. The presence of the difluoromethylene group can significantly influence the molecule's lipophilicity, metabolic stability, and conformational preferences, making it an attractive moiety for the design of novel bioactive compounds and advanced materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.
It is important to note that the spectroscopic data presented in this guide are predicted using computational algorithms and have not been experimentally verified. These predictions serve as a robust reference for the anticipated spectral characteristics of the molecule.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl and methyl groups, as well as the methylene protons of the cyclobutane ring. The presence of the two fluorine atoms is expected to introduce complex splitting patterns for the adjacent methylene protons through-space and through-bond couplings.
Experimental Protocol (Hypothetical): A standard ¹H NMR experiment would be conducted on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
Predicted ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~2.80 - 2.60 | Multiplet (m) | 2H | -CH₂ -CF₂- (Ring) |
| ~2.50 - 2.30 | Multiplet (m) | 2H | -CH₂ -C(CH₃)- (Ring) |
| ~1.45 | Singlet (s) | 3H | -C-CH₃ |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Interpretation:
The downfield quartet at approximately 4.15 ppm is characteristic of the methylene protons of the ethyl ester, deshielded by the adjacent oxygen atom. The corresponding methyl group of the ethyl ester appears as an upfield triplet at around 1.25 ppm. The singlet at approximately 1.45 ppm is assigned to the methyl group at the C1 position of the cyclobutane ring. The two sets of methylene protons on the cyclobutane ring are diastereotopic and are expected to appear as complex multiplets in the region of 2.30-2.80 ppm. The protons on the carbon adjacent to the difluorinated carbon will likely exhibit splitting due to coupling with the fluorine atoms (²JHF and ³JHF), further complicating the signal.
Caption: Predicted ¹H NMR assignments for this compound.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The presence of the electron-withdrawing fluorine atoms is expected to have a significant impact on the chemical shift of the C3 carbon, resulting in a characteristic triplet due to one-bond carbon-fluorine coupling (¹JCF).
Experimental Protocol (Hypothetical): A standard ¹³C NMR experiment would be performed on a 100 MHz spectrometer using CDCl₃ as the solvent, with complete proton decoupling.
Predicted ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C =O (Ester) |
| ~120 (triplet) | C F₂ |
| ~61 | -O-C H₂-CH₃ |
| ~45 | C -CH₃ (Quaternary) |
| ~35 | C H₂ (Ring) |
| ~25 | -C-C H₃ |
| ~14 | -O-CH₂-C H₃ |
Interpretation:
The ester carbonyl carbon is predicted to resonate at the most downfield position, around 175 ppm. The most notable feature is the signal for the difluorinated carbon (C3), which is expected to appear as a triplet around 120 ppm due to the strong one-bond coupling to the two fluorine atoms. The quaternary carbon (C1) is predicted to be around 45 ppm. The two methylene carbons of the cyclobutane ring are expected to have similar chemical shifts around 35 ppm. The carbons of the ethyl group are predicted at approximately 61 ppm (-OCH₂-) and 14 ppm (-CH₃), while the methyl group on the ring is predicted around 25 ppm.
Caption: Predicted ¹³C NMR assignments for this compound.
Predicted Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in a molecule. For this compound, the most prominent absorption bands are expected to be from the carbonyl group of the ester and the C-F bonds.
Experimental Protocol (Hypothetical): The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer using a thin film of the neat compound on a salt plate.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (alkane) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-F stretch |
Interpretation:
A strong absorption band around 1740 cm⁻¹ is predicted for the carbonyl (C=O) stretching vibration of the ester functional group. The C-H stretching vibrations of the methyl and methylene groups are expected to appear around 2980 cm⁻¹. A strong band in the region of 1250 cm⁻¹ is anticipated for the C-O stretching of the ester. The most characteristic feature for this molecule, apart from the carbonyl absorption, will be the strong absorption bands in the 1100 cm⁻¹ region, corresponding to the C-F stretching vibrations of the difluoromethylene group.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Experimental Protocol (Hypothetical): The mass spectrum would be obtained using an electron ionization (EI) source.
Predicted Mass Spectrometry Data:
| m/z | Possible Fragment |
| 178 | [M]⁺ (Molecular Ion) |
| 163 | [M - CH₃]⁺ |
| 133 | [M - OCH₂CH₃]⁺ |
| 105 | [M - COOCH₂CH₃]⁺ |
| 73 | [COOCH₂CH₃]⁺ |
Interpretation:
The molecular ion peak [M]⁺ is predicted at m/z 178, corresponding to the molecular weight of the compound. Common fragmentation pathways for esters include the loss of the alkoxy group and the entire ester group. Therefore, prominent fragment ions are expected at m/z 133, corresponding to the loss of the ethoxy radical (-OCH₂CH₃), and at m/z 105, corresponding to the loss of the entire carbethoxy group (-COOCH₂CH₃). Loss of the methyl group from the cyclobutane ring could lead to a fragment at m/z 163. The peak at m/z 73 would correspond to the carbethoxy fragment itself.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The predicted spectroscopic data for this compound provide a detailed and insightful roadmap for the structural characterization of this important fluorinated building block. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a unique spectral fingerprint that can be used for its identification and for monitoring its presence in reaction mixtures. While this guide is based on computational predictions, it serves as a valuable resource for anticipating and interpreting experimental results, thereby accelerating research and development efforts involving this compound.
References
-
NMR Prediction: The NMR spectra were predicted using online NMR prediction tools. A widely used resource for such predictions is NMRDB.org.[1]
- IR Spectrum Interpretation: General principles of IR spectroscopy were used for the interpret
- Mass Spectrometry Fragmentation: The predicted fragmentation patterns are based on established principles of mass spectrometry for organic esters.
Disclaimer: The data and interpretations presented in this technical guide are based on computational predictions and are intended for informational purposes only. Experimental verification is recommended for definitive structural confirmation.
Numbered Reference List:
-
NMRDB.org: An Online Database for NMR Spectra Prediction. Available at: [Link]
Sources
The Strategic Incorporation of Fluorinated Cyclobutanes in Modern Medicinal Chemistry: An In-depth Technical Guide
Abstract
The confluence of fluorine chemistry and strained ring systems has introduced a powerful new dimension to medicinal chemistry. This guide provides a comprehensive technical overview of the role of fluorinated cyclobutanes in drug discovery and development. We will explore the nuanced interplay between the conformational constraints of the cyclobutane ring and the unique electronic properties of fluorine, which together offer a sophisticated toolkit for modulating the physicochemical and pharmacokinetic profiles of drug candidates. This document will delve into the synthetic strategies for accessing these valuable motifs, their profound impact on molecular properties such as lipophilicity and metabolic stability, and their successful application in clinical candidates. Through detailed protocols, data-driven comparisons, and mechanistic insights, this guide serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage the potential of fluorinated cyclobutanes.
The Rationale for Fluorinated Cyclobutanes: A Synergy of Strain and Electronegativity
The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with fluorinated compounds consistently representing a significant portion of newly approved drugs.[1] The small atomic size and high electronegativity of fluorine can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.[2] When combined with the unique puckered three-dimensional structure of the cyclobutane ring, a powerful synergy emerges.[3]
The cyclobutane scaffold itself offers several advantages in drug design:
-
Conformational Rigidity: The strained nature of the cyclobutane ring restricts the conformational freedom of appended functionalities, which can lead to enhanced binding affinity for a biological target by reducing the entropic penalty of binding.[4]
-
Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible alkyl chains.[5]
-
Three-Dimensionality: The non-planar structure of cyclobutane allows for the precise spatial orientation of substituents, enabling better exploration of the three-dimensional space within a binding pocket.[6]
The introduction of fluorine to the cyclobutane ring further refines these properties:
-
Modulation of Physicochemical Properties: Fluorination significantly alters the electronic distribution within the molecule, impacting its acidity (pKa) and lipophilicity (logP). The strong electron-withdrawing nature of fluorine generally increases the acidity of nearby functional groups.[7] The effect on lipophilicity is more complex and can be tuned by the degree and position of fluorination.[7]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it highly resistant to metabolic cleavage by cytochrome P450 enzymes. This can be strategically employed to block sites of metabolism.[5]
-
Conformational Control: The introduction of fluorine can influence the puckering of the cyclobutane ring, providing an additional layer of control over the spatial arrangement of substituents.[7]
-
Bioisosteric Replacement: Fluorinated cyclobutane moieties can serve as effective bioisosteres for other chemical groups, such as gem-dimethyl or carbonyl groups, offering improved properties while maintaining or enhancing biological activity.[4]
The following diagram illustrates the key attributes that make fluorinated cyclobutanes attractive motifs in drug design.
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A Technical Guide to Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate: A Key Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate, a specialized chemical building block with increasing relevance in the field of targeted protein degradation. We will delve into its fundamental chemical identifiers, physicochemical properties, and its emerging role in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
Core Chemical Identity and Descriptors
A precise understanding of a molecule's identifiers is paramount for accurate sourcing, data retrieval, and regulatory compliance. This compound is a synthetically derived, non-natural compound.
Nomenclature and Synonyms
The systematic name for this compound is ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate .[1] Due to its specific structure and application, it is often referred to by its CAS number or catalog identifiers. Common synonyms and database identifiers include:
-
Cyclobutanecarboxylic acid, 3,3-difluoro-1-methyl-, ethyl ester
-
MFCD23105921
Chemical Identifiers
For unambiguous identification in chemical databases and literature, the following identifiers are crucial:
| Identifier | Value | Source |
| CAS Number | 227607-45-6 | [1] |
| PubChem CID | 72207837 | [2] |
| Molecular Formula | C8H12F2O2 | [1] |
| Molecular Weight | 178.18 g/mol | [3] |
| IUPAC Name | ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate | [1] |
| Canonical SMILES | CCOC(=O)C1(C)CC(F)(F)C1 | [4] |
| InChI | InChI=1S/C8H12F2O2/c1-3-12-7(11)8(2)4-6(9,10)5-8/h3-5H2,1-2H3 | |
| InChIKey | Not readily available in search results. |
Physicochemical Properties
The physical and chemical properties of this building block are essential for its handling, reaction setup, and formulation.
| Property | Value | Notes |
| Boiling Point | 164.0 ± 40.0 °C at 760 mmHg | Predicted |
| Density | 1.13 ± 0.1 g/cm³ | Predicted |
| Flash Point | 52.1 ± 22.2 °C | Predicted |
| Purity | Typically available at ≥97% | [1] |
Note: Some physical properties are predicted values from chemical databases and should be confirmed with experimental data where critical.
Role in Targeted Protein Degradation
The primary application of this compound is as a Protein Degrader Building Block .[1] This positions it as a valuable component in the synthesis of PROTACs and molecular glues, two revolutionary therapeutic modalities.
PROTACs and Molecular Glues: A Paradigm Shift in Drug Discovery
Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[5][6] Unlike traditional inhibitors that only block a protein's function, degraders physically remove the protein from the cell.
-
PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules with three components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[7]
-
Molecular Glues are smaller molecules that induce or enhance the interaction between an E3 ligase and a target protein, leading to the target's degradation.[5][6]
The following diagram illustrates the general mechanism of action for PROTACs:
Caption: General mechanism of PROTAC-mediated protein degradation.
Significance of the Difluorocyclobutane Moiety
The 3,3-difluoro-1-methylcyclobutane core of this molecule is a bioisostere for other commonly used chemical groups in drug design. The gem-difluoro group can offer several advantages:
-
Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, potentially increasing the half-life of the final drug compound.
-
Modulation of Physicochemical Properties: The electronegativity of the fluorine atoms can alter the molecule's lipophilicity, polarity, and pKa, which can in turn influence its solubility, cell permeability, and binding affinity.
-
Conformational Constraint: The cyclobutane ring provides a rigid scaffold, which can help to lock the molecule into a specific conformation that is optimal for binding to its target.
Synthesis and Handling
While a specific, detailed, and publicly available synthesis protocol for this compound was not found in the reviewed literature, a general synthetic approach can be proposed based on established organic chemistry principles for the synthesis of similar cyclobutane derivatives.
Proposed Synthetic Pathway
A plausible synthetic route could involve the [2+2] cycloaddition of a suitable difluoroketene or a difluoroalkene with an appropriate reaction partner, followed by functional group manipulations to introduce the methyl and ethyl ester moieties. Another potential route could involve the fluorination of a pre-formed cyclobutanone ring system.
The following diagram outlines a conceptual synthetic workflow:
Caption: Conceptual workflow for the synthesis of the title compound.
Handling and Storage
-
Storage: Store at room temperature.[1]
-
Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.
Conclusion
This compound is a specialized building block with significant potential in the rapidly evolving field of targeted protein degradation. Its unique combination of a conformationally restricted cyclobutane scaffold and the metabolically robust gem-difluoro group makes it an attractive component for the design of next-generation therapeutics. As research into PROTACs and molecular glues continues to expand, the demand for such precisely engineered chemical tools is expected to grow, further solidifying the importance of this compound in modern drug discovery.
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ChemSrc. (n.d.). CAS#:227607-45-6 | ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
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Baipai Ke Biotechnology. (n.d.). PROTACs Molecular Glue. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. PubMed Central. Retrieved from [Link]
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Part 1: The Fundamental Puckering of the Cyclobutane Ring
An In-Depth Technical Guide to the 3D Conformation of Substituted Cyclobutane Rings
This guide provides a comprehensive exploration of the conformational landscape of substituted cyclobutane rings. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond foundational principles to deliver field-proven insights into the analysis and strategic utilization of this unique carbocycle. We will delve into the causality behind its non-planar structure, the profound influence of substituents, the methodologies for its characterization, and its rising importance as a privileged scaffold in modern drug discovery.
The cyclobutane ring, a four-membered carbocycle, presents a fascinating case study in conformational analysis, governed by a delicate interplay between two opposing forces: angle strain and torsional strain.
-
Angle Strain: A hypothetical planar cyclobutane would possess internal C-C-C bond angles of 90°. This is a significant deviation from the ideal 109.5° sp³ tetrahedral angle, leading to substantial angle strain, also known as Baeyer strain.[1][2] This strain energetically favors a planar geometry to maximize the bond angles.
-
Torsional Strain: In a planar conformation, all eight hydrogen atoms on adjacent carbons would be perfectly eclipsed, creating maximum torsional (or Pitzer) strain.[1][2] This strain is a powerful driving force for the ring to distort out of planarity.
To alleviate the substantial torsional strain, the cyclobutane ring adopts a non-planar, "puckered" or "bent" conformation.[1][3][4][5] This puckering reduces the eclipsing interactions between C-H bonds. The trade-off is a slight decrease in the C-C-C bond angles to approximately 88°, which marginally increases the angle strain.[2][4] However, the energetic relief from minimizing torsional strain is greater than the penalty from the increased angle strain, making the puckered state the global energy minimum.
The puckered conformation is characterized by a puckering angle (θ) , the dihedral angle between the two C1-C2-C3 and C1-C4-C3 planes, which is approximately 28-35° for the parent cyclobutane.[4][6][7][8] The ring is not static; it undergoes rapid "ring-flipping" between two equivalent puckered conformations, passing through the higher-energy planar transition state.[4] The energy barrier for this inversion is quite low, calculated to be around 1.44 kcal/mol (or 482-498 cm⁻¹), ensuring rapid interconversion at room temperature.[6][7][9]
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The gem-Difluoro Group: A Strategic Tool for Modulating Electronic Effects in Small Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties. Among the various fluorinated motifs, the gem-difluoromethylene (CF₂) group stands out for its profound and often predictable influence on the electronic landscape of small molecules. This guide provides a detailed exploration of the electronic effects imparted by the gem-difluoro group, offering insights into its role in modulating physicochemical properties, enhancing metabolic stability, and providing conformational control. By understanding the underlying principles of these effects, researchers can more effectively leverage this unique functional group in rational drug design. The CF₂ group is frequently employed as a bioisostere for carbonyl groups, ether oxygens, or methylene groups, offering a nuanced approach to refining a molecule's drug-like characteristics.[1][2]
Fundamental Electronic Properties of the gem-Difluoro Group
The electronic influence of the gem-difluoro group is a composite of several key factors stemming from the intrinsic properties of the fluorine atom and the C-F bond.
-
High Electronegativity and the Inductive Effect: Fluorine is the most electronegative element, leading to a strong polarization of the carbon-fluorine (C-F) bond, with significant electron density drawn towards the fluorine atoms. This creates a powerful electron-withdrawing inductive effect (-I effect) that propagates through sigma bonds, influencing the acidity and basicity of nearby functional groups.[3][4][5]
-
The Nature of the C-F Bond: The C-F bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), contributing to the metabolic stability of molecules by making adjacent C-H bonds less susceptible to enzymatic oxidation.[6][7]
-
Hyperconjugation and Gauche Effects: The C-F bond can act as a weak hydrogen bond acceptor and participate in hyperconjugative interactions.[1] These interactions, along with steric and electrostatic repulsions, give rise to the fluorine gauche effect, which can significantly influence molecular conformation.[8][9]
Modulation of Physicochemical Properties
The potent electronic effects of the gem-difluoro group provide a powerful handle for fine-tuning the physicochemical properties of drug candidates.
Acidity and Basicity (pKa)
The strong inductive electron-withdrawing nature of the gem-difluoro group can significantly impact the pKa of neighboring acidic and basic centers. This is a critical consideration in drug design, as the ionization state of a molecule affects its solubility, permeability, and target engagement.
-
Increased Acidity: By withdrawing electron density, the CF₂ group stabilizes the conjugate base of an acid, thereby increasing its acidity (lowering the pKa). This effect is observed for carboxylic acids and other acidic protons in proximity to the gem-difluoro moiety.[4][10]
-
Decreased Basicity: Conversely, the electron-withdrawing nature of the CF₂ group reduces the electron density on nearby basic atoms, such as nitrogen in amines and heterocycles, making them less likely to accept a proton. This results in a decrease in basicity (a lower pKa of the conjugate acid).[3][4]
Table 1: Effect of gem-Difluorination on the pKa of Amines
| Compound | pKa of Conjugate Acid | ΔpKa (vs. Non-fluorinated) | Reference |
| Cyclohexylamine | 10.64 | - | [4] |
| 4,4-Difluorocyclohexylamine | 9.04 | -1.60 | [4] |
| Piperidine | 11.12 | - | [3] |
| 4,4-Difluoropiperidine | 9.03 | -2.09 | [3] |
As demonstrated in the table, the introduction of a gem-difluoro group leads to a significant decrease in the basicity of cyclic amines.
Lipophilicity (LogP)
The impact of the gem-difluoro group on lipophilicity (LogP) is complex and context-dependent. While fluorine is highly electronegative, its effect on LogP is not always straightforward.[3][10]
-
General Trends: In many cases, the introduction of a gem-difluoro group can lead to a decrease in lipophilicity compared to its non-fluorinated counterpart.[11] This is attributed to the increased polarity of the C-F bonds. However, the overall effect is influenced by the molecular context, including the proximity of other polar groups.[12][13]
Table 2: Comparative LogP Values for Fluorinated and Non-Fluorinated Analogs
| Non-Fluorinated Compound | LogP | Fluorinated Analog | LogP | ΔLogP | Reference |
| Cyclohexane | 3.44 | 1,1-Difluorocyclohexane | 2.60 | -0.84 | [11] |
| Methylcyclohexane | 3.61 | 1,1-Difluoro-3-methylcyclohexane | 3.10 | -0.51 | [11] |
The data illustrates that gem-difluorination can effectively lower the LogP of aliphatic rings, a desirable attribute for optimizing drug-like properties.
Conformational Control
The steric and electronic properties of the gem-difluoro group can be exploited to exert conformational control, pre-organizing a molecule into a bioactive conformation and reducing the entropic penalty upon binding to its target.[8][9] The CF₂ group has a known propensity to occupy corner locations in macrocycles, thereby limiting the available conformational space.[14][15][16]
Caption: The gem-difluoro group can act as a conformational linchpin.
Enhancement of Metabolic Stability
A key application of the gem-difluoro group in drug design is to block metabolically labile C-H bonds, thereby preventing oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] The exceptional strength of the C-F bond makes it resistant to homolytic cleavage, a common step in metabolic oxidation.[7]
Mechanism of Metabolic Blocking
By replacing a susceptible C-H bond with C-F bonds, the metabolic "soft spot" is effectively shielded from enzymatic attack. This can significantly increase the in vivo half-life of a drug candidate, leading to improved pharmacokinetic profiles.[6][17]
Caption: The gem-difluoro group blocks oxidative metabolism.
Experimental Protocol: In Vitro Metabolic Stability Assay
A standard method to assess the metabolic stability of a compound is through an in vitro assay using liver microsomes, which contain a high concentration of CYP enzymes.
Step-by-Step Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound.
-
Pre-incubate the mixture at 37°C for a few minutes to allow for temperature equilibration.
-
-
Initiation of the Reaction:
-
Add a solution of NADPH (the cofactor for CYP enzymes) to initiate the metabolic reaction.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the line gives the rate of disappearance, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
-
Conclusion
The gem-difluoro group is a versatile and powerful tool in the medicinal chemist's arsenal. Its profound electronic effects provide a means to rationally modulate key drug-like properties, including acidity, basicity, lipophilicity, and conformation. Furthermore, its ability to block metabolic oxidation offers a reliable strategy for enhancing the pharmacokinetic profile of drug candidates. A thorough understanding of the principles outlined in this guide will enable researchers to more effectively harness the potential of the gem-difluoro group in the design and development of novel therapeutics.
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The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC - NIH. Available at: [Link]
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Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC - NIH. Available at: [Link]
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Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC - NIH. Available at: [Link]
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Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC - NIH. Available at: [Link]
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(PDF) Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - ResearchGate. Available at: [Link]
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gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery - ResearchGate. Available at: [Link]
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Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF - ResearchGate. Available at: [Link]
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gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery - ChemRxiv. Available at: [Link]
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Fluorine in fragrances: exploring the difluoromethylene (CF2) group as a conformational constraint in macrocyclic musk lactones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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(PDF) Fluorine in fragrances: Exploring the difluoromethylene (CF2) group as a conformational constraint in macrocyclic musk lactones - ResearchGate. Available at: [Link]
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A) pKa decrease upon gem‐diflurination (–ΔpKa) for protonated amines... - ResearchGate. Available at: [Link]
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pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... - ResearchGate. Available at: [Link]
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CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - NIH. Available at: [Link]
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Fluorinated Musk Fragrances: The CF2 Group as a Conformational Bias Influencing the Odour of Civetone and (R)-Muscone | Request PDF - ResearchGate. Available at: [Link]
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CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? - ResearchGate. Available at: [Link]
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Thermal [2+2] Cycloaddition Builds Gem-Difluoro Bicycloalkanes - Bioengineer.org. Available at: [Link]
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Synthesis of difluoroalkylated compounds a Bioisostere design and... - ResearchGate. Available at: [Link]
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Introduction: (A) (bio)isostere of the CF2 group; (B) notable examples... - ResearchGate. Available at: [Link]
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Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC - NIH. Available at: [Link]
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A general organophotoredox strategy to difluoroalkyl bicycloalkane (CF2-BCA) hybrid bioisosteres | ChemRxiv. Available at: [Link]
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Methodological & Application
Application Note: A Practical, Step-Wise Synthesis of Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate
Strategic Overview & Rationale
The incorporation of fluorinated cyclobutane motifs into molecular scaffolds is a powerful strategy in modern drug discovery. The gem-difluoro group can act as a bioisostere for a carbonyl group or a dimethyl moiety, often enhancing metabolic stability and modulating lipophilicity without significant steric impact.[1][2] Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate (CAS 227607-45-6) is a particularly useful building block, combining these benefits with a reactive handle for further chemical elaboration.[3]
The synthetic approach detailed herein is designed for efficiency, scalability, and high selectivity, proceeding in two distinct stages:
-
Gem-Difluorination: Conversion of the ketone in ethyl 3-oxocyclobutanecarboxylate to a difluoromethylene group using diethylaminosulfur trifluoride (DAST).
-
α-Methylation: Selective deprotonation at the carbon alpha to the ester, followed by quenching with an electrophile (methyl iodide) to install the C1-methyl group.
This strategy prioritizes the fluorination of the robust ketone functionality before the more sensitive α-methylation step, ensuring cleaner conversions and simplifying purification.
Sources
Application Notes & Protocols: Strategic Incorporation of Difluorocyclobutane Moieties into Drug Candidates
Abstract
The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the difluorocyclobutane ring has emerged as a particularly valuable bioisostere. Its rigid, three-dimensional structure, combined with the profound electronic effects of the gem-difluoro group, provides a unique opportunity to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding interactions. This guide provides an in-depth exploration of the rationale, synthetic strategies, and practical protocols for incorporating difluorocyclobutane moieties into drug discovery pipelines. We will delve into the causality behind experimental choices, present validated protocols, and showcase the tangible impact of this moiety through comparative data and case studies.
The Strategic Value of the Difluorocyclobutane Moiety in Medicinal Chemistry
The cyclobutane scaffold itself is a compelling structural motif in drug design, offering a stable, strained ring system that can act as a versatile bioisostere for various groups, including aromatic rings, piperidines, and acyclic fragments.[1] The addition of a gem-difluoro group to this scaffold introduces a host of beneficial properties that can be strategically leveraged by medicinal chemists.[2][3]
Key Advantages:
-
Metabolic Stability: The replacement of two C-H bonds with highly robust C-F bonds at a single carbon atom effectively blocks potential sites of oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3][4] This "metabolic shielding" can significantly increase a compound's half-life and oral bioavailability.[5]
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the two fluorine atoms can profoundly influence the acidity (pKa) of nearby functional groups.[6][7][8] This effect can be critical for optimizing target engagement or improving solubility. Furthermore, the CF2 group can subtly alter lipophilicity (LogP) and aqueous solubility in a context-dependent manner, providing a fine-tuning mechanism for drug-like properties.[6][7][8][9]
-
Conformational Constraint and Vectorial Projection: The rigid cyclobutane ring restricts the conformational freedom of a molecule, which can pre-organize the pharmacophore into a bioactive conformation, potentially increasing potency and selectivity. The exit vectors from the 3,3-difluorocyclobutane ring project substituents into distinct regions of three-dimensional space, offering a different structural presentation compared to more traditional linkers.[10]
-
Bioisosterism: The difluorocyclobutane moiety can serve as a bioisostere for various functional groups, including carbonyls, sulfones, and even sterically demanding groups like gem-dimethyl. This allows for the exploration of novel chemical space while retaining key binding interactions.[11][12][13][14]
The following workflow illustrates the decision-making process and experimental pipeline for integrating a difluorocyclobutane moiety.
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- 3. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate: A Versatile Fluorinated Building Block for Modern Drug Discovery
Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties. Fluorine's unique electronic properties can significantly impact a molecule's pKa, lipophilicity, metabolic stability, and binding affinity. Among the diverse array of fluorinated motifs, strained ring systems such as cyclobutanes have garnered considerable attention. The 3,3-difluorocyclobutane moiety, in particular, serves as a valuable bioisostere for gem-dimethyl and carbonyl groups, offering a polar, metabolically stable, and synthetically accessible scaffold. This application note provides a comprehensive guide to the properties, synthesis, and applications of Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate, a key building block for the facile introduction of this valuable motif.
This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for the effective utilization of this versatile building block.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis and for predicting its influence on the properties of the final molecule. The key properties of this compound are summarized in the table below.[1][2]
| Property | Value | Source |
| CAS Number | 227607-45-6 | [1], [2] |
| Molecular Formula | C₈H₁₂F₂O₂ | [1], [2] |
| Molecular Weight | 178.18 g/mol | [1], [2] |
| Boiling Point | 164.0 ± 40.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 52.1 ± 22.2 °C | [1] |
| Appearance | Colorless liquid (typical) | Commercially available |
| Purity | ≥97% (typical) | [2] |
Note: Spectroscopic data (NMR, HPLC, LC-MS) should be requested from the supplier.[3]
Synthesis of this compound: A Plausible Route
Caption: Plausible synthetic workflow for this compound.
Detailed Synthetic Protocol (Proposed):
Step 1: [2+2] Cycloaddition to form Methyl 1-methyl-2,2-dichloro-3,3-difluorocyclobutane-1-carboxylate
-
Rationale: This step utilizes a thermal [2+2] cycloaddition, a common method for constructing four-membered rings. The electron-withdrawing groups on both reactants facilitate this reaction.
-
Procedure:
-
In a high-pressure reactor, combine methyl methacrylate (1.0 eq) and 1,1-dichloro-2,2-difluoroethylene (1.2 eq).
-
Seal the reactor and heat to 150-180 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reactor to room temperature and carefully vent any excess pressure.
-
The crude product can be purified by fractional distillation under reduced pressure.
-
Step 2: Reductive Dechlorination to form Methyl 1-methyl-3,3-difluorocyclobutane-1-carboxylate
-
Rationale: Zinc-mediated reductive dechlorination is a standard and effective method for removing vicinal or geminal chlorine atoms. Ammonium chloride acts as a proton source.
-
Procedure:
-
To a stirred suspension of activated zinc powder (3.0 eq) in a suitable solvent such as ethanol or THF, add a solution of methyl 1-methyl-2,2-dichloro-3,3-difluorocyclobutane-1-carboxylate (1.0 eq) and ammonium chloride (2.0 eq) in the same solvent.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and filter off the excess zinc.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product, which can be purified by column chromatography.
-
Step 3: Transesterification to form this compound
-
Rationale: Acid-catalyzed transesterification is a straightforward method to convert one ester to another. Using a large excess of ethanol drives the equilibrium towards the desired product.
-
Procedure:
-
Dissolve methyl 1-methyl-3,3-difluorocyclobutane-1-carboxylate (1.0 eq) in a large excess of absolute ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).
-
Heat the mixture to reflux for 6-12 hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Remove the excess ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the final product by distillation under reduced pressure.
-
Applications in Drug Discovery and Medicinal Chemistry
The 3,3-difluoro-1-methylcyclobutane moiety imparted by this building block offers several advantages in drug design:
-
Bioisosteric Replacement: The difluoromethylene group is a well-established bioisostere of a carbonyl group and can also serve as a more polar and metabolically stable replacement for a gem-dimethyl group. This substitution can lead to improved pharmacokinetic profiles and reduced off-target effects. The cyclobutane ring itself can act as a rigid scaffold to orient substituents in a defined three-dimensional space, potentially enhancing binding to a biological target.
-
Modulation of Physicochemical Properties: The two fluorine atoms introduce a significant dipole moment, which can increase the polarity of a molecule. This can be advantageous for improving solubility and cell permeability. The C-F bond is also highly stable, rendering the moiety resistant to metabolic degradation at that position.
-
"Escape from Flatland": The three-dimensional nature of the cyclobutane ring helps to increase the sp³ character of a molecule. This "escape from flatland" is a current trend in drug design aimed at improving the developability of drug candidates by moving away from planar, aromatic systems which can be associated with toxicity and poor solubility.
Caption: Bioisosteric relationship of the 3,3-difluorocyclobutane motif.
While specific examples of marketed drugs containing this compound are not yet prevalent, the parent 3,3-difluorocyclobutane carboxylic acid and its derivatives are increasingly appearing in the patent literature for a range of therapeutic targets, including inhibitors of kinases and other enzymes.[6][7]
Experimental Protocols: Key Transformations
The ester functionality of this compound is the primary handle for its incorporation into larger molecules. The following protocols detail two of the most common and crucial transformations: hydrolysis to the corresponding carboxylic acid and direct amidation.
Protocol 1: Hydrolysis to 3,3-difluoro-1-methylcyclobutanecarboxylic Acid
The hydrolysis of this sterically hindered ester requires forcing conditions to achieve a reasonable reaction rate. Base-catalyzed saponification is generally the most effective method.
Caption: Workflow for the hydrolysis of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 3,3-difluoro-1-methylcyclobutanecarboxylic acid, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Direct Amidation with a Primary Amine
Direct amidation of the ester can be achieved using various modern coupling techniques. A common and effective method involves the use of a Lewis acid catalyst or a strong base to promote the reaction.
Caption: Workflow for the direct amidation of this compound.
Materials:
-
This compound
-
Primary amine of choice
-
Sodium tert-butoxide (NaOtBu) or another suitable base/catalyst
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sealed reaction tube, magnetic stirrer, heating block
Procedure:
-
To a dry, sealed reaction tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the primary amine (1.2-1.5 eq), and sodium tert-butoxide (1.5-2.0 eq).
-
Add a suitable anhydrous solvent (e.g., toluene) to the tube.
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS until the ester is consumed.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the mixture with an organic solvent such as ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide product can be purified by flash column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile building block for the introduction of the 3,3-difluoro-1-methylcyclobutane moiety into drug candidates and other advanced materials. Its utility as a bioisosteric replacement for gem-dimethyl and carbonyl groups, coupled with its ability to impart favorable physicochemical properties, makes it an attractive tool for medicinal chemists. The protocols provided herein offer robust and reproducible methods for the key chemical transformations of this building block, enabling its seamless integration into synthetic workflows. As the demand for novel, three-dimensional, and fluorinated scaffolds continues to grow, the importance of building blocks like this compound in the drug discovery landscape is set to increase.
References
-
ChemSrc. (n.d.). ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate. Retrieved January 20, 2026, from [Link].
-
CP Lab Safety. (n.d.). ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate, min 97%, 500 mg. Retrieved January 20, 2026, from [Link].
-
Dolbier, W. R., Jr. (2009). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. ResearchGate. Retrieved January 20, 2026, from [Link].
- Google Patents. (n.d.). CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method.
-
PubChem. (n.d.). 3,3-Difluorocyclobutane-1-carboxylic acid. Retrieved January 20, 2026, from [Link].
- Google Patents. (n.d.). WO2014133412A2 - (3r,4r,5s)-4-amino-5-(2,2-difluoroacetylamino)-3-(1-ethylpropoxy)-cyclohex-1-enecarboxylic acid and esters thereof, and method for producing and using same.
-
Google Patents. (n.d.). US Patent for Alkylated (1H-benzoimidazol-5-yl)-(4-Substituted-phenyl)-amine useful as MEK inhibitors. Retrieved January 20, 2026, from [Link].
-
Journal of Organic Chemistry. (2022). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. ACS Publications. Retrieved January 20, 2026, from [Link].
Sources
- 1. CAS#:227607-45-6 | ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate | Chemsrc [chemsrc.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 227607-45-6|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with Functionalized Difluorocyclobutanes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rising Prominence of gem-Difluorocyclobutanes in Medicinal Chemistry
The gem-difluorocyclobutane motif has emerged as a highly valuable structural unit in modern drug discovery.[1][2] Its incorporation into bioactive molecules can significantly modulate key physicochemical properties such as metabolic stability, pKa, lipophilicity, and membrane permeability.[1] The unique conformational constraints and electronic properties imparted by this strained, fluorinated ring system offer medicinal chemists a powerful tool to enhance potency and optimize pharmacokinetic profiles.[1][3] For instance, the gem-difluorocyclobutane moiety was crucial in increasing the metabolic stability of the FDA-approved drug Ivosidenib while maintaining its potency.[1]
Despite their growing importance, the synthetic accessibility of diversely functionalized gem-difluorocyclobutanes has been a limiting factor.[1][2] The development of robust and versatile methods for their synthesis and subsequent elaboration is therefore of paramount importance. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a premier method for forging carbon-carbon bonds, celebrated for its mild conditions and broad functional group tolerance.[3] This application note provides a detailed guide to the successful implementation of Suzuki-Miyaura coupling reactions for the functionalization of difluorocyclobutane scaffolds, a key strategy for expanding the chemical space available to drug discovery programs.
Mechanistic Considerations for Suzuki-Miyaura Coupling of Difluorocyclobutanes
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination. However, the unique structural and electronic features of functionalized difluorocyclobutanes introduce specific considerations.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: This initial step involves the insertion of the Palladium(0) catalyst into the carbon-halogen bond of the functionalized difluorocyclobutane. The reactivity of the halide follows the general trend I > Br > OTf >> Cl. For difluorocyclobutanes, the C-Br bond has been shown to be a suitable handle for this transformation. The electron-withdrawing nature of the gem-difluoro group can influence the rate of oxidative addition.
-
Transmetalation: Following oxidative addition, the organic moiety from the organoboron reagent is transferred to the palladium center. This step typically requires activation of the boronic acid or ester with a base to form a more nucleophilic "ate" complex. The choice of base and solvent is critical to facilitate this step without promoting unwanted side reactions.
-
Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst. The steric hindrance around the palladium center, influenced by both the difluorocyclobutane substrate and the phosphine ligands, can affect the rate of reductive elimination.
Expert Insights & Troubleshooting
Successfully conducting Suzuki-Miyaura couplings with difluorocyclobutanes requires careful consideration of the reaction parameters to overcome potential challenges.
| Challenge | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inefficient oxidative addition- Poorly soluble base or reactants | - Use a pre-catalyst or ensure proper in situ generation of Pd(0).- For less reactive halides (e.g., chlorides), employ more electron-rich and bulky ligands like SPhos or XPhos.- Choose a solvent system that ensures the solubility of all components (e.g., dioxane/water, toluene/water). |
| Protodeboronation | - The boronic acid is unstable under the reaction conditions (hydrolysis of the C-B bond). | - Use a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.- Employ anhydrous conditions or use a weaker, non-nucleophilic base like CsF or KF.- Minimize reaction time and temperature where possible. |
| Homocoupling | - Coupling of two boronic acid molecules. | - Ensure thorough degassing of the reaction mixture to remove oxygen.- Use a bulky phosphine ligand to disfavor the formation of the homocoupled byproduct. |
| Dehalogenation | - Reduction of the starting halide. | - This can be promoted by certain bases or impurities. Ensure high purity of reagents and solvents.- Consider a milder base. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Functionalized Difluorocyclobutane
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl-bromide-substituted difluorocyclobutane with an arylboronic acid, based on successful methodologies for similar transformations.[1]
Materials:
-
3-(4-bromophenyl)-1,1-difluorocyclobutane derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2.5 mol% with a suitable ligand)
-
Ligand (if using a ligand-free palladium source, e.g., SPhos, 10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene/water 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 3-(4-bromophenyl)-1,1-difluorocyclobutane derivative (e.g., 0.2 mmol, 1.0 equiv), the arylboronic acid (0.24 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 0.4 mmol, 2.0 equiv). If using a palladium source that requires a ligand, add the palladium precursor and the ligand at this stage.
-
Inert Atmosphere: Seal the vessel with a septum or cap and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 2 mL of a 4:1 mixture of dioxane and water) via a syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor at the desired temperature (typically between 80-110 °C). Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (10 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.
Substrate Scope and Representative Yields
The Suzuki-Miyaura coupling of functionalized difluorocyclobutanes is a versatile reaction. The following table provides a representative, though not exhaustive, scope of the reaction.
| Entry | Difluorocyclobutane Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-(4-bromophenyl)-1,1-difluorocyclobutane-sulfide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | 3-(4-bromophenyl)-1,1-difluorocyclobutane-sulfide | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 3-(4-bromophenyl)-1,1-difluorocyclobutane-sulfide | 3-Pyridinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 16 | 78 |
| 4 | 3-iodo-1,1-difluorocyclobutane | 4-Acetylphenylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | MeTHF/H₂O | 90 | 6 | 88 |
| 5 | 3-triflyloxy-1,1-difluorocyclobutane | N-Boc-indole-5-boronic acid ester | Pd(PPh₃)₄ | KF | THF | 70 | 24 | 75 |
Note: The yields presented are illustrative and may vary based on the specific reaction conditions and the purity of the starting materials.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the functionalization of difluorocyclobutane scaffolds. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a diverse array of novel difluorocyclobutane-containing molecules. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and drug development professionals to harness the potential of this important transformation in their quest for new and improved therapeutic agents. The stability of the difluorocyclobutane motif under various reaction conditions further underscores its utility as a foundational building block in medicinal chemistry.[1]
References
-
Bull, J. A., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry, 90(29), 10425–10433. [Link]
-
Grygorenko, O. O., et al. (2019). The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(8), 5038-5047. [Link]
-
Ishikura, H., Rojas, J. J., Begg, C. S., Choi, C., & Bull, J. A. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry, 90(29), 10425-10433. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Sources
Application Notes and Protocols for the Scalable Synthesis of gem-Difluorocyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties. Among the diverse fluorinated motifs, the gem-difluorocyclobutane unit has emerged as a particularly valuable bioisostere. Its rigid, three-dimensional structure can impart favorable conformational constraints on drug candidates, while the electron-withdrawing nature of the geminal fluorine atoms can influence pKa, lipophilicity, and metabolic stability. This guide provides a detailed overview of scalable and robust synthetic strategies for accessing this privileged structural motif, with a focus on practical applications and the underlying chemical principles that govern these transformations.
Strategic Approaches to gem-Difluorocyclobutane Synthesis
The synthesis of gem-difluorocyclobutanes can be broadly categorized into several key strategies, each with its own set of advantages and considerations. The choice of a particular route will often depend on the desired substitution pattern, scale of the reaction, and the availability of starting materials. Here, we delve into the most impactful and scalable of these methodologies.
Functionalization of 3,3-Difluorocyclobutanone: A Versatile Hub
A prevalent and highly effective strategy commences with the commercially available 3,3-difluorocyclobutanone. This ketone serves as a versatile precursor, allowing for the introduction of a wide range of substituents at the 1-position.
The Challenge of Nucleophilic Addition:
Direct nucleophilic addition to 3,3-difluorocyclobutanone using common organometallic reagents such as Grignard or organolithium reagents is often problematic. The inherent basicity of these reagents can lead to undesired enolization and subsequent elimination of hydrogen fluoride, diminishing the yield of the desired tertiary alcohol.
The Organolanthanum Solution:
A significant breakthrough in this area involves the use of organolanthanum reagents.[1][2][3][4] These reagents, typically generated in situ from an organolithium or Grignard reagent and a lanthanum salt (e.g., LaCl₃·2LiCl), exhibit reduced basicity compared to their parent organometallics. This modulation of reactivity is crucial for suppressing the elimination pathway and favoring nucleophilic addition to the carbonyl group.[2] This approach provides access to a diverse array of 1-substituted-3,3-difluorocyclobutanols, which are stable and versatile intermediates for further functionalization.[1]
Protocol 1: Organolanthanum-Mediated Arylation of 3,3-Difluorocyclobutanone
This protocol describes a representative procedure for the synthesis of 1-aryl-3,3-difluorocyclobutanols, key intermediates for further diversification.
Materials:
-
3,3-Difluorocyclobutanone
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Lanthanum(III) Chloride (LaCl₃)
-
Anhydrous Lithium Chloride (LiCl)
-
Aryl Bromide
-
n-Butyllithium (n-BuLi) or appropriate Grignard reagent
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of LaCl₃·2LiCl solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert atmosphere (N₂ or Ar), add LaCl₃ and LiCl. Add anhydrous THF and stir the suspension at reflux until a clear solution is obtained. Cool the solution to room temperature.
-
Generation of the Organolithium Reagent: In a separate flame-dried flask under an inert atmosphere, dissolve the aryl bromide in anhydrous Et₂O. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise and stir the mixture for 30 minutes at -78 °C.
-
Formation of the Organolanthanum Reagent: Slowly add the freshly prepared organolithium solution to the LaCl₃·2LiCl solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature.
-
Nucleophilic Addition: To the organolanthanum reagent, add a solution of 3,3-difluorocyclobutanone in anhydrous THF dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-3,3-difluorocyclobutanol.
Further Functionalization of gem-Difluorocyclobutanols:
The synthesized gem-difluorocyclobutanols are not merely final products but powerful intermediates for accessing a wider range of 1,1-disubstituted derivatives.[1] The hydroxyl group can be activated to generate carbocation or radical intermediates, which can then be trapped by various nucleophiles.[2][3] For example, treatment with an acid catalyst in the presence of an arene can lead to a Friedel-Crafts-type reaction to furnish 1,1-diaryl-3,3-difluorocyclobutanes.[3]
Table 1: Representative Examples of Organolanthanum-Mediated Additions to 3,3-Difluorocyclobutanone
| Nucleophile Precursor | Product | Yield (%) |
| Phenylmagnesium bromide | 1-Phenyl-3,3-difluorocyclobutanol | ~85% |
| 4-Methoxyphenyllithium | 1-(4-Methoxyphenyl)-3,3-difluorocyclobutanol | ~90% |
| 2-Thienyllithium | 1-(Thiophen-2-yl)-3,3-difluorocyclobutanol | ~75% |
| Ethynylmagnesium bromide | 1-Ethynyl-3,3-difluorocyclobutanol | ~60% |
Note: Yields are approximate and can vary depending on the specific reaction conditions and substrate.
Deoxyfluorination of Cyclobutanone Derivatives
An alternative and highly scalable approach involves the deoxyfluorination of a carbonyl group within a pre-existing cyclobutane ring. This method is particularly useful for the synthesis of 2-substituted gem-difluorocyclobutanes, which are less readily accessible from 3,3-difluorocyclobutanone.[5][6][7]
Key Transformation:
The core of this strategy is the conversion of a ketone to a gem-difluoride. A common and effective reagent for this transformation on a laboratory scale is diethylaminosulfur trifluoride (DAST). For larger-scale syntheses, reagents such as MorphDAST can be employed, offering improved safety and handling characteristics.[8]
Protocol 2: Scalable Synthesis of 2-Substituted gem-Difluorocyclobutanes via Deoxyfluorination
This protocol outlines a general procedure starting from an O-protected 2-(hydroxymethyl)cyclobutanone.[5][6]
Materials:
-
O-protected 2-(hydroxymethyl)cyclobutanone (e.g., TBDMS or MOM ether)
-
Anhydrous Dichloromethane (DCM)
-
Morpholinosulfur trifluoride (MorphDAST)
-
Anhydrous Triethylamine trihydrofluoride (Et₃N·3HF) (optional, as a catalyst)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an inert atmosphere (N₂ or Ar), dissolve the O-protected 2-(hydroxymethyl)cyclobutanone in anhydrous DCM. Cool the solution to 0 °C.
-
Addition of Fluorinating Agent: Slowly add MorphDAST to the cooled solution. If used, the catalytic amount of Et₃N·3HF can be added at this stage.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the O-protected 2-(hydroxymethyl)-1,1-difluorocyclobutane.
-
Deprotection and Further Modification: The protecting group can be removed under standard conditions to afford the corresponding alcohol, which can be further functionalized to introduce other substituents such as amines or carboxylic acids.[5][9]
Diagram 1: General Workflow for Deoxyfluorination Approach
Caption: Workflow for the synthesis of 2-substituted gem-difluorocyclobutanes.
Ring Expansion of Methylenecyclopropanes
A more recent and elegant strategy involves the migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs).[9] This method leverages a Wagner-Meerwein rearrangement to expand the three-membered ring to a four-membered ring while concurrently installing the gem-difluoromethylene group.
Mechanism in Brief:
The reaction is initiated by the electrophilic addition of a fluorine source, such as Selectfluor, to the exocyclic double bond of the MCP. This generates a cyclopropylcarbinyl cation, which undergoes a rapid rearrangement to a more stable cyclobutyl cation. Subsequent trapping of this cation by a fluoride ion delivers the desired 2-aryl-substituted gem-difluorocyclobutane.
Advantages of this Approach:
-
Mild Reaction Conditions: The reaction proceeds under mild conditions, which enhances its functional group tolerance.[9]
-
Access to 2-Substituted Derivatives: This method provides a direct route to 2-aryl-gem-difluorocyclobutanes.[9]
-
Commercially Available Reagents: The fluorine sources, Selectfluor and pyridine hydrofluoride (Py·HF), are commercially available.[9]
Diagram 2: Simplified Mechanism of Migratory gem-Difluorination of MCPs
Caption: Key steps in the ring expansion of methylenecyclopropanes.
Cycloaddition Reactions
[2+2] cycloaddition reactions represent a powerful tool for the construction of four-membered rings. In the context of gem-difluorocyclobutane synthesis, thermal [2+2] cycloadditions have been successfully employed to construct gem-difluoro bicycloalkanes, which are valuable scaffolds in medicinal chemistry.[10] This approach often involves the reaction of a gem-difluoroalkene with another alkene. While orbital symmetry rules can pose challenges for thermal [2+2] cycloadditions, strategic substrate design can overcome these hurdles.[10]
Furthermore, ruthenium-catalyzed defluorinative annulation of 2-alkenylanilines with α-trifluoromethyl diazo reagents provides a pathway to gem-difluorocyclobutane-fused indolines. This transformation proceeds through a cascade of N-H insertion, C-F bond cleavage, and a [2+2] cycloaddition.
Conclusion and Future Outlook
The synthetic toolbox for accessing gem-difluorocyclobutane derivatives has expanded significantly in recent years, driven by the increasing demand for these motifs in drug discovery. The methodologies discussed herein, particularly the use of organolanthanum reagents with 3,3-difluorocyclobutanone and the deoxyfluorination of cyclobutanone precursors, offer scalable and versatile routes to a wide range of derivatives. The continued development of novel synthetic methods, such as ring-expansion and advanced cycloaddition strategies, will undoubtedly further enhance the accessibility and diversity of this important class of fluorinated compounds, empowering medicinal chemists to explore new chemical space and design the next generation of therapeutics. The stability of the synthesized difluorocyclobutane derivatives under various chemical conditions further underscores their utility as robust building blocks in drug development programs.[1]
References
-
Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]
-
Synthesis of gem‐Difluorocyclobutane‐Fused Indolines via Ruthenium‐Catalyzed Defluorinative Annulation of Trifluoromethyl Carbenoids with 2‐Alkenylanilines. Advanced Synthesis & Catalysis. [Link]
-
Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta. [Link]
-
Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed. [Link]
-
gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. Organic Letters. [Link]
-
Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry. [Link]
-
Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. American Chemical Society. [Link]
-
Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. [Link]
-
Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Semantic Scholar. [Link]
-
The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. ResearchGate. [Link]
-
Thermal Cycloaddition Achieves Synthesis of Gem-Difluoro Bicycloalkanes for Medicinal Chemistry. GeneOnline News. [Link]
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Application Notes & Protocols: Strategic Use of Organolanthanum Reagents in the Synthesis of gem-Difluorocyclobutanes
Introduction: The Challenge and Opportunity of gem-Difluorocyclobutanes
Fluorinated carbocyclic motifs are of profound interest in medicinal chemistry, offering a powerful tool to modulate critical physicochemical properties such as lipophilicity, metabolic stability, and pKa.[1][2][3][4] Among these, the gem-difluorocyclobutane scaffold has emerged as a particularly valuable bioisostere, capable of imparting unique conformational constraints and electronic properties.[1][4] Its incorporation into molecules like the FDA-approved anti-cancer drug Ivosidenib highlights its therapeutic potential.[4]
However, the synthetic accessibility of 1,1-disubstituted 3,3-difluorocyclobutanes has been severely limited.[1][2][3][4] The primary precursor, 3,3-difluorocyclobutanone, is highly susceptible to base-mediated elimination of hydrogen fluoride (HF), a low-energy pathway that plagues reactions with common carbon nucleophiles like Grignard or organolithium reagents, resulting in low to negligible yields of the desired addition products.[1][5] This guide details a robust and reliable methodology leveraging organolanthanum reagents to overcome this synthetic hurdle, enabling the efficient synthesis of versatile gem-difluorocyclobutanol intermediates.
The Organolanthanum Solution: Taming Basicity, Promoting Nucleophilicity
The critical challenge in the nucleophilic addition to 3,3-difluorocyclobutanone is to deliver a carbon nucleophile that is reactive enough to attack the carbonyl but not so basic as to induce HF elimination. Organolanthanum reagents have proven to be the ideal solution.[1][2][3][4][5]
The key to this methodology is the in-situ generation of a less basic, highly nucleophilic organolanthanum species via transmetalation from a corresponding organolithium reagent. The use of a soluble and highly active lanthanum source, such as lanthanum(III) chloride complexed with lithium chloride (LaCl₃·2LiCl), is crucial for this process.[6] This complex offers superior reactivity and solubility in common ethereal solvents like tetrahydrofuran (THF) compared to anhydrous lanthanide salts alone, leading to homogeneous and reproducible reaction conditions.[6]
The presumed mechanism involves two key stages:
-
Transmetalation: A pre-formed organolithium reagent (R-Li) rapidly exchanges with LaCl₃·2LiCl to form an organolanthanum species (e.g., "R-LaCl₂"). This new species possesses significantly attenuated basicity compared to the parent organolithium.
-
Nucleophilic Addition: The organolanthanum reagent, likely activated by the Lewis acidic lanthanum center coordinating to the carbonyl oxygen, undergoes efficient 1,2-addition to the ketone, yielding the desired tertiary alkoxide intermediate. Subsequent aqueous workup furnishes the stable 1-substituted-3,3-difluorocyclobutanol.
This strategic modulation of reactivity is the cornerstone of the method's success, preventing the undesired elimination pathway and unlocking a diverse range of previously inaccessible building blocks.[1][2][3][4][5]
Caption: General workflow for organolanthanum-mediated synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Organolanthanum-Mediated Addition of Aryl and Alkynyl Nucleophiles to 3,3-Difluorocyclobutanone
This protocol describes the synthesis of 1-aryl- and 1-alkynyl-3,3-difluorocyclobutanols. It is based on the generation of the organolithium reagent followed by in-situ transmetalation with LaCl₃·2LiCl.
Materials:
-
Anhydrous Lanthanum(III) chloride-bis(lithium chloride) complex (LaCl₃·2LiCl), 0.6 M solution in THF
-
3,3-Difluorocyclobutanone
-
Appropriate aryl bromide or terminal alkyne
-
n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) solution in hexanes/pentane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.2 equivalents) or terminal alkyne (1.2 equivalents) to a flame-dried, round-bottom flask equipped with a magnetic stir bar. Dissolve in anhydrous THF (to make a ~0.2 M solution).
-
Organolithium Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Add the organolithium reagent (n-BuLi for aryl bromides, 2.2 equivalents; n-BuLi for terminal alkynes, 1.1 equivalents) dropwise via syringe. Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Transmetalation: To the freshly prepared organolithium solution at -78 °C, add the LaCl₃·2LiCl solution (1.2 equivalents) dropwise. A color change or formation of a slight precipitate may be observed. Allow the mixture to stir at -78 °C for an additional 30 minutes.
-
Nucleophilic Addition: Add a solution of 3,3-difluorocyclobutanone (1.0 equivalent) in anhydrous THF dropwise to the organolanthanum mixture at -78 °C.
-
Reaction Progression: Allow the reaction to warm slowly to room temperature and stir overnight (typically 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 1-substituted-3,3-difluorocyclobutanol.
Caption: Step-by-step experimental workflow for the synthesis.
Data Presentation: Substrate Scope and Representative Yields
The organolanthanum-mediated protocol is effective for a wide range of nucleophiles. The following table summarizes representative results, demonstrating the method's versatility.
| Entry | Nucleophile Precursor | Product | Yield (%) |
| 1 | Phenylacetylene | 1-(Phenylethynyl)-3,3-difluorocyclobutanol | 85 |
| 2 | 4-Bromotoluene | 1-(p-tolyl)-3,3-difluorocyclobutanol | 78 |
| 3 | 1-Bromo-4-methoxybenzene | 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol | 81 |
| 4 | 2-Bromothiophene | 1-(Thiophen-2-yl)-3,3-difluorocyclobutanol | 72 |
| 5 | (Triisopropylsilyl)acetylene | 1-((Triisopropylsilyl)ethynyl)-3,3-difluorocyclobutanol | 90 |
Yields are isolated yields after purification and are representative of the efficacy of the described protocol.
Application in Divergent Synthesis
The synthesized 1-aryl-3,3-difluorocyclobutanols are not merely final products but are versatile intermediates for further functionalization. Their tertiary alcohol moiety can be activated under Lewis acidic conditions (e.g., with iron(III) chloride) to generate a stabilized tertiary carbocation.[5][7] This intermediate can be trapped by a variety of nucleophiles, enabling the divergent synthesis of a library of 1,1-disubstituted gem-difluorocyclobutanes. This two-step sequence—organolanthanum addition followed by nucleophilic substitution—provides rapid access to novel chemical space for drug discovery programs.[1][4][5][7]
Conclusion and Outlook
The use of organolanthanum reagents, particularly through the application of the LaCl₃·2LiCl complex, provides a definitive solution to the long-standing problem of nucleophilic addition to 3,3-difluorocyclobutanone. By effectively suppressing the undesired HF elimination pathway, this methodology enables the high-yield synthesis of valuable 1-substituted-3,3-difluorocyclobutanol building blocks. The operational simplicity, coupled with the commercial availability of the key lanthanide reagent, makes this protocol highly accessible to researchers in synthetic and medicinal chemistry. The subsequent functionalization of these alcohol intermediates opens the door to the rapid and divergent production of novel gem-difluorocyclobutane derivatives, accelerating the exploration of this important fluorinated motif in drug development and materials science.
References
-
Organic Chemistry Portal. Soluble Lanthanide Salts (LnCl3•2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds. Available at: [Link]
-
Ishikura, H., Rojas, J. J., Begg, C. S., Choi, C., & Bull, J. A. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. Available at: [Link]
-
Ishikura, H., Rojas, J., Begg, C. S., Choi, C., & Bull, J. A. (2025). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. Cambridge: Cambridge Open Engage. Available at: [Link]
-
ResearchGate. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols | Request PDF. Available at: [Link]
-
ResearchGate. Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem -Difluorocyclobutanols | Request PDF. Available at: [Link]
-
American Chemical Society. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ACS Fall 2025. Available at: [Link]
-
Krasovskiy, A., Kopp, F., & Knochel, P. (2009). LaCl₃·2LiCl-Catalyzed Addition of Grignard Reagents to Ketones. Semantic Scholar. Available at: [Link]
-
Ishikura, H., et al. (2025). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed. Available at: [Link]
-
ChemRxiv. Convenient Lanthanum-Mediated Synthesis of Bulky tert-Alkyl Amines from Nitriles. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Soluble Lanthanide Salts (LnCl3•2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Fluorinated Organic Compounds
Welcome to the Technical Support Center for the purification of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of these unique molecules. The introduction of fluorine into organic compounds can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] However, these same properties can introduce significant hurdles in purification. This guide provides expert, field-proven insights to help you navigate these challenges effectively.
The Challenge of Purifying Fluorinated Compounds
The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the unique steric and electronic profile of fluorinated moieties influence intermolecular interactions, which in turn affects their behavior during chromatographic separation and crystallization.[1][2] Understanding these fundamental principles is key to developing successful purification strategies.
Troubleshooting Guide: Flash Column Chromatography
Flash chromatography is a cornerstone of purification in synthetic chemistry.[3][4][5] However, the unique properties of fluorinated compounds can lead to unexpected chromatographic behavior on standard silica gel.
Q1: My fluorinated compound co-elutes with its non-fluorinated precursor on a silica gel column, even with various hexane/ethyl acetate solvent systems. What's happening and how can I improve the separation?
A1: This is a common and frustrating issue. The root cause often lies in the subtle interplay of polarity and unique interactions (or lack thereof) of the C-F bond.
-
The "Why": While the C-F bond is highly polar, the electron density is tightly held by the fluorine atom, making it a poor hydrogen bond acceptor. Non-fluorinated precursors, especially those with hydrogen bond accepting groups (e.g., alcohols, ethers, amines), will interact more strongly with the acidic silanol groups of the silica gel. Your fluorinated analogue, despite its increased polarity, may have a reduced affinity for the stationary phase, causing it to elute faster than expected and closer to less polar impurities.
-
Solutions & Causality:
-
Employ a More Polar, Non-Protic Solvent System: Instead of ethyl acetate, try using dichloromethane (DCM) or methyl tert-butyl ether (MTBE) as the polar modifier in your eluent. These solvents can modulate the interactions of your compounds with the silica gel differently than ethyl acetate, potentially enhancing separation.
-
Consider Reverse-Phase Flash Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography on a C18-functionalized silica gel can be highly effective. In this mode, the more hydrophobic (often the less fluorinated) compound will be retained more strongly, leading to a reversed elution order and often better separation.
-
Utilize Silver Nitrate (AgNO₃) Impregnated Silica Gel: If your compounds contain double or triple bonds, impregnating the silica gel with silver nitrate can introduce an additional separation mechanism based on the interaction of the silver ions with the π-systems. This can be particularly useful for separating closely related olefinic compounds.
-
Q2: I'm observing significant tailing of my basic fluorinated heterocycle during silica gel chromatography. How can I improve the peak shape?
A2: Peak tailing of basic compounds on silica gel is a classic problem, often exacerbated by the presence of fluorine, which can modulate the pKa of the amine.
-
The "Why": The acidic silanol groups on the surface of silica gel can strongly and sometimes irreversibly interact with basic analytes, leading to a slow and uneven elution process that manifests as peak tailing.[6]
-
Solutions & Causality:
-
Add a Basic Modifier to the Eluent: The most common solution is to add a small amount of a basic modifier to your mobile phase.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Typically, 0.1-1% (v/v) of an amine base is added to the eluent. The amine will compete with your basic compound for the acidic sites on the silica gel, effectively "masking" them and allowing your compound to elute more symmetrically.
-
Ammonia in Methanol: For more polar basic compounds, a solution of 7N ammonia in methanol can be used as a polar modifier in a solvent system with DCM.
-
-
Use Deactivated or Basic Stationary Phases:
-
Neutral or Basic Alumina: These stationary phases are less acidic than silica gel and are excellent alternatives for the purification of basic compounds.
-
Deactivated Silica Gel: You can prepare this by adding a small percentage of water to your silica gel, which will cap some of the most acidic silanol groups.
-
-
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
For higher purity requirements, preparative HPLC is often the method of choice.[1] However, the unique properties of fluorinated compounds necessitate a thoughtful approach to column and mobile phase selection.
Q1: I'm struggling to separate a mixture of fluorinated isomers using a standard C18 column. What are my options?
A1: Standard C18 columns primarily separate based on hydrophobicity. Fluorinated isomers often have very similar hydrophobicities, making their separation challenging on these phases. Specialized fluorinated stationary phases can offer alternative selectivities.[7][8][9]
-
The "Why": Fluorinated phases introduce different separation mechanisms beyond simple hydrophobicity, including dipole-dipole, π-π, and ion-exchange interactions.
-
Solutions & Causality:
-
Pentafluorophenyl (PFP) Columns: These columns are particularly effective for separating halogenated compounds, positional isomers, and aromatics.[7][8] The electron-deficient fluorinated phenyl ring of the stationary phase can engage in unique π-π and dipole-dipole interactions with the analyte, providing a different selectivity compared to the purely hydrophobic interactions of a C18 phase.
-
Perfluoroalkyl ("Fluorous") Columns: These columns, with stationary phases like perfluorooctyl, are highly effective for separating compounds based on their fluorine content.[9][10][11] They operate on the principle of "fluorous-fluorous" interactions, where highly fluorinated molecules are more strongly retained. This can be used to separate compounds with different degrees of fluorination.
-
Mobile Phase Modifiers: Using a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) in the mobile phase can alter the selectivity of both standard and fluorinated columns. TFE can adsorb to the stationary phase, modifying its surface properties and influencing the retention of analytes.[9]
-
Q2: My [¹⁸F]-labeled PET tracer shows significant retention on a silica-based C18 column at low pH, leading to poor recovery. What is the cause and how can I prevent this?
A2: This is a known issue in radiochemistry. The retention of [¹⁸F]fluoride on silica-based reverse-phase columns is highly pH-dependent.
-
The "Why": At acidic pH (e.g., pH 3), residual, unreacted [¹⁸F]fluoride can interact strongly with the silica backbone of the stationary phase, leading to retention and poor recovery.[12]
-
Solutions & Causality:
-
Increase the Mobile Phase pH: For silica-based C18 columns, using a mobile phase with a pH > 5 will significantly reduce the retention of [¹⁸F]fluoride and improve recovery.[12]
-
Use a Polymer-Based HPLC Column: Polymer-based columns, such as those with a polystyrene-divinylbenzene (PS-DVB) stationary phase, do not have the silica backbone that causes the retention of fluoride at low pH. These columns show almost no retention of [¹⁸F]fluoride even at acidic pH.[12]
-
Troubleshooting Guide: Crystallization
Crystallization is a powerful technique for obtaining highly pure solid materials.[13][14] However, the introduction of fluorine can sometimes make crystallization more challenging.
Q1: My fluorinated compound consistently "oils out" from solution instead of forming crystals. What can I do to induce crystallization?
A1: "Oiling out" is a common problem, especially with compounds that have a high affinity for the solvent or a low lattice energy. Fluorinated compounds can sometimes be more prone to this due to their unique intermolecular interactions (or lack thereof).
-
The "Why": Fluorine is a poor hydrogen bond acceptor. If the non-fluorinated parent compound relies on hydrogen bonding to form a stable crystal lattice, the fluorinated analogue may struggle to crystallize. Additionally, the presence of multiple stereoisomers in a fluorinated product can inhibit crystallization.[15]
-
Solutions & Causality:
-
Solvent Screening: This is the most critical step. Systematically screen a wide range of solvents with varying polarities and hydrogen bonding capabilities. A good crystallization solvent is one in which your compound is soluble when hot but sparingly soluble when cold.[14]
-
Slow Down the Crystallization Process: Rapid cooling often leads to oils or amorphous solids. Try very slow cooling, allowing the solution to cool to room temperature over several hours, followed by further cooling in a refrigerator and then a freezer.
-
Solvent Layering: Dissolve your compound in a "good" solvent and carefully layer a "poor" solvent on top in which your compound is insoluble. The slow diffusion at the interface can promote the growth of high-quality crystals.[13]
-
Seeding: If you have a small amount of crystalline material from a previous attempt, add a tiny seed crystal to a supersaturated solution to initiate crystallization.
-
Check for Purity and Isomeric Mixtures: Ensure your material is sufficiently pure before attempting crystallization. The presence of impurities or multiple stereoisomers can significantly hinder crystal formation.[15] A preliminary purification by flash chromatography may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is "fluorous" chemistry and how can it be used for purification?
A1: "Fluorous" chemistry leverages the unique property that highly fluorinated compounds are often soluble in fluorinated solvents but insoluble in common organic solvents and water.[16][17] This "like dissolves like" principle can be exploited for purification using a technique called Fluorous Solid-Phase Extraction (F-SPE). In F-SPE, a silica gel is functionalized with a perfluoroalkyl chain. A reaction mixture containing a fluorous-tagged compound and non-fluorinated impurities is loaded onto the cartridge. The non-fluorinated compounds are washed away with a "fluorophobic" solvent (e.g., 80:20 methanol/water), while the fluorous-tagged compound is retained. The pure fluorous compound is then eluted with a "fluorophilic" solvent (e.g., perfluorohexane or a fluorinated ether).[16][17][18][19][20]
Q2: How do I effectively remove residual electrophilic trifluoromethylating reagents (e.g., Umemoto's or Togni's reagents) and their byproducts after my reaction?
A2: These reagents and their byproducts can sometimes be challenging to remove completely.
-
Umemoto's Reagents (and other sulfonium salts): The byproducts of these reagents are often water-soluble. A thorough aqueous workup is usually effective. For more persistent byproducts, a simple filtration through a short plug of silica gel can be sufficient. Some newer generation reagents are designed so that their byproducts can be easily removed by filtration or simple washing.[21]
-
Togni's Reagents (hypervalent iodine reagents): The byproducts of Togni's reagents can often be removed by a simple filtration, as they are frequently insoluble in common organic solvents.[22] If they are soluble, they can typically be removed by standard silica gel chromatography.
Q3: What is the best way to assess the purity of my final fluorinated compound?
A3: A combination of analytical techniques is always recommended for rigorous purity assessment.[1]
-
¹⁹F NMR Spectroscopy: This is an indispensable tool for analyzing fluorinated compounds. It provides information on the number of fluorine environments, their coupling to other nuclei, and can be used to detect and quantify fluorine-containing impurities with high sensitivity.
-
¹H and ¹³C NMR Spectroscopy: These techniques provide the overall structural information of your compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for confirming the molecular weight of your compound and assessing its purity. Using a high-resolution mass spectrometer (HRMS) provides an accurate mass measurement, which is a strong confirmation of the elemental composition.
Visualizations and Workflows
Decision Tree for Purification Method Selection
A decision tree for selecting an appropriate purification strategy.
Fluorous Solid-Phase Extraction (F-SPE) Workflow
A schematic workflow for purification using Fluorous Solid-Phase Extraction (F-SPE).
References
-
Przybyciel, M. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Request PDF on ResearchGate. [Link]
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. [Link]
-
Xia, G. et al. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. [Link]
-
Zhang, W. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. PMC. [Link]
-
Zhang, W. Synthetic applications of fluorous solid-phase extraction (F-SPE). PMC. [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. [Link]
-
Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. Request PDF on ResearchGate. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. [Link]
-
Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Publishing. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]
-
Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). Request PDF on ResearchGate. [Link]
-
Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method. MDPI. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]
-
Solidifying an oily product with fluorine groups. Reddit. [Link]
-
Recent Advances on Fluorine Chemistry. MDPI. [Link]
-
Guide for crystallization. University of Geneva. [Link]
-
TROUBLESHOOTING GUIDE. Restek. [Link]
-
Retention of [18F]fluoride on reversed phase HPLC columns. Request PDF on ResearchGate. [Link]
-
Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. [Link]
-
Journal of Fluorine Chemistry. SciSpace. [Link]
-
Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS). PubMed. [Link]
-
SOP: CRYSTALLIZATION. University of Arizona. [Link]
-
Organic purification systems and add-ons. Biotage. [Link]
-
Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. PMC. [Link]
-
Separation and Purification of Fluorine from Fluorine Slag and Alkali Leaching Conversion Mechanism. ACS Omega. [Link]
-
Purification and Compression of Fluorine. Industrial & Engineering Chemistry. [Link]
-
Optimizing chromatographic purification for rapid results in chemical manufacturing. Biotage. [Link]
-
Chromatography Troubleshooting. YouTube. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
-
Successful flash chromatography. Biotage. [Link]
-
Stereoselectively fluorinated N-heterocycles: a brief survey. PMC. [Link]
-
Get control of flash column chromatography and purify your compound first time. Biotage. [Link]
-
Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Chemical Science. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Organic purification systems, add-ons, accessories and consumables. Biotage. [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC. [Link]
-
Separation and Purification of Fluorine from Fluorine Slag and Alkali Leaching Conversion Mechanism. ACS Omega. [Link]
-
Remove Sticky Reagents. University of Rochester. [Link]
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- 22. pubs.acs.org [pubs.acs.org]
Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate stability and storage conditions
Welcome to the technical support center for Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate (CAS: 227607-45-6). This guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the stability, storage, and troubleshooting for experiments involving this valuable fluorinated building block. Our goal is to ensure the integrity of your starting materials and the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to keep this compound at room temperature.[1][2] The compound should be stored in a tightly sealed container to prevent moisture ingress. Several suppliers indicate a shelf life of up to 1095 days when stored under these conditions.
Q2: Is this compound sensitive to moisture?
A2: Yes. As with many esters, this compound is susceptible to hydrolysis in the presence of moisture. The presence of difluoro substitution on the cyclobutane ring can influence the reactivity of the ester functional group. It is crucial to handle the compound under anhydrous conditions whenever possible and to store it in a dry environment.
Q3: What are the primary degradation pathways I should be aware of?
A3: The two primary degradation pathways are hydrolysis and thermal decomposition.
-
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the ester can hydrolyze to form 3,3-difluoro-1-methylcyclobutanecarboxylic acid and ethanol.
-
Thermal Decomposition: At elevated temperatures, fluorinated esters can undergo decomposition. For similar ethyl esters, the initial decomposition step often involves a six-centered elimination reaction to yield ethylene and the corresponding carboxylic acid.[3] The resulting 3,3-difluoro-1-methylcyclobutanecarboxylic acid may be unstable at higher temperatures and could potentially decompose further.
Q4: Are there any common reagents that are incompatible with this compound?
A4: Yes, care should be taken to avoid certain reagents:
-
Strong Acids and Bases: These will catalyze the hydrolysis of the ester.
-
Strong Nucleophiles: The electrophilic carbonyl carbon of the ester is susceptible to nucleophilic attack, which can lead to undesired side reactions.
-
Strong Reducing Agents: Depending on the reaction conditions, the ester functionality can be reduced.
-
Certain Fluorinating Reagents: Some highly reactive fluorinating agents can be incompatible with various organic solvents and functional groups. Always check for compatibility before running a reaction.[4]
Q5: How can I assess the purity of my sample of this compound?
A5: The purity of the compound can be effectively determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR).[5][6][7] These methods can identify and quantify impurities, including potential degradation products.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in your experiments.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
-
Possible Cause 1: Degradation of the Starting Material.
-
Troubleshooting Steps:
-
Verify Purity: Before use, confirm the purity of your this compound sample using GC-MS or NMR. Compare the results with the certificate of analysis or reference spectra.
-
Check for Hydrolysis: Look for the presence of 3,3-difluoro-1-methylcyclobutanecarboxylic acid or ethanol in your analytical data, which would indicate moisture contamination.
-
Proper Handling: Ensure that the compound is handled under an inert atmosphere (e.g., nitrogen or argon) and that all glassware and solvents are rigorously dried.
-
-
-
Possible Cause 2: Incompatibility with Reaction Conditions.
-
Troubleshooting Steps:
-
Review Reagents: Scrutinize all reagents for potential incompatibilities. For instance, if your reaction involves a strong base, consider if it could be prematurely reacting with your ester.
-
Temperature Control: If the reaction is run at elevated temperatures, consider the possibility of thermal decomposition. If feasible, attempt the reaction at a lower temperature.
-
-
Issue 2: Analytical Data Shows Impurities in a Freshly Opened Bottle
-
Possible Cause: Improper Storage During Transit or by the Supplier.
-
Troubleshooting Steps:
-
Contact Supplier: Immediately contact the supplier with your analytical data (GC-MS, NMR spectra) and the batch number of the product.
-
Request a Replacement: If the purity is below the specified level, request a replacement sample.
-
-
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for assessing the purity of this compound.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
-
GC-MS Parameters (Example):
-
GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is often suitable.
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound (Molecular Weight: 178.18 g/mol ).
-
Integrate all peaks and calculate the relative percentage area to estimate purity.
-
Analyze the mass spectra of any impurity peaks to identify potential degradation products or residual solvents.
-
Protocol 2: Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural confirmation and purity assessment. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
NMR Acquisition (Example Parameters):
-
Data Analysis:
-
Compare the obtained spectra with reference spectra if available.
-
Integrate the peaks in the ¹H NMR spectrum to confirm the correct proton ratios.
-
Look for any unexpected signals in all spectra, which may indicate impurities.
-
Data Summary
| Property | Value | Source |
| CAS Number | 227607-45-6 | [1][2] |
| Molecular Formula | C₈H₁₂F₂O₂ | [1][2] |
| Molecular Weight | 178.18 g/mol | [1][2] |
| Appearance | Liquid | N/A |
| Boiling Point | ~164 °C at 760 mmHg | [10] |
| Storage | Room Temperature | [1][2] |
| Shelf Life | ~1095 days | N/A |
Visualizing Stability and Troubleshooting
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of the target compound.
Diagram 2: Troubleshooting Workflow for Purity Issues
Caption: A workflow for troubleshooting purity-related issues.
References
- Supporting Information - The Royal Society of Chemistry. (URL not available)
- ethyl 3, 3-difluoro-1-methylcyclobutane-1-carboxylate, min 97%, 500 mg - CP Lab Safety. (URL not available)
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry - Thermo Fisher Scientific. (URL not available)
- PURITY AND IMPURITY ANALYSIS - Agilent. (URL not available)
- Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products - OMICS Intern
- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Inform
- Identification and profiling of impurities in Pharmaceuticals - ResolveMass Labor
- Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes - ChemRxiv. (URL not available)
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (URL not available)
- Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (URL not available)
- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - ResearchG
- Specific Solvent Issues with Fluorin
- Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (URL not available)
- Supporting Information - The Royal Society of Chemistry. (URL not available)
- Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change M
- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing). (URL not available)
- CAS#:227607-45-6 | ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxyl
- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (URL not available)
- BJOC - Search Results - Beilstein Journals. (URL not available)
- Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydrobor
- Thermal decomposition of C3-C5 ethyl esters: CO, CO2 and H2O time-history measurements behind reflected shock waves | Hanson Research Group - Stanford University. (URL not available)
- Examples of Incomp
- Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem - NIH. (URL not available)
- Mostly common electrophilic and nucleophilic fluorinating reagents.
- Thermal degradation of esters/ethers derived from tartaric acid - ResearchG
Sources
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- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. Thermal decomposition of C3-C5 ethyl esters: CO, CO2 and H2O time-history measurements behind reflected shock waves | Hanson Research Group [hanson.stanford.edu]
- 4. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. rsc.org [rsc.org]
- 6. omicsonline.org [omicsonline.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. azom.com [azom.com]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of gem-Difluorocyclobutanes
Welcome to the technical support center for gem-difluorocyclobutane synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable fluorinated motif into their work. The unique electronic properties of the gem-difluoro group can enhance metabolic stability, modulate pKa, and improve binding affinity, making it a desirable feature in modern pharmaceuticals.[1][2][3]
However, the synthesis of this strained, fluorinated ring system presents unique challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic routes.
Section 1: Troubleshooting Nucleophilic Addition to 3,3-Difluorocyclobutanone
This section focuses on the most common starting point for many gem-difluorocyclobutane syntheses: the functionalization of commercially available 3,3-difluorocyclobutanone.
Question 1: My reaction with 3,3-difluorocyclobutanone using a Grignard or organolithium reagent is failing, resulting in a complex mixture or low yields. What is happening?
Answer:
This is the most frequently encountered issue. The primary cause of failure is the high basicity of standard organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) reagents. The acidic protons alpha to the carbonyl group in 3,3-difluorocyclobutanone are highly susceptible to deprotonation by these strong bases. This leads to an enolate intermediate that readily undergoes elimination of hydrogen fluoride (HF), destroying the cyclobutane ring and preventing the desired nucleophilic addition.[1][3][4]
Causality Explained:
The electron-withdrawing effect of the two fluorine atoms increases the acidity of the adjacent C-H bonds. When a strong base is introduced, it preferentially acts as a base (deprotonation) rather than a nucleophile (addition to the carbonyl).
Troubleshooting Protocol:
The key is to use a nucleophile with significantly lower basicity. Organolanthanum reagents have been demonstrated to be exceptionally effective for this transformation.[1][3][4][5][6][7][8][9]
Step-by-Step Guide to the Organolanthanum Method:
-
Reagent Preparation: Prepare the organolanthanum reagent in situ.
-
Dry your glassware thoroughly (flame-dry under vacuum or oven-dry at >120 °C).
-
In an inert atmosphere (Argon or Nitrogen), dissolve anhydrous lanthanum(III) chloride (LaCl₃) in dry tetrahydrofuran (THF). Anhydrous lithium chloride (LiCl) is often added to improve the solubility of LaCl₃. A common and effective combination is the LaCl₃·2LiCl salt.
-
Cool the suspension to -78 °C (acetone/dry ice bath).
-
Slowly add your organolithium reagent (pre-titrated for accurate stoichiometry) to the LaCl₃ suspension. Stir for at least 30-60 minutes at -78 °C to allow for complete transmetalation from lithium to lanthanum.
-
-
Nucleophilic Addition:
-
In a separate flask under an inert atmosphere, dissolve 3,3-difluorocyclobutanone in dry THF and cool to -78 °C.
-
Slowly transfer the pre-formed organolanthanum reagent solution into the ketone solution via cannula.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. The reactions are typically complete within a few hours at low temperature.
-
-
Workup:
-
Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the resulting gem-difluorocyclobutanol via flash column chromatography.
-
Section 2: FAQs for Deoxyfluorination Routes
An alternative strategy to access 1,1-disubstituted gem-difluorocyclobutanes is to first synthesize a 3,3-disubstituted cyclobutanone and then perform a deoxyfluorination reaction.[3]
Question 2: What are the best reagents for converting my substituted cyclobutanone to a gem-difluorocyclobutane, and what are the common failure modes?
Answer:
Deoxyfluorination is a powerful but often challenging reaction. The choice of reagent is critical and substrate-dependent. The most common reagents are sulfur-based fluorinating agents.
Common Deoxyfluorinating Agents:
| Reagent | Common Name | Typical Conditions | Key Considerations |
| Diethylaminosulfur trifluoride | DAST | CH₂Cl₂, -78 °C to rt | High Alert: Can decompose explosively if heated above ~90 °C. Can promote rearrangement or elimination in sensitive substrates. |
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | THF or CH₂Cl₂, rt to reflux | More thermally stable than DAST, but can still be aggressive. |
| Morpholinosulfur trifluoride | MorphDAST | CH₂Cl₂, rt | Generally considered safer and milder than DAST.[10] Often a good starting point for sensitive substrates. |
| Fluolead™ / XtalFluor-E® | CH₂Cl₂, rt | Crystalline, solid reagents that are often safer to handle. Typically used with an activator like triethylamine trihydrofluoride (Et₃N·3HF).[10] |
Troubleshooting Low Yields in Deoxyfluorination:
-
Incomplete Reaction: If starting material remains, the reagent may not be active enough or may have decomposed. Ensure you are using a fresh bottle of the fluorinating agent and that your reaction solvent is scrupulously dry. Consider switching to a more reactive agent (e.g., from MorphDAST to DAST, with caution).
-
Formation of Side Products: Elimination to form a cyclobutene or rearrangement (ring-expansion/contraction) can occur, especially with reagents like DAST. This is often promoted by acid catalysis from trace HF.
-
Solution: Add a mild, non-nucleophilic base like pyridine or 2,6-lutidine to the reaction mixture to scavenge any HF that is formed.
-
-
Substrate Decomposition: If your substrate has sensitive functional groups (e.g., unprotected alcohols, acid-labile groups), they may not be compatible with the reaction conditions. Protection of these groups is necessary prior to fluorination.
Section 3: Troubleshooting [2+2] Cycloaddition Strategies
For building the cyclobutane ring from alkene precursors, [2+2] cycloaddition is the fundamental approach. This is particularly relevant when using a gem-difluoroalkene as one of the reaction partners.
Question 3: My thermal [2+2] cycloaddition is not working. Should I be using photochemical conditions?
Answer:
Yes, most likely. According to frontier molecular orbital (FMO) theory, the thermal [2+2] cycloaddition of two standard alkenes is a symmetry-forbidden process, leading to a high activation energy barrier.[11] For this reason, these reactions typically require photochemical activation.
-
Thermal [2+2] Cycloadditions: These are generally only feasible when one of the components is a ketene or an allene.[12] The unique perpendicular π-system of a ketene allows it to undergo a symmetry-allowed thermal [π2s + π2a] cycloaddition, which is not possible for two simple alkenes.
-
Photochemical [2+2] Cycloadditions: Irradiation with UV light excites an electron in one alkene from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO). This excited state molecule can then react in a symmetry-allowed fashion with the ground-state HOMO of the second alkene.[11][12]
Question 4: How can I control the regioselectivity and stereoselectivity of my photochemical [2+2] cycloaddition?
Answer:
Controlling selectivity in photochemical reactions can be complex, but several factors offer leverage.
-
Regioselectivity (Head-to-Head vs. Head-to-Tail): The outcome is often dictated by the stability of the diradical intermediate that forms upon the initial C-C bond formation. The most stable diradical intermediate will preferentially form, leading to the major product. For example, when reacting an electron-rich alkene with an electron-poor one, the initial bond will typically form between the most nucleophilic carbon of the first alkene and the most electrophilic carbon of the second.
-
Stereoselectivity: The stereochemistry of the starting alkenes is generally retained in the product because the reaction is concerted. However, the overall stereochemical outcome (e.g., syn vs. anti products) can be heavily influenced by the reaction medium.[13]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Non-polar solvents may favor less polar transition states, while polar solvents can stabilize zwitterionic intermediates, potentially altering the product distribution.[13][14] A solvent screen (e.g., hexane, toluene, acetonitrile, methanol) is a highly recommended optimization step.
-
Visual Experimental Workflows
Workflow for Organolanthanum Method
This diagram outlines the critical steps for successfully using organolanthanum reagents to functionalize 3,3-difluorocyclobutanone, a process that crucially avoids the common side reaction of HF elimination.
Caption: Workflow for the synthesis of gem-difluorocyclobutanols.
Troubleshooting Decision Tree
When faced with a low-yielding reaction involving 3,3-difluorocyclobutanone, this decision tree can help diagnose the underlying issue.
Sources
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- 3. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Synthesis of gem-difluorocyclobutanes: organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols [spiral.imperial.ac.uk]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Removal of Acidic Impurities from Fluorinated Esters
Welcome to the Technical Support Center for the purification of fluorinated esters. This guide is designed for researchers, scientists, and drug development professionals who are working with these unique and valuable compounds. The presence of acidic impurities can significantly impact downstream applications, affecting reaction outcomes, biological activity, and analytical results. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you effectively remove these impurities and ensure the integrity of your fluorinated esters.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of fluorinated esters, presented in a question-and-answer format to directly tackle common experimental challenges.
Q1: I've performed an aqueous wash with sodium bicarbonate to remove acidic impurities, but my final product is still acidic. What could be the problem?
A1: This is a common issue that can arise from several factors related to the extraction process. Here’s a systematic approach to troubleshooting:
-
Insufficient Mixing: The efficiency of liquid-liquid extraction depends on maximizing the surface area between the organic and aqueous phases.
-
Expert Insight: Gentle inversions are not enough. Vigorous shaking of the separatory funnel is necessary to ensure thorough mixing. However, be mindful of potential emulsion formation, especially with certain solvent systems.[1] To release pressure buildup from carbon dioxide evolution when using bicarbonate or carbonate bases, vent the separatory funnel frequently.[1]
-
-
Inadequate Amount of Base: You may not be using enough of the basic solution to neutralize all the acidic impurities.
-
Troubleshooting Step: After the initial extraction, check the pH of the aqueous layer. If it is neutral or acidic, you need to perform additional washes with fresh basic solution until the aqueous layer is distinctly basic.
-
-
The pKa of the Impurity: If your acidic impurity is a very weak acid, a weak base like sodium bicarbonate (pKa of the conjugate acid, carbonic acid, is 6.4) may not be strong enough to deprotonate and extract it effectively.
-
Solution: Consider using a stronger, non-nucleophilic base. See the table below for guidance.
-
Table 1: Comparison of Aqueous Bases for Extraction
| Base | pKa of Conjugate Acid | Recommended Use | Cautions |
| 5% Sodium Bicarbonate (NaHCO₃) | 6.4 | Removal of strong acidic impurities (e.g., residual HCl, H₂SO₄).[2] | May not be effective for weakly acidic impurities. |
| 5% Sodium Carbonate (Na₂CO₃) | 10.3 | Removal of a broader range of acidic impurities, including some phenols. | More basic, so there is a higher risk of ester hydrolysis. |
| 1M Sodium Hydroxide (NaOH) | ~14 | Effective for a wide range of acidic impurities. | High risk of hydrolyzing the fluorinated ester. Use with extreme caution, preferably at low temperatures and with short contact times.[3] |
-
Hydrolysis of the Fluorinated Ester: Fluorinated esters can be susceptible to hydrolysis, especially under basic conditions, which would regenerate a carboxylic acid.[4]
-
Preventative Measure: Use the mildest base possible that will effectively remove the impurity. Keep the extraction time to a minimum and consider performing the wash with chilled solutions to slow down the rate of hydrolysis.
-
Q2: My fluorinated ester is degrading during purification. How can I remove acidic impurities under milder conditions?
A2: Degradation, often through hydrolysis, is a significant concern with fluorinated esters.[4][5] If aqueous basic washes are too harsh, consider these alternative methods:
-
Solid-Phase Extraction (SPE): This is an excellent and often gentler alternative to liquid-liquid extraction.[6]
-
Mechanism: SPE utilizes a solid stationary phase to separate components of a mixture. For removing acidic impurities, an anion exchange sorbent is ideal.[7] The acidic impurities bind to the positively charged sorbent, while the neutral fluorinated ester passes through.[6]
-
Choosing a Sorbent:
-
Weak Anion Exchange (WAX): Sorbents like those with aminopropyl functional groups (LC-NH2) are suitable for removing strongly acidic impurities.[8] If you need to recover the strong acid, a WAX cartridge is appropriate.
-
Strong Anion Exchange (SAX): These sorbents, often featuring quaternary amine functional groups (LC-SAX), will retain both strong and weak acids.[8] Use a SAX sorbent when you want to ensure complete removal of all acidic species and do not need to recover them.[8]
-
-
Workflow for Acidic Impurity Removal using SPE
Caption: Solid-Phase Extraction (SPE) workflow for removing acidic impurities.
-
Silica Gel "Plugging": A quick column chromatography technique can be effective.
-
Method: Pass your crude product dissolved in a non-polar organic solvent through a short column ("plug") of silica gel.[9] The more polar acidic impurities will adsorb onto the silica, while the less polar fluorinated ester will elute. This method is generally milder than aqueous extraction.
-
Q3: I am trying to use HPLC to purify my fluorinated ester, but I'm getting poor separation from an acidic impurity. What can I do?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful purification tool, but co-elution can be an issue. Here’s how to optimize your separation:
-
Column Chemistry: The choice of stationary phase is critical.
-
Standard C18 Columns: These are a good starting point, but interactions can be complex.
-
Fluorinated Phases: Consider using a column with a fluorinated stationary phase (e.g., pentafluorophenyl or F-C8).[10] These phases can offer unique selectivity for fluorinated molecules, potentially enhancing the separation from non-fluorinated or differently fluorinated impurities.[10][11]
-
-
Mobile Phase Modification:
-
pH Adjustment: If your acidic impurity has an ionizable group, adjusting the pH of the mobile phase can change its retention time. For reverse-phase HPLC, using an acidic mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) will suppress the ionization of the acidic impurity, making it less polar and increasing its retention time, which may improve separation from your ester.
-
Fluorinated Alcohols as Additives: The use of fluorinated eluents, such as trifluoroethanol (TFE), in the mobile phase can enhance the separation of fluorinated compounds on standard reverse-phase columns.[12][13][14] This is because the TFE can adsorb to the stationary phase, modifying its surface energy and altering the retention behavior of fluorinated analytes.[10]
-
-
Temperature: Temperature can be a powerful tool for optimizing separations.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of acidic impurities in fluorinated esters? A1: Acidic impurities can originate from several sources throughout the synthesis and workup process:
-
Starting Materials: Unreacted carboxylic acids used in the esterification reaction are a primary source.[3]
-
Reagents and Catalysts: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) used to drive the esterification reaction can carry over into the crude product.[2][15]
-
Side Reactions: In some cases, side reactions during the synthesis can generate acidic byproducts.
-
Degradation: Fluorinated esters can undergo hydrolysis if exposed to water, especially under non-neutral pH conditions, forming a carboxylic acid and a fluorinated alcohol.[4][16]
Q2: Why is it so important to remove acidic impurities? A2: The presence of acidic impurities can have several detrimental effects:
-
Compromised Biological Activity: In drug development, impurities can alter the pharmacological profile of a compound or introduce toxicity.[17]
-
Interference with Subsequent Reactions: Acidic impurities can neutralize basic reagents, inhibit catalysts, or promote unwanted side reactions in subsequent synthetic steps.
-
Reduced Shelf Life: The presence of acids can catalyze the degradation of the desired ester product over time, reducing its stability and shelf life.[15]
-
Inaccurate Analytical Data: Impurities can co-elute with the main product in chromatographic analyses, leading to inaccurate quantification and characterization.
Q3: Can I use distillation to remove acidic impurities? A3: Distillation can be effective if there is a significant difference in the boiling points of the fluorinated ester and the acidic impurity. However, for many common acidic impurities (e.g., unreacted starting carboxylic acid), the boiling points may be too close for efficient separation by simple distillation. Fractional distillation may be more effective but can also be more complex to perform.[3] Furthermore, heating the mixture during distillation can potentially cause degradation of thermally sensitive compounds.
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction with Sodium Bicarbonate
This protocol describes the standard method for removing strongly acidic impurities from a water-insoluble fluorinated ester.
Workflow for Liquid-Liquid Extraction
Caption: Step-by-step workflow for purification via liquid-liquid extraction.
-
Preparation: Dissolve the crude fluorinated ester in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane) in which the ester is soluble.
-
Extraction: a. Transfer the organic solution to a separatory funnel. b. Add an equal volume of 5% aqueous sodium bicarbonate solution. c. Stopper the funnel, and while pointing the stem away from you and others, shake vigorously for 30-60 seconds. d. Periodically invert the funnel and open the stopcock to vent the pressure from the CO₂ gas that is generated.[1]
-
Separation: a. Place the funnel back in a ring stand and allow the layers to fully separate. b. Remove the stopper and drain the lower (aqueous) layer. If your organic solvent is denser than water (e.g., dichloromethane), the organic layer will be the lower layer.
-
Repeat: Repeat the wash with fresh sodium bicarbonate solution until no more gas evolution is observed.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any remaining dissolved water.
-
Drying and Concentration: a. Drain the organic layer into a clean flask. b. Add a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it stand for 10-15 minutes. c. Filter or decant the solution to remove the drying agent. d. Remove the solvent under reduced pressure to obtain the purified fluorinated ester.
Protocol 2: Solid-Phase Extraction (SPE) with a Weak Anion Exchange (WAX) Cartridge
This protocol is ideal for removing strongly acidic impurities from sensitive fluorinated esters.
-
Cartridge Selection: Choose a weak anion exchange (WAX) SPE cartridge (e.g., aminopropyl-functionalized silica) with a bed weight appropriate for the amount of impurity you need to remove. A general guideline is to use an adsorbent mass that is 20-50 times the mass of the sample.[18]
-
Conditioning: a. Mount the cartridge on an SPE manifold. b. Pass 2-3 column volumes of methanol through the cartridge to wet the sorbent. c. Pass 2-3 column volumes of the solvent you used to dissolve your sample (e.g., dichloromethane) to equilibrate the stationary phase.
-
Loading: a. Dissolve your crude fluorinated ester in a minimal amount of a non-polar organic solvent. b. Slowly load the sample onto the cartridge.
-
Elution: a. Collect the eluate that passes through the cartridge as you load the sample. This fraction contains your purified ester. b. To ensure complete recovery, wash the cartridge with an additional 1-2 column volumes of the loading solvent and combine this with the initially collected eluate. The acidic impurities will remain bound to the cartridge.[6]
-
Concentration: Remove the solvent from the collected eluate under reduced pressure to yield the purified product.
References
-
Wikipedia. (n.d.). Solid-phase extraction. Retrieved from [Link]
-
Sousa, F., Alves, G., & Santos, L. (2021). Materials for Solid-Phase Extraction of Organic Compounds. Molecules, 26(23), 7359. [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]
-
Suárez-Luque, S., et al. (2002). Solid-Phase extraction procedure to remove organic acids from honey. Food Chemistry, 78(4), 515-520. [Link]
-
Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Pharma Tutor. (2025). How To Control Impurities In Pharmaceuticals. Retrieved from [Link]
-
Chemistry Practical. (2012). Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). [Link]
-
PharmaGuideHub. (2025). Impurities in Pharmaceutical Substances. Retrieved from [Link]
-
ResearchGate. (2014). Pharmaceutical Impurities Separation. [Link]
-
Xia, G., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 164, 39-42. [Link]
-
LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]
-
Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved from [Link]
-
ResearchGate. (2016). How to remove traces of acidic impurity or water?[Link]
-
MaChemGuy. (2014). Organic Practical Setup 5. Washing to remove acid impurities. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impurities in Pharmaceutical Substances – PharmaGuideHub [pharmaguidehub.com]
- 16. veeprho.com [veeprho.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reactions of Difluorocyclobutanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluorocyclobutanone. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions regarding a critical challenge in this chemistry: the elimination of hydrogen fluoride (HF).
Introduction
gem-Difluorocyclobutane moieties are increasingly important pharmacophores in modern drug discovery. They can impart unique physicochemical properties, including metabolic stability and modulated lipophilicity. However, the synthesis of derivatives from 3,3-difluorocyclobutanone is often plagued by a facile HF elimination side reaction, leading to the formation of 3-fluoro-2-cyclobuten-1-one and other byproducts, which significantly lowers the yield of the desired product. This guide provides an in-depth analysis of the causes of HF elimination and practical, field-proven solutions to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is HF elimination in the context of difluorocyclobutanone reactions, and why does it occur?
A1: HF elimination, or dehydrofluorination, is a chemical reaction where a hydrogen and a fluorine atom are removed from adjacent carbon atoms, resulting in the formation of a double bond. In the case of 3,3-difluorocyclobutanone, this typically involves the removal of a proton from the α-carbon and a fluoride ion from the β-carbon, leading to the formation of 3-fluoro-2-cyclobuten-1-one. This reaction is particularly prevalent when using strong bases or nucleophiles, such as Grignard reagents or organolithiums. The acidity of the α-protons is increased by the electron-withdrawing effect of the adjacent carbonyl group, making them susceptible to deprotonation by basic reagents. The resulting enolate can then readily eliminate a fluoride ion.
Q2: I am observing a significant amount of a byproduct with a lower molecular weight than my expected product. Could this be the HF elimination product?
A2: It is highly likely. The elimination of HF (molar mass ≈ 20 g/mol ) results in a corresponding decrease in the molecular weight of the product. The primary elimination byproduct, 3-fluoro-2-cyclobuten-1-one, is a common culprit. We recommend characterization by GC-MS and NMR to confirm its identity (see the "Identification of Byproducts" section below for more details).
Q3: Are there any general precautions I can take to minimize HF elimination?
A3: Yes. Careful control of reaction conditions is paramount. Key factors to consider are the choice of base/nucleophile, solvent, and temperature. Generally, less basic nucleophiles, non-polar aprotic solvents, and lower reaction temperatures are preferred. Additionally, minimizing reaction time and ensuring anhydrous conditions can be beneficial.
Q4: I've heard that standard Grignard and organolithium reagents are problematic. Why is that, and what are the alternatives?
A4: Standard Grignard and organolithium reagents are highly basic and are notorious for inducing HF elimination with 3,3-difluorocyclobutanone.[1] A superior alternative is the use of organolanthanum reagents. These reagents are generated in situ from the corresponding organometallic precursor (like a Grignard reagent) and a lanthanum salt (e.g., LaCl₃·2LiCl). The resulting organolanthanum species is significantly less basic but retains high nucleophilicity, allowing for efficient addition to the carbonyl group with minimal to no HF elimination.[1][2]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting reactions where HF elimination is a suspected issue.
Symptom 1: Low Yield of Desired Product with Concurrent Formation of a Major Byproduct
If you are experiencing low yields of your desired addition product and observing a significant byproduct peak in your analytical data (TLC, GC-MS, NMR), it is highly probable that HF elimination is the primary issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Detailed Recommendations:
| Parameter | Problematic Condition | Recommended Solution | Scientific Rationale |
| Nucleophile/Base | High basicity (e.g., Grignard, R-Li) | Use less basic organolanthanum reagents. | Organolanthanum reagents exhibit lower basicity, which disfavors the initial proton abstraction step required for elimination, while maintaining high nucleophilicity for the desired carbonyl addition.[1][2] |
| Temperature | Elevated temperatures (e.g., > 0 °C) | Maintain low temperatures, ideally between -78 °C and 0 °C. | Elimination reactions often have a higher activation energy than addition reactions. Lowering the temperature will disproportionately slow the rate of the undesired HF elimination. |
| Solvent | Polar, protic solvents (e.g., alcohols) or highly polar aprotic solvents (e.g., DMF, DMSO) | Use non-polar, aprotic solvents such as Toluene, THF, or Diethyl Ether. | Polar solvents can stabilize the charged transition state of the elimination pathway. Protic solvents can also participate in the proton transfer steps. Non-polar aprotic solvents minimize these effects. |
| Base Concentration | Excess of a strong base | Use stoichiometric amounts of the nucleophile/base, or a slight excess (1.1-1.2 equivalents). | A high concentration of base increases the likelihood of deprotonation at the α-position, initiating the elimination cascade. |
Symptom 2: Product Degradation During Workup or Purification
Sometimes, the desired product is formed in the reaction mixture but is lost during the workup or purification steps. This can be due to residual acidity or basicity, or thermal instability.
Troubleshooting Recommendations:
-
Neutralize Carefully: During aqueous workup, ensure the pH is carefully adjusted to be neutral before extraction. Use mild neutralizing agents like saturated ammonium chloride solution or sodium bicarbonate solution.
-
Avoid Strong Acids/Bases: Do not use strong acids or bases during the workup.
-
Low-Temperature Purification: If using column chromatography, consider performing it in a cold room or using a jacketed column to maintain a low temperature.
-
Alternative Purification Methods: Consider non-chromatographic purification methods like crystallization or distillation under reduced pressure if your product is amenable to these techniques.
Identification of Byproducts
Accurate identification of byproducts is crucial for effective troubleshooting. The most common byproduct of HF elimination from 3,3-difluorocyclobutanone is 3-fluoro-2-cyclobuten-1-one .
Expected Analytical Data for 3-fluoro-2-cyclobuten-1-one:
-
GC-MS:
-
A molecular ion peak corresponding to the loss of HF from the starting material or the expected product's precursor.
-
-
¹H NMR:
-
Look for signals in the olefinic region.
-
The methylene protons adjacent to the carbonyl will have a characteristic chemical shift and coupling pattern.
-
-
¹⁹F NMR:
-
A single fluorine resonance with coupling to the nearby vinyl proton. The chemical shift will be indicative of a vinyl fluoride.
-
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Addition using Organolanthanum Reagents
This protocol describes a general method for the addition of an aryl Grignard reagent to 3,3-difluorocyclobutanone, which has been shown to effectively suppress HF elimination.
Reaction Scheme:
Caption: Organolanthanum-mediated nucleophilic addition.
Materials:
-
Anhydrous Lanthanum(III) chloride-Lithium chloride complex (LaCl₃·2LiCl)
-
Aryl bromide
-
Magnesium turnings
-
3,3-Difluorocyclobutanone
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
Under an inert atmosphere (Argon or Nitrogen), flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a solution of the aryl bromide (1.2 equivalents) in anhydrous THF via a syringe.
-
Initiate the reaction with gentle heating if necessary. Once initiated, the reaction should be self-sustaining.
-
After the magnesium has been consumed, cool the solution to room temperature.
-
-
Generation of the Organolanthanum Reagent:
-
In a separate flame-dried flask under an inert atmosphere, add LaCl₃·2LiCl (1.2 equivalents) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the freshly prepared Grignard reagent to the LaCl₃·2LiCl suspension with vigorous stirring.
-
Allow the mixture to stir at 0 °C for 30-60 minutes.
-
-
Nucleophilic Addition:
-
Cool the organolanthanum reagent mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 3,3-difluorocyclobutanone (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, allow it to warm to room temperature.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with Et₂O (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- Crimmin, M. R., et al. (2022). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.
- O'Neill, M. J., et al. (2023). Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Request PDF.
- Ryberg, P., & Matsson, O. (2001). The mechanism of base-promoted HF elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one: a multiple isotope effect study including the leaving group (18)F/(19)F KIE. Journal of the American Chemical Society, 123(12), 2712–2718.
- Pan, Y., et al. (2009). Mechanistic Analysis of the Base-Catalyzed HF Elimination from 4-Fluoro-4-(4′-nitrophenyl)butane-2-one Based on Liquid-Phase Kinetic Isotope Effects Calculated by Dynamics Modeling with Multidimensional Tunneling.
Sources
Improving yield in multi-step synthesis of complex cyclobutanes
Introduction
Welcome to the technical support center for the synthesis of complex cyclobutanes. The construction of the strained four-membered cyclobutane ring is a significant challenge in organic synthesis, yet it is a crucial motif in numerous natural products and pharmaceutical agents.[1][2] Multi-step syntheses involving these structures are often plagued by issues of low yield, poor stereocontrol, and unexpected side reactions.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights in a troubleshooting, question-and-answer format. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and solve problems in your own laboratory work.
Section 1: Troubleshooting the Core [2+2] Cycloaddition
The [2+2] cycloaddition is the most common and powerful method for constructing the cyclobutane core.[3] However, its success is highly dependent on a nuanced understanding of reaction conditions. This section addresses the most frequent issues encountered during this critical step.
Question 1: My [2+2] cycloaddition is resulting in extremely low yield or no product. What are the primary factors to investigate?
Low yield is a common frustration, often stemming from a few key areas. A systematic approach to troubleshooting is essential. The first step is to determine if the reaction is failing to proceed or if the product is decomposing.
Causality: In any multi-step synthesis, low yields can be attributed to factors like impure reagents, incorrect reaction conditions, or product instability.[4][5] For [2+2] cycloadditions specifically, the choice between thermal and photochemical pathways is critical, as a thermally forbidden reaction will not proceed without photochemical activation.[6][7]
Troubleshooting Workflow:
Here is a logical workflow to diagnose the root cause of low yield.
Caption: General troubleshooting workflow for low-yield [2+2] cycloadditions.
Actionable Solutions:
-
Reagent and Solvent Purity:
-
Moisture and Air: Many catalysts used in [2+2] cycloadditions are sensitive to air and moisture.[4] Ensure solvents are anhydrous and reactions are run under an inert atmosphere (Nitrogen or Argon).
-
Inhibitors: Alkenes used as starting materials often contain inhibitors (like BHT) to prevent polymerization. These must be removed, typically by passing the alkene through a plug of basic alumina.
-
-
Thermal vs. Photochemical Conditions:
-
A concerted thermal [2+2] cycloaddition between two simple alkenes is forbidden by Woodward-Hoffmann rules.[7] These reactions require photochemical activation to excite an electron from the HOMO to the LUMO, changing the orbital symmetry and allowing the reaction to proceed.[6]
-
Conversely, cycloadditions involving ketenes or allenes are thermally allowed and often do not require light.[3][8] Using the wrong energy source is a common reason for reaction failure.
-
-
Concentration: For intermolecular reactions, concentration is key. If too dilute, the rate of reaction will be slow, allowing side reactions or decomposition to dominate. If your starting materials are volatile, ensure your reaction vessel is properly sealed.
Question 2: My reaction produces a mixture of regio- and stereoisomers. How can I improve selectivity?
This is one of the most significant challenges in synthesizing complex cyclobutanes. Controlling stereochemistry is paramount for drug development, where a single stereoisomer is often the active pharmaceutical ingredient.[9]
Causality:
-
Diastereoselectivity: In thermal cycloadditions involving intermediates like zwitterions, the lifetime of the intermediate can allow for bond rotation, scrambling the stereochemistry of the starting materials.[9]
-
Regioselectivity: For unsymmetrical alkenes, the "head-to-head" vs. "head-to-tail" orientation is governed by steric and electronic factors. The reaction is typically favored between an electron-rich and an electron-poor alkene.[9]
-
Enantioselectivity: Achieving an excess of one enantiomer requires a chiral influence, such as a chiral catalyst or auxiliary.[1][10][11]
Actionable Solutions:
-
Controlling Diastereoselectivity (e.g., in Ketene Cycloadditions):
-
Solvent Polarity: The polarity of the solvent can stabilize or destabilize charged intermediates. A less polar solvent (e.g., toluene, hexanes) will disfavor the zwitterionic intermediate, promoting a more concerted-like transition state and preserving the alkene's stereochemistry.[9]
-
| Solvent | Dielectric Constant (ε) | Typical Effect on Zwitterionic Intermediate | Expected Impact on Diastereoselectivity |
| Acetonitrile | 37.5 | High stabilization | Potentially Lower |
| Dichloromethane | 9.1 | Moderate stabilization | Moderate |
| Tetrahydrofuran (THF) | 7.5 | Lower stabilization | Improved |
| Toluene | 2.4 | Minimal stabilization | Potentially Higher |
| Hexanes | 1.9 | Very low stabilization | Potentially Highest |
-
Improving Regioselectivity:
-
Enhance Electronic Bias: Increase the electronic difference between the two reacting partners. For example, use a strongly electron-donating group on one alkene and a strongly electron-withdrawing group on the other.
-
Catalysis: Lewis acid or transition metal catalysis can alter the orbital energies of the substrates, enhancing regioselectivity. For instance, Cu(I) catalysis is well-established in many photocycloadditions.[12]
-
-
Inducing Enantioselectivity:
-
Chiral Catalysis: This is the most elegant approach. Rhodium and Cobalt complexes with chiral ligands have shown excellent results in asymmetric [2+2] cycloadditions.[1][10][13] For example, Rhodium-catalyzed arylation of cyclobutenes using chiral diene ligands can achieve high diastereo- and enantioselectivity.[1]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the cycloaddition to one face of the molecule. While effective, this requires additional steps for attachment and removal.
-
Section 2: Multi-Step Synthesis & Purification Strategies
Yield loss in a multi-step synthesis is cumulative. Issues with protecting groups and intermediate purification are common culprits.
Question 3: I'm losing significant yield over several steps. Could my protecting group strategy be the problem?
Absolutely. An ill-conceived protecting group strategy can lead to undesired side reactions, difficult purifications, or cleavage of the protecting group at the wrong time.[14][15]
Causality: Protecting groups are used to temporarily mask a reactive functional group to prevent it from interfering with a subsequent reaction.[14][16] A poor choice can lead to:
-
Instability: The group is unintentionally removed during a reaction step.
-
Steric Hindrance: The protecting group is too bulky and physically blocks the desired reaction site.
-
Non-Orthogonality: Multiple protecting groups are present, and the conditions used to remove one inadvertently remove another.[16]
Decision Framework for Protecting Groups:
Caption: Decision tree for selecting an appropriate protecting group strategy.
Actionable Solutions:
-
Employ Orthogonal Protecting Groups: Use protecting groups that can be installed and removed under distinct, non-interfering conditions.[16] For example, a silyl ether (removed by fluoride) can be used alongside a Boc-protected amine (removed by acid).
-
Consider Electronic Effects: Protecting groups are not just masks; they influence the reactivity of the molecule.[17] An electron-withdrawing acyl group will make a nearby alcohol less nucleophilic, while an electron-donating benzyl group will have the opposite effect.
-
Plan a "One-Pot" Sequence: Where possible, combine deprotection and the subsequent reaction into a single step to minimize handling and purification losses.
Question 4: I am struggling to purify my cyclobutane intermediates, especially separating stereoisomers. What techniques are effective?
The subtle structural differences between stereoisomers make their separation a significant challenge.[18] Standard column chromatography is often insufficient.
Causality: Diastereomers have different physical properties and can theoretically be separated by chromatography. However, if they are conformationally flexible or have very similar polarities, they may co-elute. Enantiomers have identical physical properties and cannot be separated by standard chromatography.
Actionable Solutions:
-
For Diastereomers:
-
Optimize Chromatography: Experiment with different solvent systems (eluents) and stationary phases (silica, alumina, or reverse-phase). Sometimes, doping the silica gel with an additive like boric acid can aid in the separation of boron-containing compounds.[2]
-
Derivatization: Temporarily convert the mixture of diastereomers into derivatives that have more significant differences in physical properties, making them easier to separate. After separation, the original functionality can be restored.
-
-
For Enantiomers (Resolution):
-
Chiral HPLC: This is the most common analytical and preparative method for separating enantiomers. It uses a chiral stationary phase that interacts differently with each enantiomer.
-
Resolution via Diastereomeric Salts: React the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. These salts can be separated by crystallization or chromatography, followed by removal of the chiral auxiliary to yield the pure enantiomers.
-
Section 3: Experimental Protocols
Protocol: General Procedure for a Test [2+2] Photocycloaddition
This protocol provides a starting point for optimizing a photosensitized [2+2] cycloaddition reaction.
Objective: To determine the optimal conditions for the cycloaddition between a styrene derivative (Substrate A) and a vinyl boronate ester (Substrate B).[2]
Materials:
-
Substrate A (1.0 eq)
-
Substrate B (1.2 eq)
-
Photocatalyst (e.g., Ir(dtbbpy)(ppy)₂PF₆, 1 mol%)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Nitrogen or Argon)
-
LED light source (e.g., 450 nm)
Procedure:
-
Preparation: Add Substrate A (e.g., 0.5 mmol), Substrate B (0.6 mmol), and the photocatalyst (0.005 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas three times to remove all oxygen.
-
Solvent Addition: Add anhydrous solvent (e.g., 5.0 mL to achieve a 0.1 M concentration) via syringe.
-
Degassing (Optional but Recommended): Further degas the solution by sparging with the inert gas for 15-20 minutes.
-
Irradiation: Place the flask approximately 5-10 cm from the LED light source. Use a fan to maintain the reaction at room temperature. Stir the reaction mixture vigorously to ensure even irradiation.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing them by TLC or LCMS.
-
Workup: Once the reaction is complete (or has ceased to progress), concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and assess purity and diastereomeric ratio.
References
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Google Cloud.
- Protecting Group Strategies in Natural Product Biosynthesis. (2026). ACS Publications.
- How do protective groups aid in multi-step syntheses? (n.d.). TutorChase.
- strategies for controlling stereochemistry in cyclobutane synthesis. (2025). BenchChem.
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry.
- Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. (n.d.). PMC - NIH.
- Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (n.d.). Chemical Reviews - ACS Publications.
- Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. (n.d.). PMC - NIH.
- Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024). PMC.
- A One-Pot Visible-Light Strategy for Cyclobutanone Synthesis via Sequential [2+2] Cycloaddition and Nef Reaction of Nitroalkenes and 2-Vinylpyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Cyclobutane Synthesis Methods Review. (n.d.). Scribd.
- Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. (2015). Chemical Communications (RSC Publishing).
- Protective Group Strategies. (2025). ResearchGate.
- Exploiting [2+2] cycloaddition chemistry: achievements with allenes. (n.d.). PubMed.
- Fig. 1. Background for asymmetric cyclobutane synthesis. (n.d.). ResearchGate.
- 26.01 Introduction to Protecting Groups. (2020). YouTube.
- Thermal [2+2] cycloadditions Definition. (2025). Fiveable.
- Catalytic Asymmetric Strategies for Bicyclo[1.1.0]butane Transformations: Advances and Applications. (2025). CCS Chemistry - Chinese Chemical Society.
- What could be reason for getting a very low yield in organic chemistry? (2015). Quora.
- What are some common causes of low reaction yields? (2024). Reddit.
- Enantioselective photochemical [2+2] cycloaddition reactions. (2022). ScienceDirect.
- Photochemical (2+2) Cycloaddition Reaction. (n.d.). AK Lectures.
- Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters. (n.d.). PMC - PubMed Central.
- Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate. (2020). Organic Process Research & Development - ACS Publications.
- Asymmetric synthesis of cyclobutanes and their derivatives. (2025). ResearchGate.
- Cycloaddition reactions [2+2]. (n.d.). Slideshare.
- Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. (2024). ACS Macro Letters.
- Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. (n.d.). NIH.
- Comparison between thermal and photochemical conditions for the [2 + 2... (n.d.). ResearchGate.
- Scale-up synthesis and synthetic transformations. (n.d.). ResearchGate.
- Progress With Low Yields. (2024). Reddit.
- In organic chemistry, why is my percent yield so low? (2013). Quora.
- Is it normal to get low yields all the time, or am I a bad organic chemist? (2020). The Hive.
- Dimeric Cyclobutane Formation Under Continuous Flow Conditions Using Organophotoredox‐Catalysed [2+2] Cycloaddition. (2021). ResearchGate.
- Continuous-Flow Synthesis of Cyclobutenes Using LED Technology. (2023). Almac.
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (n.d.). Chemical Reviews - ACS Publications.
- Conformational Analysis of cycloalkanes from three to six member ring: Stereoismerism. (2023). YouTube.
- Cycloalkane Stereoisomer. (2023). Chemistry LibreTexts.
- Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. (n.d.). NIH.
- Stereochemistry of Small Cycloalkanes: Cyclobutane to Cyclohexane, Cis and Trans Isomerisation. (n.d.). Chemistry School.
Sources
- 1. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02023A [pubs.rsc.org]
- 2. Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of Cis/Trans Isomers of Substituted Cyclobutanes
Welcome to the technical support center for the characterization of cis/trans isomers of substituted cyclobutanes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance on experimental design and data interpretation. The unique strained ring system of cyclobutanes presents specific analytical hurdles, and this guide offers field-proven insights to navigate them effectively.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are cis/trans isomers in the context of substituted cyclobutanes?
A1: Cis/trans isomerism in substituted cyclobutanes refers to the relative spatial orientation of substituents on the cyclobutane ring.[1][2][3][4]
-
Cis isomers have substituents on the same face of the ring (either both pointing up or both pointing down).[1][2][5]
-
Trans isomers have substituents on opposite faces of the ring (one pointing up and one pointing down).[1][2][5]
These isomers are a type of stereoisomer, meaning they have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.[1][4]
Q2: Why is the characterization of these isomers critical in drug development?
A2: The three-dimensional structure of a molecule is intimately linked to its biological activity. The different spatial arrangements of substituents in cis and trans isomers can lead to significant differences in their pharmacological properties, such as binding affinity to a target receptor, metabolic stability, and toxicity. Therefore, unambiguous characterization and separation of these isomers are essential for developing safe and effective therapeutics.
Analytical Techniques
Q3: What are the primary analytical techniques for characterizing cis/trans isomers of substituted cyclobutanes?
A3: The most powerful and commonly used techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹H NMR, is invaluable for distinguishing between cis and trans isomers based on coupling constants and Nuclear Overhauser Effect (NOE) data.[6]
-
X-ray Crystallography: Provides definitive, unambiguous structural determination of the isomers in the solid state.[7][8][9][10][11]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Used for the separation of isomers, often with specialized chiral columns for enantiomeric resolution.[12][13][14][15]
-
Vibrational Spectroscopy (Infrared and Raman): Can provide information about the molecular symmetry and vibrational modes, which can differ between isomers.[16][17]
Q4: Can computational chemistry aid in the characterization of these isomers?
A4: Absolutely. Computational methods, such as Density Functional Theory (DFT), can be used to predict the relative thermodynamic stabilities of cis and trans isomers, calculate theoretical NMR parameters, and help in the interpretation of experimental data.[18][19]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Ambiguous ¹H NMR spectra make it difficult to assign cis/trans stereochemistry.
Causality: The puckered nature of the cyclobutane ring can lead to complex coupling patterns that are not always straightforward to interpret. The dihedral angles between vicinal protons in cis and trans isomers can sometimes be similar, leading to overlapping coupling constants.
Troubleshooting Protocol:
-
Optimize Data Acquisition:
-
Acquire the spectrum on a high-field spectrometer (≥500 MHz) to achieve better signal dispersion.
-
Ensure proper shimming to obtain sharp peaks and accurate coupling constant measurements.
-
-
Advanced 1D NMR Techniques:
-
Homonuclear Decoupling: Irradiate a specific proton signal to simplify the coupling patterns of its neighbors, helping to identify coupled spin systems.[20]
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Use a COSY experiment to confirm which protons are coupled to each other.[6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most definitive NMR techniques for stereochemical assignment.
-
Principle: The NOE is a through-space interaction between protons that are close in proximity (<5 Å).[21]
-
Cis Isomers: Expect to see a strong NOE cross-peak between the substituents (or the protons attached to the carbons bearing the substituents) as they are on the same face of the ring and thus spatially close.
-
Trans Isomers: Expect a much weaker or absent NOE cross-peak between the substituents.[22]
-
-
Experimental Protocol: 2D NOESY for Stereochemical Assignment
-
Sample Preparation: Prepare a solution of the purified isomer in a suitable deuterated solvent at a concentration of 5-10 mg/mL.
-
Acquisition:
-
Set up a standard 2D NOESY experiment.
-
Use a mixing time appropriate for the size of your molecule (typically 300-800 ms for small molecules).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).
-
Look for cross-peaks between the signals of the protons on the substituted carbons. The presence of a significant cross-peak is a strong indicator of a cis relationship.
-
Chromatographic Separation
Issue 2: Co-elution of cis and trans isomers during GC or HPLC analysis.
Causality: Cis and trans isomers of substituted cyclobutanes can have very similar polarities and boiling points, making their separation challenging with standard chromatographic methods.
Troubleshooting Protocol:
-
Column Selection:
-
GC: For volatile compounds, consider using a column with a more polar stationary phase to enhance separation based on subtle differences in dipole moments.
-
HPLC:
-
-
Method Optimization:
-
Temperature Gradient (GC): A slow, shallow temperature ramp can improve resolution.
-
Mobile Phase Composition (HPLC): Systematically vary the solvent ratios in an isocratic or gradient elution to find the optimal separation conditions.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution.
-
-
Derivatization:
-
If the isomers have suitable functional groups (e.g., -OH, -NH₂), derivatization can be employed to create new compounds with greater differences in their physical properties, facilitating separation.
-
X-ray Crystallography
Issue 3: Difficulty in obtaining single crystals suitable for X-ray diffraction.
Causality: The ability of a compound to form high-quality single crystals is dependent on its intrinsic molecular properties and the crystallization conditions. Some substituted cyclobutanes may have a tendency to form oils or amorphous solids.
Troubleshooting Protocol:
-
Purification: Ensure the sample is of the highest possible purity. Impurities can inhibit crystal growth.
-
Solvent Screening:
-
Systematically screen a wide range of solvents with varying polarities.
-
Consider using solvent mixtures to fine-tune the solubility.
-
-
Crystallization Techniques:
-
Slow Evaporation: The simplest method, but can sometimes lead to poor quality crystals.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A highly effective technique for screening a large number of conditions.
-
Cooling: Slowly cooling a saturated solution can induce crystallization.
-
-
Seeding: If you have a small crystal, it can be used to seed a supersaturated solution to promote the growth of larger, higher-quality crystals.
Experimental Protocol: Vapor Diffusion for Crystallization
-
Prepare a concentrated solution of your compound in a suitable solvent.
-
Set up the crystallization plate:
-
Hanging Drop: Place a small drop of the solution on a siliconized coverslip and invert it over a well containing a precipitant solution.
-
Sitting Drop: Place a small drop of the solution on a post within a well containing a precipitant solution.
-
-
Seal the well and allow the system to equilibrate. The solvent will slowly diffuse from the drop to the reservoir, increasing the concentration of your compound and hopefully inducing crystallization.
-
Monitor the drops regularly under a microscope for crystal growth.
Data Presentation
Table 1: Typical ¹H NMR Coupling Constants for Distinguishing Cis/Trans Isomers
| Isomer Type | Dihedral Angle (approx.) | Typical ³JHH (Hz) |
| cis | ~0-60° | 6-12 |
| trans | ~120-180° | 2-8 |
Note: These are general ranges and can be influenced by the specific substituents and the puckering of the cyclobutane ring. Always use these values in conjunction with other data, such as NOE experiments.[23][24][25]
Visualizations
Logical Workflow for Isomer Characterization
Caption: Workflow for the separation and characterization of cyclobutane isomers.
Distinguishing Cis/Trans Isomers with NOE
Caption: NOE differentiates cis and trans isomers based on spatial proximity.
References
- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU > IRep.
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC - NIH.
- Stereoselective Solid-State Synthesis of Substituted Cyclobutanes Assisted by Pseudorotaxane-like MOFs.
- Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
- Vibrational Spectra of Substituted Cyclobutane Compounds. DTIC.
- Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
- Thermodynamic Stability of 2-Methylcyclobutan-1-one Isomers: An In-depth Technical Guide. Benchchem.
- NMR Spectroscopy of Cyclobutanes | Request PDF.
- 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane.
- On the Stability of Disubstituted Cyclobutenes – A Computational Study.
- High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. DTIC.
- Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism.
- A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed.
- High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes.
- NMR studies of bipyrimidine cyclobutane photodimers. PubMed.
- Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. Benchchem.
- CHEMICAL AND BIOCHEMICAL APPLICATIONS OF VIBR
- H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
- The vibrational spectra and conformations of polyhalogen
- Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts.
- CIS TRANS ISOMERS AND NMR.
- Computation of an orbital isomer of cyclobutyne. RSC Publishing.
- Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomeris
- Cis–Trans Isomerism in Cycloalkanes. Fiveable.
- N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives.
- Spectroscopy NMR Coupling Constant of Cis-Trans Isomers. YouTube.
- How NMR Helps Identify Isomers in Organic Chemistry?.
- NOE | 2D - NMR - COSY | CIDNP techniques | Organic Spectroscopy | Topics on Demand | M.Sc. Chemistry. YouTube.
- Nuclear Overhauser effect. Wikipedia.
- 2.9 Cis–Trans Isomerism in Cycloalkanes – Fundamentals of Organic Chemistry.
- Volume 10, Issue 2, February 2021. ijirset.
- X-Ray Crystallography of Chemical Compounds. PMC - NIH.
- GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra).
- A Guide to the Analysis of Chiral Compounds by GC.
- Separation and purification of cis and trans isomers.
- (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.
- Absolute Configuration of Aliphatic Hydrocarbon Enantiomers Identified by Gas Chromatography: Theorized Application for Isoprenoid Alkanes and the Search of Molecular Biosign
- Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chrom
- Demystifying X-ray Crystallography. stoltz2.caltech.edu.
- Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. NIH.
- Cis and Trans Isomers and Cis Trans Practice Problems. Chemistry Steps.
- Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI.
- 4.2 Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts.
Sources
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- 2. youtube.com [youtube.com]
- 3. fiveable.me [fiveable.me]
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- 6. creative-biostructure.com [creative-biostructure.com]
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- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
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- 14. Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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Distillation and chromatography techniques for fluorinated esters
As a Senior Application Scientist, I've designed this Technical Support Center to provide you with in-depth guidance on the purification of fluorinated esters. This resource is built on a foundation of scientific principles and extensive field experience to help you navigate the unique challenges presented by these compounds.
Technical Support Center: Purification of Fluorinated Esters
Fluorinated esters are a cornerstone in modern drug discovery and materials science, offering unique physicochemical properties. However, their purification by distillation and chromatography is often non-trivial. This guide provides practical, in-depth solutions to common challenges, ensuring the integrity and purity of your compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the behavior and handling of fluorinated esters during purification.
Q1: Why is my fluorinated ester co-distilling with my solvent, even though their boiling points are significantly different?
A: This is a classic sign of azeotrope formation. Fluorinated compounds, due to their unique polarity and intermolecular forces, can form azeotropes with a wide range of common laboratory solvents. An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation.
-
Expert Insight: The presence of fluorine atoms can lead to altered dipole moments and hydrogen bonding capabilities, promoting the formation of low-boiling azeotropes.[1][2] To confirm an azeotrope, you can perform a series of small-scale distillations at different pressures (pressure-swing distillation). The composition of the azeotrope will often change with pressure.[3]
Q2: My fluorinated ester appears to be degrading on my silica gel column. What is happening and how can I prevent it?
A: Fluorinated esters can be susceptible to hydrolysis, especially on the acidic surface of standard silica gel.[4][5] The electron-withdrawing nature of fluorine atoms makes the ester carbonyl group more electrophilic and thus more prone to nucleophilic attack by water present on the silica surface. The rate of hydrolysis increases with the number of fluorine atoms.[4][6]
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine, to neutralize the acidic sites.[7]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like C18 for reversed-phase chromatography.
-
Minimize Residence Time: Perform the chromatography as quickly as possible to reduce the contact time between your compound and the stationary phase.
-
Q3: I'm struggling to get good separation of my fluorinated ester from its non-fluorinated analog using standard reversed-phase HPLC. What can I do?
A: While fluorination increases the hydrophobicity of a molecule, the separation from non-fluorinated analogs on standard C8 or C18 columns can be challenging.[8] The unique properties of fluorinated compounds can be leveraged for better separation.
-
Optimization Strategies:
-
Fluorinated Stationary Phases: Employing a fluorinated HPLC column (e.g., a perfluorooctyl phase) can enhance the retention and separation of fluorinated analytes through fluorous-fluorous interactions.[9][10]
-
Fluorinated Eluents: Using a fluorinated alcohol, such as trifluoroethanol (TFE), as a mobile phase modifier can improve separation on a standard C8 or C18 column.[9][11]
-
Temperature Optimization: Increasing the column temperature can sometimes improve the separation of closely related fluorinated compounds.[9][11]
-
Q4: My ¹⁹F NMR spectrum shows more signals than expected after purification. What could be the source of these impurities?
A: The presence of unexpected signals in your ¹⁹F NMR spectrum, a highly sensitive technique for fluorinated compounds, points to the presence of impurities.[12][13][14][15]
-
Potential Sources of Impurities:
-
Isomeric Impurities: The synthesis may have produced constitutional isomers that are difficult to separate.
-
Degradation Products: As discussed, hydrolysis can lead to the formation of fluorinated alcohols and the corresponding carboxylic acid.
-
Residual Fluorinated Reagents: Incomplete removal of fluorinating agents or other fluorinated starting materials.
-
Solvent Adducts: Formation of adducts with fluorinated solvents used in the reaction or purification.
-
-
Actionable Advice: Utilize other analytical techniques like GC-MS or LC-MS to identify the molecular weights of the impurities, which can provide clues to their structures.[16][17][18]
Section 2: Troubleshooting Guides
This section provides structured approaches to resolving specific experimental issues.
Problem: Low recovery or poor purity of the fluorinated ester after distillation.
Detailed Troubleshooting Steps:
-
Verify Boiling Point: The high electronegativity of fluorine can increase the boiling point of monofluorinated hydrocarbons due to stronger dipole-dipole attractions.[1] However, perfluorination can lead to lower boiling points than their hydrocarbon counterparts for molecules with more than four carbons.[1] Compare the observed boiling point with the literature value.
-
Suspect Azeotrope Formation: If the boiling point is significantly lower than expected and distillation results in a constant boiling mixture, an azeotrope is likely.
-
Check for Thermal Degradation: If you observe discoloration or the formation of byproducts, your ester may be thermally labile.
-
Solution: Reduce the distillation temperature by using a higher vacuum. Ensure your vacuum system is free of leaks.
-
-
Consider Hydrolysis: Trace amounts of water or acidic impurities can cause hydrolysis, especially at elevated temperatures. This can also lead to the release of fluoride ions.[20][21][22]
-
Solution: Conduct the distillation in the presence of a non-nucleophilic organic base, such as tri-n-butylamine, to neutralize any acidic species.[20]
-
Problem: Poor separation, tailing peaks, or product degradation during flash chromatography on silica gel.
Detailed Troubleshooting Steps:
-
Optimize Solvent System and Rf: The ideal Rf (retention factor) on a TLC plate for good separation in column chromatography is between 0.25 and 0.35.[23]
| Solvent Property | Recommendation for Fluorinated Esters | Rationale |
| Polarity | Start with a standard non-polar/polar mixture (e.g., Hexanes/Ethyl Acetate) and adjust polarity to achieve the target Rf. | Establishes a baseline for separation. |
| Alternative Solvents | Consider solvent systems with different selectivities, such as Dichloromethane/Methanol or Toluene/Ethyl Acetate. | Can alter the interactions between the analyte, stationary phase, and mobile phase, improving separation. |
| Additives | If tailing is observed, a small amount of a more polar solvent or a competing agent (like triethylamine for basic compounds) can be added. | Improves peak shape by blocking active sites on the silica gel. |
-
Address On-Column Degradation: As mentioned, hydrolysis is a primary concern.[4][5]
-
Protocol for Deactivating Silica Gel:
-
Prepare a solvent system containing 1-3% triethylamine.
-
Pack the column with silica gel using this solvent system.
-
Flush the column with at least one column volume of this solvent mixture.
-
Proceed with the chromatography using your optimized solvent system (with or without the triethylamine).[7]
-
-
-
Consider Alternative Purification Techniques:
-
Fluorous Solid-Phase Extraction (F-SPE): For highly fluorinated esters, F-SPE can be a powerful purification method. The crude mixture is loaded onto a fluorous silica column, and non-fluorinated impurities are washed away with a fluorophobic solvent (e.g., methanol/water). The desired fluorinated compound is then eluted with a fluorophilic solvent (e.g., perfluorohexane).
-
Section 3: Protocols and Data
This protocol allows for the quantitative assessment of your ester's stability under specific pH conditions.
-
Preparation of Buffer Solutions: Prepare buffers at various pH values relevant to your experimental conditions (e.g., pH 4, 7, and 9).
-
Sample Preparation: Prepare a stock solution of your fluorinated ester in a suitable organic solvent (e.g., acetonitrile).
-
Kinetic Run:
-
Add a small aliquot of the ester stock solution to the buffer solution at a constant temperature.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench the hydrolysis (e.g., by adding acid if in basic buffer).
-
Analyze the sample by HPLC or ¹⁹F NMR to determine the concentration of the remaining ester.[6]
-
-
Data Analysis: Plot the natural logarithm of the ester concentration versus time. The slope of the resulting line will be the negative of the first-order rate constant (-k). The half-life (t₁/₂) can be calculated as 0.693/k.
Table 1: Relative Hydrolytic Stability of Fluorinated Ethyl Esters
| Ester Type | Relative Hydrolysis Rate | Key Observation | Reference |
| Non-fluorinated Ethyl Ester | 1x | Baseline for comparison. | [4] |
| Monofluoroethyl Ester | ~8x | A single fluorine atom significantly increases the rate of hydrolysis. | [5] |
| Difluoroethyl Ester | Increased further | The hydrolytic stability decreases as the number of fluorine atoms increases. | [4][6] |
| Trifluoroethyl Ester | Fastest | Highly susceptible to hydrolysis. | [4] |
GC-MS is a powerful tool for assessing the purity of volatile fluorinated esters.[16][17]
-
Sample Preparation: Dissolve a small amount of the purified ester in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Derivatization (if necessary): For less volatile esters or to improve chromatographic behavior, derivatization may be necessary. However, for many fluorinated esters, this is not required.
-
GC Conditions:
-
Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5MS), is often a good starting point.
-
Injection: Use a split or splitless injection depending on the sample concentration.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a temperature below the column's maximum operating temperature (e.g., 280 °C).[17]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is standard. Field Ionization (FI) can be useful for observing the molecular ion of compounds that fragment readily under EI.[18]
-
Mass Range: Scan a mass range appropriate for your compound and any expected impurities.
-
References
-
The Effect of Fluorine on Boiling Points of Organic Compounds. (URL: [Link])
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. NIH National Library of Medicine. (URL: [Link])
- Method for purification of optically active -fluorocarboxylic acid esters.
-
Analysis of Perfluoro-carboxylic Acid Fluorides by Gas Chromatography/Mass Spectrometry. ResearchGate. (URL: [Link])
-
Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. NIH National Library of Medicine. (URL: [Link])
- Purification of fluorinated alcohols.
-
Non-defluorinative Hydrolysis of α- and β-Fluorinated Carboxylic Acid Esters. Organic Letters. (URL: [Link])
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. (URL: [Link])
-
Tips & Tricks: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. (URL: [Link])
-
Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Oxford Academic. (URL: [Link])
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. NIH National Library of Medicine. (URL: [Link])
-
Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). ResearchGate. (URL: [Link])
-
Is it possible to analyze F-compounds with GCMS? ResearchGate. (URL: [Link])
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH National Library of Medicine. (URL: [Link])
-
Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. NIH National Library of Medicine. (URL: [Link])
-
19 F NMR spectra of the fluorinated acrylic acid ester (Fig. 22) in... ResearchGate. (URL: [Link])
-
Why is the Boiling Point of F2 (fluorine) so low? YouTube. (URL: [Link])
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Royal Society of Chemistry. (URL: [Link])
-
Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Oxford Academic. (URL: [Link])
-
Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. (URL: [Link])
-
Some Useful and Practical Tips for Flash Chromatography. EPFL. (URL: [Link])
- Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon.
-
pKa Data-Driven Insights into Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters. ACS Publications. (URL: [Link])
-
The Polar Hydrophobicity of Fluorinated Compounds. ResearchGate. (URL: [Link])
-
Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18. NIH National Library of Medicine. (URL: [Link])
-
Safety First—Best Practices and Risk Management for Flash Chromatography. Teledyne ISCO. (URL: [Link])
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH National Library of Medicine. (URL: [Link])
-
Top 5 Essentials to Maximize Success in Flash Chromatography. YouTube. (URL: [Link])
-
Fluorinated Esters: Synthesis and Identification. PDXScholar. (URL: [Link])
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. (URL: [Link])
-
Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry. (URL: [Link])
-
Fluorine NMR. Encyclopedia of Magnetic Resonance. (URL: [Link])
-
Troubleshooting Practice in the Refinery. KLM Technology Group. (URL: [Link])
-
Azeotropic drying free [18F]FDG synthesis and its application to a lab-on-chip platform. Nature. (URL: [Link])
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. (URL: [Link])
-
Distillation. Koch Modular. (URL: [Link])
-
Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. (URL: [Link])
-
Distillation Troubleshooting. AIChE. (URL: [Link])
-
How To Choose Solvent System For Column Chromatography? YouTube. (URL: [Link])
-
How Can You Fix Problems In Distillation Columns? YouTube. (URL: [Link])
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. (URL: [Link])
-
Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Sulzer. (URL: [Link])
-
Azeotropic Distillation Options. YouTube. (URL: [Link])
-
(PDF) Troubleshooting a Distillation Column - Problem and Solution. ResearchGate. (URL: [Link])
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Technical Support Center: Managing Reagent Instability in Fluorination Reactions
Welcome to the Technical Support Center for fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues related to reagent instability. Fluorination reactions are pivotal in medicinal chemistry and materials science for enhancing the metabolic stability, bioavailability, and binding affinity of molecules.[1][2][3] However, the reactivity that makes fluorinating reagents valuable also contributes to their inherent instability. This guide provides practical, field-proven insights to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My fluorination reaction is resulting in a low yield or has failed completely. What are the primary causes related to reagent instability?
A1: Low or no yield in fluorination reactions is a common issue often linked to the stability and handling of the fluorinating agent. Here are the most frequent culprits:
-
Reagent Decomposition due to Moisture: Many fluorinating reagents are highly sensitive to moisture.[4] For instance, nucleophilic fluoride sources like potassium fluoride (KF) are hygroscopic and their efficacy is significantly reduced in the presence of water, which can lead to the formation of alcohol side products.[5][6] Electrophilic reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor react violently with water.[7][8][9]
-
Thermal Instability: Reagents such as DAST are known to be thermally unstable and can decompose, sometimes explosively, at elevated temperatures (reports suggest decomposition can begin between 50-85 °C).[7][12]
-
Solution: Maintain strict temperature control throughout the reaction. For reagents with known thermal instability, it is crucial to keep the reaction and storage temperatures below their decomposition point. Consider using more thermally stable alternatives like XtalFluor-E or XtalFluor-M, which are crystalline solids and easier to handle.[7][9]
-
-
Improper Reagent Storage: The shelf-life of fluorinating reagents can be limited, especially if they are not stored under the recommended conditions (e.g., in a desiccator, under an inert atmosphere). Over time, reagents can discolor and lose activity.[7][9]
Q2: I am observing significant formation of elimination by-products in my deoxofluorination reaction. How can I minimize this?
A2: The formation of alkenes via elimination is a common side reaction in deoxofluorinations, particularly when using reagents like DAST and Deoxo-Fluor with substrates prone to this pathway.[9]
-
Reagent Choice: DAST and Deoxo-Fluor can generate acidic by-products like hydrogen fluoride (HF), which can catalyze elimination.[7][9]
-
Solution: Consider using alternative reagents that are known to be more selective and produce fewer elimination side products, such as the aminodifluorosulfinium salts XtalFluor-E and XtalFluor-M.[9] These reagents often provide higher yields of the desired fluorinated product.
-
-
Reaction Conditions: Higher temperatures can favor elimination over substitution.
-
Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Careful optimization of the reaction temperature is key.
-
Q3: How can I handle the safe quenching of reactions involving unstable fluorinating agents like DAST or Deoxo-Fluor?
A3: Quenching reactions with these reagents must be done with extreme caution due to their violent reaction with water and the generation of corrosive and toxic HF.[7][9]
-
Standard Quenching Protocol:
-
Cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C).
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate or another weak base to neutralize the acidic by-products. This should be done in a well-ventilated fume hood.
-
Allow the mixture to warm to room temperature slowly with vigorous stirring.
-
Proceed with the standard aqueous work-up and extraction of the product.[13]
-
Q4: Is it always necessary to work under strictly anhydrous conditions for fluorination reactions?
A4: While traditionally, fluorination reactions were considered incompatible with water, recent advancements have shown that some fluorinations can be performed in aqueous media.[14] However, for many common and unstable reagents, anhydrous conditions remain critical for success.
-
Reactions Requiring Anhydrous Conditions: Nucleophilic substitutions with alkali metal fluorides and deoxofluorinations with reagents like DAST fall into this category. The presence of water can lead to unwanted side reactions and reagent decomposition.[5][7]
-
Water-Tolerant Reagents: Some electrophilic fluorinating reagents, such as Selectfluor, are salts that are tolerant of air and even water.[15] There are also reports of palladium-catalyzed fluorinations that can be performed in the presence of water.[16]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during fluorination reactions, with a focus on reagent instability.
Issue 1: Inconsistent Reaction Outcomes
Symptoms: Variable yields, formation of different side products in repeated experiments.
Root Cause Analysis and Solutions:
Issue 2: Degradation of Starting Material with No Product Formation
Symptoms: Consumption of starting material without the appearance of the desired fluorinated product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Reagent-Solvent Incompatibility | Some fluorinating reagents can react exothermically with common solvents. For example, Selectfluor can react rapidly with DMF, pyridine, and DMSO.[17] | Verify the compatibility of your chosen reagent and solvent. Consult literature or technical data sheets. Consider solvent-free reaction conditions if applicable.[17] |
| Substrate Instability | The starting material may be unstable to the reaction conditions or the fluorinating reagent itself, leading to decomposition. | Run a control experiment without the fluorinating reagent to check for substrate stability under the reaction conditions. If the substrate is unstable, milder conditions or a different fluorinating reagent may be required. |
| Incorrect Reagent Choice | The chosen fluorinating agent may be too reactive for the substrate, leading to over-reaction or decomposition. | Consult literature to select a reagent with appropriate reactivity for your substrate. For electrophilic fluorinations, a less reactive reagent might be necessary for electron-rich substrates.[4] |
Issue 3: Difficulty in Product Purification
Symptoms: The desired product is difficult to separate from by-products derived from the fluorinating reagent.
Solutions:
-
Reagent Selection: Opt for reagents that yield by-products with significantly different physical properties from your product. For example, the by-products of Selectfluor are generally less hazardous and can often be removed with a simple aqueous work-up.[13]
-
In-line Scavenging: For flow chemistry setups, incorporating in-line scavengers can remove hazardous by-products like HF, simplifying purification.[2]
-
Modified Work-up: A careful and appropriate aqueous quench is crucial. For DAST and Deoxo-Fluor, a bicarbonate solution is typically used to neutralize acidic by-products.[13]
Experimental Protocols
Protocol 1: General Procedure for Handling and Using Spray-Dried Potassium Fluoride
Spray-dried KF is a more reactive and less hygroscopic alternative to calcined KF for nucleophilic fluorination.[10][11]
-
Preparation: In a fume hood, oven-dry all glassware (e.g., round-bottom flask, condenser) and allow it to cool under a stream of inert gas (nitrogen or argon).
-
Reagent Addition: To the flask, add the substrate, spray-dried potassium fluoride (typically 2-3 equivalents), and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 equivalents) if necessary.
-
Solvent Addition: Add the anhydrous aprotic polar solvent (e.g., acetonitrile, DMF) via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC, GC-MS, or ¹⁹F NMR.[18]
-
Work-up: After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Proceed with a standard aqueous work-up and purification.
Protocol 2: Safe Handling and Reaction with DAST/Deoxo-Fluor
These reagents are powerful for deoxofluorination but require careful handling due to their instability and reactivity with water.[8][9]
-
Inert Atmosphere: Set up the reaction in an oven-dried flask under a positive pressure of nitrogen or argon.
-
Solvent and Substrate: Add the anhydrous solvent and the substrate to the flask via a syringe.
-
Cooling: Cool the reaction mixture to the appropriate temperature (often -78 °C) using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST or Deoxo-Fluor dropwise via a syringe. A slight exothermic reaction may be observed.
-
Reaction Monitoring: Allow the reaction to stir at low temperature and then slowly warm to room temperature if required. Monitor the reaction's progress.
-
Quenching: Once the reaction is complete, cool it back down to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate.
-
Work-up: After the quenching is complete and gas evolution has ceased, proceed with extraction and purification.
Data Summary
Table 1: Comparison of Common Fluorinating Reagents
| Reagent | Type | Common Uses | Advantages | Disadvantages & Instability Issues |
| Potassium Fluoride (KF) | Nucleophilic | Halogen exchange (Halex), SNAr | Inexpensive, readily available | Hygroscopic, low solubility in organic solvents, requires high temperatures or activation (e.g., spray-drying, phase-transfer catalysts). |
| DAST | Nucleophilic (Deoxofluorination) | Alcohols to alkyl fluorides, carbonyls to gem-difluorides | Effective for deoxofluorination | Thermally unstable (can decompose explosively), highly reactive with water, generates corrosive HF, can lead to elimination by-products.[7][8][9][12] |
| Deoxo-Fluor | Nucleophilic (Deoxofluorination) | Similar to DAST | More thermally stable than DAST | Still reactive with water, generates HF, can be volatile.[8][19] |
| Selectfluor | Electrophilic | Fluorination of electron-rich arenes, enolates, and alkenes | Stable solid, easy to handle, tolerant to air and water | Strong oxidant, can be incompatible with some solvents.[1][15][17][20] |
| XtalFluor-E & XtalFluor-M | Nucleophilic (Deoxofluorination) | Similar to DAST | Crystalline solids, enhanced thermal stability, less reactive with water, often more selective (less elimination) than DAST.[7][9] | More expensive than DAST. |
Table 2: Impact of Water on KF Fluorination Yield
| Substrate | Equivalents of Water | Reaction Time (h) | Yield of Fluorinated Product (%) | Yield of Alcohol By-product (%) |
| 1-Bromooctane | 0 | 24 | ~46 (with 18-crown-6) | <1 |
| 1-Bromooctane | >0.1 | 24 | Decreased | Increased |
Data synthesized from concepts presented in reference[5].
Visualizing Workflows
Decision Tree for Selecting a Deoxofluorinating Reagent
References
-
Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions - SciSpace. [Link]
-
Effect of water on the fluorination of a primary alkyl bromide with KF... - ResearchGate. [Link]
-
Recent progress on fluorination in aqueous media - Green Chemistry (RSC Publishing). [Link]
-
Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry - Mettler Toledo. [Link]
-
Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling - The Journal of Organic Chemistry (ACS Publications). [Link]
-
Selectfluor: Mechanistic Insight and Applications | Request PDF - ResearchGate. [Link]
-
Specific Solvent Issues with Fluorination - Wordpress. [Link]
-
Hydrogen fluoride - Wikipedia. [Link]
-
ENHANCED EFFECT OF SPRAY-DRIED POTASSIUM FLUORIDE ON FLUORINATION - Chemistry Letters (Oxford Academic). [Link]
-
What happens when fluorine reacts with water? - Quora. [Link]
-
Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC - NIH. [Link]
-
Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling - American Chemical Society. [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. [Link]
-
Technical and scientific aspects of water fluoridation KEY POINTS 1. Understanding the chemistry of fluoride in water. [Link]
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Potassium fluoride drying. [Link]
-
Fluoride Chemistry - Explanation of Hydrolysis Reaction. [Link]
-
Diethylaminosulfur trifluoride - Wikipedia. [Link]
-
In situ generation and synthetic applications of anhydrous hydrogen fluoride in a solid-liquid biphasic system - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - NIH. [Link]
-
Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. [Link]
-
The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. [Link]
-
PRODUCTION OF HYDROGEN FLUORIDE BY PROCESSING FLUORINE-CONTAINING WASTES AND BY-PRODUCTS OF MODERN INDUSTRIES - WIT Press. [Link]
-
Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review - Frontiers. [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach | ACS Environmental Au - ACS Publications. [Link]
-
Production of anhydrous hydrogen fluoride from fluorosilicic acid. - ResearchGate. [Link]
-
Selectfluor - Wikipedia. [Link]
-
Electrophilic fluorination - Grokipedia. [Link]
-
4 - Organic Syntheses Procedure. [Link]
-
Reaction Monitoring Tutorial - YouTube. [Link]
-
Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Publishing. [Link]
-
Selectfluor - Common Organic Chemistry. [Link]
-
Nuclophilic Fluorination by F- - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Fluorination Reactions | Professor Steven V. Ley Research Group. [Link]
-
Electrophilic fluorination - Wikipedia. [Link]
-
Fluorogenic Reactions in Chemical Biology: Seeing Chemistry in Cells - ACS Publications. [Link]
-
Strategies for Nucleophilic C(sp3)–(Radio)Fluorination - The Doyle Group - UCLA. [Link]
-
Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC - NIH. [Link]
-
Enabling the use of unstable, hazardous reagents with continuous flow synthesis - DSpace@MIT. [Link]
-
Bromine - Wikipedia. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹⁹F NMR Analysis of Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate, a fluorinated organic molecule, with a focus on its characterization using ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings, present a detailed experimental protocol, and offer a comparative analysis with alternative analytical techniques, supported by predicted spectral data to illustrate the principles discussed.
Introduction: The Significance of Fluorinated Cyclobutanes and the Role of NMR
Fluorinated organic molecules are of immense interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. The cyclobutane motif, a four-membered carbocyclic ring, provides a rigid scaffold that can be used to control the spatial orientation of substituents. This compound combines these features, making its unambiguous structural characterization essential for its application in drug design and development.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For fluorinated compounds, ¹⁹F NMR, in conjunction with traditional ¹H NMR, offers a powerful diagnostic window into the molecule's structure due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.
Predicted ¹H and ¹⁹F NMR Spectral Analysis
While experimental spectra for this compound are not publicly available, we can predict the expected ¹H and ¹⁹F NMR spectra based on established principles of chemical shifts and coupling constants. These predictions serve as a valuable guide for interpreting experimental data.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show signals corresponding to the ethyl ester group, the methyl group on the cyclobutane ring, and the methylene protons of the cyclobutane ring.
-
Ethyl Group (CH₂CH₃):
-
A quartet corresponding to the methylene protons (-OCH₂-) is anticipated, split by the adjacent methyl protons.
-
A triplet corresponding to the methyl protons (-CH₃) is expected, split by the adjacent methylene protons.
-
-
Methyl Group (-CH₃ on ring):
-
A singlet is predicted for the methyl protons at the C1 position of the cyclobutane ring, as there are no adjacent protons to cause splitting.
-
-
Cyclobutane Ring Protons (-CH₂-):
-
The two sets of methylene protons at the C2 and C4 positions are diastereotopic due to the chiral center at C1. This will result in complex multiplets. The protons on C2 will experience coupling to the geminal fluorine atoms, leading to further splitting.
-
Predicted ¹⁹F NMR Spectrum (471 MHz, CDCl₃, ¹H-decoupled)
The ¹⁹F NMR spectrum is expected to be simpler, showing a single signal for the two equivalent fluorine atoms at the C3 position. In a proton-coupled spectrum, this signal would appear as a multiplet due to coupling with the adjacent methylene protons at C2 and C4. In a proton-decoupled spectrum, a singlet is expected. The chemical shift will be influenced by the electronic environment of the cyclobutane ring.
Experimental Protocol for ¹H and ¹⁹F NMR Analysis
This section outlines a detailed, self-validating protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound, such as chloroform-d (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference or a known internal standard can be used.[1]
Instrument Setup and Calibration
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting both ¹H and ¹⁹F nuclei.
-
Tuning and Matching: Tune and match the probe for both the ¹H and ¹⁹F frequencies to ensure optimal sensitivity and resolution.[2]
-
Shimming: Perform automated or manual shimming on the sample to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
¹H NMR Acquisition
-
Standard 1D ¹H Spectrum:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Use a sufficient acquisition time (e.g., 2-4 seconds) to ensure good resolution.
-
Relaxation Delay: Employ a relaxation delay of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and ensure accurate integration.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
¹⁹F NMR Acquisition
-
Standard 1D ¹⁹F Spectrum (¹H-decoupled):
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Spectral Width: Set a wide spectral width to encompass the expected chemical shift of the fluorine atoms (e.g., -50 to -250 ppm, referenced to CFCl₃).[3]
-
Acquisition Time and Relaxation Delay: Use parameters similar to the ¹H experiment, adjusting as necessary for the specific relaxation times of the fluorine nuclei.
-
Number of Scans: Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the data similarly to the ¹H spectrum.
-
Reference the chemical shift scale to an appropriate standard.
-
Advanced 2D NMR Experiments (for detailed structural confirmation)
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity of protons within the ethyl and cyclobutane moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for confirming the overall carbon skeleton and the position of the substituents.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F correlation experiment that can provide through-space correlations, offering insights into the stereochemistry of the molecule.
Figure 1: Experimental workflow for the ¹H and ¹⁹F NMR analysis of this compound.
Predicted NMR Data Summary
The following table summarizes the predicted ¹H and ¹⁹F NMR data for this compound.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~4.1 | Quartet | ~7.1 | -OCH₂ CH₃ |
| ¹H | ~1.2 | Triplet | ~7.1 | -OCH₂CH₃ |
| ¹H | ~1.4 | Singlet | - | -CH₃ (ring) |
| ¹H | ~2.2-2.8 | Multiplet | - | -CH₂ - (ring, C2 & C4) |
| ¹⁹F | ~-90 to -110 | Singlet (¹H-decoupled) | - | -CF₂ - |
Comparative Analysis with Alternative Techniques
While NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information. Here, we compare ¹H and ¹⁹F NMR with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase, while MS ionizes the separated compounds and fragments them, providing a mass-to-charge ratio that can be used for identification.
-
Strengths for this Application:
-
High Sensitivity: GC-MS is highly sensitive and can detect trace impurities.
-
Purity Assessment: It is an excellent technique for assessing the purity of the compound and identifying any volatile byproducts from its synthesis.
-
-
Weaknesses for this Application:
-
Limited Structural Information: While the mass spectrum provides the molecular weight and fragmentation pattern, it does not offer the detailed connectivity and stereochemical information that NMR provides.
-
Isomer Differentiation: Differentiating between structural isomers can be challenging with GC-MS alone.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. The separated compounds are then introduced into a mass spectrometer for detection.
-
Strengths for this Application:
-
Applicable to a Wider Range of Compounds: LC-MS is suitable for less volatile or thermally labile compounds that are not amenable to GC-MS.
-
High Sensitivity: Modern LC-MS instruments offer excellent sensitivity.
-
-
Weaknesses for this Application:
-
Limited Structural Information: Similar to GC-MS, LC-MS provides molecular weight information but lacks the detailed structural insights of NMR.
-
Matrix Effects: The ionization process in LC-MS can be susceptible to matrix effects, which may affect quantification.
-
Figure 2: Logical relationship in the comparative analysis of NMR and Mass Spectrometry for the target compound.
Conclusion
The combination of ¹H and ¹⁹F NMR spectroscopy provides an exceptionally powerful and definitive method for the structural elucidation of this compound. While techniques like GC-MS and LC-MS are invaluable for assessing purity and detecting trace impurities, they cannot match the detailed structural and stereochemical information afforded by NMR. For researchers in drug development and related fields, a comprehensive analytical approach that leverages the strengths of each of these techniques is essential for the unambiguous characterization of novel fluorinated compounds. This guide, by providing a foundational understanding and a detailed experimental framework, aims to empower scientists to confidently undertake the analysis of this and similar important molecules.
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A Comparative Guide to the Mass Spectrometry of Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular weight and structure. This guide provides an in-depth analysis of the mass spectrometric behavior of Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate, a compound of interest due to the increasing prevalence of fluorinated motifs in pharmaceuticals.[1] By comparing its expected fragmentation patterns with those of related, non-fluorinated analogs, we offer a predictive guide to its analysis, grounded in the fundamental principles of mass spectrometry.
Introduction to Ionization Techniques in Mass Spectrometry
The choice of ionization technique is critical in mass spectrometry as it dictates the extent of fragmentation and the type of information that can be gleaned from the resulting spectrum. The two most common techniques for volatile compounds like esters are Electron Ionization (EI) and Chemical Ionization (CI).
-
Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons bombard the analyte molecule.[2] This process is energetic enough to not only ionize the molecule by ejecting an electron to form a molecular ion (M⁺˙) but also to cause extensive fragmentation.[2][3] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.[2]
-
Chemical Ionization (CI): In contrast, CI is a "soft" ionization technique.[4] It uses a reagent gas (like methane or ammonia) which is first ionized. These reagent gas ions then react with the analyte molecule in the gas phase, typically through proton transfer, to form a protonated molecule ([M+H]⁺).[4] This process imparts less energy to the analyte, resulting in significantly less fragmentation and a more prominent ion corresponding to the molecular weight.[5][6]
Predicted Mass Spectrometry of this compound
Electron Ionization (EI) Predictions
Under EI conditions, we anticipate a complex fragmentation pattern. The molecular ion peak (m/z 178) may be of low abundance due to the strained cyclobutane ring and the presence of functional groups that readily undergo fragmentation.
Key Predicted Fragmentation Pathways:
-
Loss of the Ethoxy Group (-OC₂H₅): Cleavage of the bond between the carbonyl carbon and the ethoxy group is a common fragmentation pathway for esters.[8] This would result in a prominent acylium ion at m/z 133 .
-
Loss of an Ethyl Radical (·C₂H₅): Cleavage of the ethyl group from the ester would lead to an ion at m/z 149 .
-
McLafferty Rearrangement: While less common for esters without a sufficiently long alkyl chain, a rearrangement involving the transfer of a gamma-hydrogen followed by cleavage is a possibility. However, given the structure, this is less likely to be a major pathway.
-
Cyclobutane Ring Fragmentation: The strained four-membered ring is susceptible to fragmentation. We can anticipate cleavage of the ring, leading to various smaller fragment ions. The presence of the gem-difluoro group will significantly influence the stability of the resulting fragments.
-
Loss of HF: The presence of fluorine atoms introduces the possibility of losing hydrogen fluoride (HF), which has a mass of 20 Da. This could lead to fragments at m/z values 20 units less than other major fragments.
Workflow for Predicting EI Fragmentation
Caption: Predicted Electron Ionization Fragmentation Pathways.
Chemical Ionization (CI) Predictions
Under the gentler conditions of CI, we would expect to see a prominent protonated molecular ion ([M+H]⁺) at m/z 179 . This would be the base peak, providing clear confirmation of the molecular weight. Fragmentation would be significantly reduced compared to EI. Any observed fragments would likely arise from the loss of stable neutral molecules from the protonated parent ion, such as the loss of ethanol (C₂H₅OH) to give an ion at m/z 133 .
Comparative Analysis with Non-Fluorinated Analogs
To substantiate our predictions, we will compare the expected mass spectrum of our target compound with the known mass spectra of its non-fluorinated and non-methylated analogs.
| Compound | Molecular Formula | Molecular Weight | Key Fragments (EI) | Reference |
| Ethyl cyclobutanecarboxylate | C₇H₁₂O₂ | 128.17 g/mol | m/z 100 ([M-C₂H₄]⁺˙), 83, 55 | [9][10] |
| Ethyl 3-methylcyclobutanecarboxylate | C₈H₁₄O₂ | 142.20 g/mol | Likely similar fragmentation with mass shifts due to the methyl group. | [11] |
| This compound | C₈H₁₂F₂O₂ | 178.18 g/mol | Predicted: m/z 133, 149 | [7] |
The mass spectrum of Ethyl cyclobutanecarboxylate shows a base peak at m/z 55, corresponding to the cyclobutyl cation, and a significant peak at m/z 100 resulting from the loss of ethylene. The presence of the methyl group in Ethyl 3-methylcyclobutanecarboxylate would be expected to shift the masses of these fragments.
The introduction of two fluorine atoms in our target molecule will have a profound impact on its fragmentation. The strong electron-withdrawing nature of fluorine will influence bond stabilities and the charge distribution within the molecular ion, likely favoring fragmentation pathways that are different from its non-fluorinated counterparts. The stability of resulting carbocations will also be altered.
Experimental Protocols
For a comprehensive analysis, a gas chromatography-mass spectrometry (GC-MS) system would be the instrument of choice.
GC-MS Experimental Setup:
-
Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Gas Chromatography:
-
Column: A non-polar column (e.g., DB-5ms) is suitable for separating this type of compound.
-
Injection: 1 µL injection with a split ratio of 50:1.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Perform separate runs in both EI (70 eV) and CI (with methane as the reagent gas) modes.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
GC-MS Analysis Workflow
Caption: A typical workflow for GC-MS analysis.
Conclusion
The mass spectrometric analysis of this compound presents a compelling case study in predictive fragmentation analysis. By leveraging our understanding of fundamental ionization principles and drawing comparisons with structurally related analogs, we can anticipate its behavior under both hard and soft ionization conditions. While Electron Ionization is expected to yield a complex fragmentation pattern providing rich structural detail, Chemical Ionization will be invaluable for unequivocally determining the molecular weight. The presence of the gem-difluoro moiety is the critical determinant in its mass spectral signature, differentiating it significantly from its non-fluorinated counterparts. This guide provides a robust framework for researchers to approach the analysis of this and other novel fluorinated compounds, enabling confident structural elucidation and characterization.
References
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National Institute of Standards and Technology. (n.d.). Ethyl cyclobutanecarboxylate. NIST Chemistry WebBook. Retrieved from [Link]
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A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Cyclobutanes
Introduction: The Rise of the Cyclobutane Moiety in Drug Design
In modern medicinal chemistry, the cyclobutane ring has emerged as a valuable structural motif.[1][2] Often utilized as a bioisostere for larger cyclic systems or to introduce conformational rigidity, the puckered four-membered ring offers a unique three-dimensional geometry that can enhance binding to biological targets.[3][4] However, like many aliphatic scaffolds, cyclobutanes can be susceptible to metabolic degradation, primarily through oxidation by Cytochrome P450 (CYP) enzymes.[5][6] This guide provides an in-depth comparison of non-fluorinated cyclobutanes and their fluorinated counterparts, focusing on the profound impact of fluorination on metabolic stability, supported by mechanistic insights and validated experimental protocols.
The Metabolic Fate of Non-Fluorinated Cyclobutanes
The primary route of metabolism for many small-molecule drugs occurs in the liver, mediated by the CYP superfamily of heme-containing monooxygenases.[5][7] For a non-fluorinated cyclobutane ring, the most common metabolic "soft spot" is a carbon-hydrogen (C-H) bond. The CYP catalytic cycle involves the abstraction of a hydrogen atom to form a transient carbon radical, which then rapidly "rebounds" with a hydroxyl group, resulting in hydroxylation of the ring.[8] This process transforms a lipophilic molecule into a more polar, water-soluble metabolite that can be readily excreted.
The reactivity of C-H bonds towards CYP-mediated oxidation is influenced by bond dissociation energy and radical stability.[8] This makes the cyclobutane ring a potential site for metabolic attack, which can lead to rapid clearance of the drug from the body, reducing its half-life and overall therapeutic exposure.
The Mechanism: Fluorine as a Metabolic Shield
Introducing fluorine onto the cyclobutane ring is a widely adopted strategy to enhance metabolic stability.[9][10][11] The effectiveness of this approach stems from two core principles of physical organic chemistry:
-
High C-F Bond Strength: The carbon-fluorine bond is exceptionally strong (typically >109 kcal/mol), making it highly resistant to enzymatic cleavage.[12] Direct hydroxylation at a fluorinated position is energetically unfavorable and effectively blocked.[13]
-
Inductive Electron Withdrawal: Fluorine is the most electronegative element.[14] When substituted on a cyclobutane ring, it exerts a powerful electron-withdrawing inductive effect. This effect deactivates the adjacent C-H bonds, making them less electron-rich and thus less susceptible to oxidative attack by the electrophilic iron-oxo species in the CYP active site.[15]
By strategically placing fluorine at or near a metabolically labile site, medicinal chemists can effectively "shield" the molecule from degradation, prolonging its circulation time and enhancing its pharmacokinetic profile.[9][11][14]
Visualizing the Metabolic Pathways
The following diagram illustrates the fundamental difference in the metabolic fate of a non-fluorinated versus a fluorinated cyclobutane ring when exposed to CYP450 enzymes.
Caption: Metabolic fate of non-fluorinated vs. fluorinated cyclobutanes.
Experimental Validation: A Comparative In Vitro Study
To quantify the impact of fluorination, a standard in vitro liver microsomal stability assay is performed. This experiment measures the rate at which a compound is metabolized by enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[5]
Objective
To compare the metabolic stability of a non-fluorinated parent compound ("Cyclo-Parent") with its strategically fluorinated analog ("Fluoro-Cyclo") by determining their metabolic half-life (t½) and intrinsic clearance (Clint).
Materials
-
Biological Matrix: Pooled Human Liver Microsomes (HLM).[16]
-
Cofactor: NADPH regenerating system (to sustain CYP enzyme activity).[17][18]
-
Test Compounds: Cyclo-Parent and Fluoro-Cyclo (10 mM stocks in DMSO).
-
Positive Controls: Dextromethorphan, Midazolam (compounds with known metabolic rates).[16][19]
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).[16][18]
-
Quenching Solution: Acetonitrile (ACN) with an internal standard (for LC-MS/MS analysis).[16][19]
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16]
Experimental Protocol: Liver Microsomal Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation: Thaw human liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.[5][16]
-
Incubation Setup: In a 96-well plate, add the microsomal solution. Add the test compounds (Cyclo-Parent, Fluoro-Cyclo) and positive controls to achieve a final substrate concentration of 1 µM.[5][16]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.[19]
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.[16][17] The T=0 sample is taken immediately before or after this step and quenched instantly.
-
Time Course Sampling: At subsequent time points (e.g., 5, 15, 30, and 45 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.[5][19]
-
Protein Precipitation: Vigorously mix the plate and then centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.[17][19]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.[16]
Data Analysis and Results
The percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample. The natural logarithm of this percentage is plotted against time. The slope of the resulting line represents the elimination rate constant (k).
-
Half-Life (t½): Calculated using the formula: t½ = 0.693 / k
-
Intrinsic Clearance (Clint): Calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])
Table 1: Comparative Metabolic Stability Data
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Metabolic Stability Classification |
| Cyclo-Parent | 12 | 115.5 | Low |
| Fluoro-Cyclo | > 90 | < 15.4 | High |
| Midazolam (Control) | 8 | 173.3 | Low |
Note: Data are representative and intended for illustrative purposes.
Interpretation of Results
The data clearly demonstrates the powerful effect of fluorination. The non-fluorinated Cyclo-Parent is metabolized rapidly, with a short half-life and high intrinsic clearance, classifying it as having low metabolic stability. In stark contrast, the Fluoro-Cyclo analog shows minimal degradation over the course of the experiment, resulting in a significantly longer half-life and low intrinsic clearance. This indicates that the strategic introduction of fluorine has successfully blocked the primary site of metabolism, rendering the molecule highly stable in this in vitro system.
Conclusion and Field Implications
The strategic incorporation of fluorine into a cyclobutane ring is a proven and highly effective tactic for enhancing metabolic stability in drug candidates.[10][20] By leveraging the high strength of the C-F bond and the deactivating inductive effect of fluorine, medicinal chemists can protect metabolically vulnerable positions from CYP450-mediated oxidation.[12][15]
As demonstrated by the comparative in vitro data, this modification can transform a rapidly cleared compound into one with a significantly improved pharmacokinetic profile. This guide underscores the importance of understanding metabolic pathways and applying sound principles of physical organic chemistry to rationally design drug candidates with superior "drug-like" properties, ultimately increasing their potential for clinical success.
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van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]
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Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
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Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Cyclobutane vs. Cyclopropane Bioisosteres in Drug Design: A Comparative Guide for Medicinal Chemists
In the intricate process of drug discovery, the strategic modification of lead compounds to optimize their pharmacological profiles is paramount. Bioisosteric replacement, the substitution of one chemical group for another with similar physical or chemical properties, is a cornerstone of this endeavor. Among the diverse array of bioisosteres, small, strained carbocycles like cyclopropane and cyclobutane have garnered significant attention. Their rigid frameworks and unique electronic characteristics offer medicinal chemists powerful tools to modulate metabolic stability, binding affinity, solubility, and other critical drug-like properties.[1][2] This guide provides an in-depth, data-driven comparison of cyclobutane and cyclopropane as bioisosteres, designed to inform strategic decisions in drug development.
At a Glance: Fundamental Physicochemical and Structural Differences
The choice between incorporating a cyclobutane or a cyclopropane moiety is often dictated by the specific optimization goals for a drug candidate. While both can serve as replacements for other groups, their subtle yet significant differences in ring strain, geometry, and electronics can lead to pronounced variations in a molecule's overall properties.[1][2]
| Property | Cyclopropane | Cyclobutane |
| Ring Strain Energy | ~28.1 kcal/mol[1][3] | ~26.3 kcal/mol[1][3] |
| C-C Bond Length | ~1.51 Å[1] | ~1.55-1.56 Å[1][3] |
| Conformation | Planar[1] | Puckered[1][2] |
| Electronic Character | Significant p-character in C-C bonds[1] | Less p-character than cyclopropane[1][3] |
Cyclopropane, a three-membered ring, is the most strained of the cycloalkanes.[1][3] This high ring strain imparts significant p-character to its C-C bonds, making the cyclopropyl group electronically akin to a double bond in certain contexts.[1] In contrast, the four-membered cyclobutane ring possesses slightly lower ring strain and adopts a puckered or folded conformation to alleviate some of the torsional strain that would be present in a planar structure.[1][2][4] This puckering allows for a more three-dimensional arrangement of substituents.[5][6]
Performance in Drug Design: A Data-Driven Comparison
The practical implications of these structural and electronic differences become evident when examining their effects on key pharmacological parameters.
A primary motivation for incorporating small rings into drug candidates is to block metabolically labile sites, often susceptible to oxidation by cytochrome P450 (CYP) enzymes. Both cyclopropyl and cyclobutyl groups are generally more resistant to metabolism than their linear alkyl counterparts.[1] However, direct comparisons reveal important nuances.
A study comparing trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for the tert-butyl group provided valuable quantitative data on their metabolic stability in human liver microsomes.[1] The intrinsic clearance (CLint) serves as a measure of the metabolic rate.
| Compound Series | Analog | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| Model Amide 1 | tert-Butyl | 11 |
| CF3-Cyclopropane | 16 | |
| CF3-Cyclobutane | 16 | |
| Model Amide 2 | tert-Butyl | 12 |
| CF3-Cyclopropane | 1 | |
| CF3-Cyclobutane | 1 | |
| Butenafine | tert-Butyl | 30 |
| CF3-Cyclopropane | 21 | |
| CF3-Cyclobutane | 21 | |
| Tebutam | tert-Butyl | 57 |
| CF3-Cyclopropane | 107 | |
| CF3-Cyclobutane | 107 |
Data sourced from Mykhailiuk et al. (2024).[1]
In the cases of Model Amide 2 and Butenafine, both the CF3-cyclopropane and CF3-cyclobutane analogs demonstrated enhanced metabolic stability (lower CLint) compared to the parent tert-butyl compound.[1] Conversely, for Model Amide 1 and Tebutam, the introduction of either small ring led to decreased metabolic stability.[1] Notably, in these examples, the metabolic stabilities of the cyclobutane and cyclopropane analogs were very similar to each other.[1] This underscores that while small rings can be a valuable strategy to enhance metabolic stability, the outcome is context-dependent and requires empirical validation.
Diagram: Bioisosteric Replacement for Metabolic Stability
Caption: Bioisosteric replacement of a labile group with cyclopropane or cyclobutane.
The electronic nature of cyclopropane and cyclobutane rings can influence the acidity or basicity of nearby functional groups, a critical parameter for drug absorption and distribution. A study on CF3-substituted analogs provided a clear comparison of their effects on the pKa of carboxylic acids and amines.[7]
| Compound | pKa |
| Carboxylic Acids | |
| p-tert-butyl-benzoic acid | 4.79 |
| p-(CF3-cyclopropyl)-benzoic acid | 2.99 |
| p-(CF3-cyclobutyl)-benzoic acid | 2.92 |
| Amine Hydrochlorides | |
| p-tert-butyl-anilinium | 10.69 |
| p-(CF3-cyclopropyl)-anilinium | 4.06 |
| p-(CF3-cyclobutyl)-anilinium | 5.29 |
Data sourced from Mykhailiuk et al. (2024).[7]
For the carboxylic acids, both the CF3-cyclopropane and CF3-cyclobutane substituents significantly increased acidity (lowered pKa) compared to the tert-butyl group, with the cyclobutane analog being slightly more acidic.[7] In the case of the amines, both small ring analogs also increased acidity, but a notable difference of approximately one pKa unit was observed between the cyclopropane and cyclobutane compounds.[7] This difference can be attributed to a conjugative effect within the aminocyclopropane system.[7] These findings demonstrate that the CF3-cyclobutane group is an electron-withdrawing substituent, but it is a weaker acceptor than the CF3-cyclopropane.[7]
Lipophilicity, often measured as logP, is another crucial property affected by these bioisosteres. The introduction of sp3-rich, non-planar moieties like cyclobutane and cyclopropane can disrupt crystal packing and potentially improve solubility compared to flatter aromatic or linear counterparts.[2] While direct comparative data for a single series is limited, the general principle is that both can be used to modulate lipophilicity.
A key advantage of incorporating small rings is the ability to introduce conformational rigidity.[2][3] By locking a molecule into a specific conformation that is favorable for binding to its biological target, the entropic penalty of binding can be reduced, potentially leading to increased potency.[2][3]
The puckered nature of the cyclobutane ring provides a distinct three-dimensional arrangement of substituents, which can be exploited to optimize interactions with a binding pocket.[2][5] The planar cyclopropane ring, on the other hand, offers a more rigid and defined spatial orientation for its substituents. The choice between the two will depend on the specific topology of the target's active site.
A study on γ-secretase modulators for the treatment of Alzheimer's disease demonstrated the impact of replacing a cyclopropane with a cyclobutane ring. The introduction of a cyclopropane improved potency by stabilizing the bioactive conformation and reduced metabolism.[2] Further optimization led to a cyclobutane-containing analog with even better brain exposure due to increased lipophilicity.[2] This example highlights how switching between these two small rings can be a valuable strategy for fine-tuning pharmacokinetic properties.
Diagram: Drug Design Workflow
Caption: A typical workflow for incorporating cyclobutane or cyclopropane in drug design.
Experimental Protocols
To ensure the validity and reproducibility of the comparative data presented, standardized experimental protocols are essential.
Objective: To determine the intrinsic clearance (CLint) of cyclobutane and cyclopropane analogs in comparison to a parent compound.
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compounds (parent, cyclobutane analog, cyclopropane analog) dissolved in DMSO
-
Positive control compound with known metabolic fate
-
Acetonitrile with internal standard for quenching
-
LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k).
-
Calculation of Intrinsic Clearance: Calculate CLint using the following equation: CLint (µL/min/mg protein) = (k / [HLM protein concentration]) * 1000
Objective: To experimentally determine the pKa of acidic or basic functional groups in the presence of cyclobutane or cyclopropane moieties.
Materials:
-
Potentiometer with a pH electrode
-
Automated titrator
-
Standardized solutions of HCl and KOH (e.g., 0.1 M)
-
Test compound
-
Co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility
-
Deionized water
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the test compound in a known volume of deionized water (or a water/co-solvent mixture).
-
Titration Setup: Place the sample solution in the titration vessel and immerse the pH electrode.
-
Titration for Acidic Compounds: Titrate the solution with a standardized solution of KOH, adding small, precise volumes and recording the pH after each addition.
-
Titration for Basic Compounds: Titrate the solution with a standardized solution of HCl, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization. For more accurate results, use specialized software to analyze the titration data and calculate the pKa.
Conclusion
Both cyclobutane and cyclopropane are invaluable tools in the medicinal chemist's arsenal for the fine-tuning of drug candidates. While they both impart conformational rigidity and can act as effective bioisosteres for various functional groups, the subtle distinctions in their ring strain, geometry, and electronic properties can lead to significant and sometimes unpredictable differences in metabolic stability, binding affinity, and other key drug-like characteristics.[1] The choice between these two small rings is rarely straightforward and necessitates empirical validation through the synthesis and rigorous testing of both analogs. A thorough understanding of their inherent properties, coupled with robust experimental evaluation, will enable researchers to harness the full potential of these small carbocycles in the pursuit of safer and more effective medicines.
References
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Scott, J. S., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 11(8), 1273-1297. Available at: [Link]
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Steverlynck, M., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]
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Scribd. (n.d.). Conformational Analysis of Cycloalkanes. Available at: [Link]
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Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Available at: [Link]
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Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 4(1), 138-147. Available at: [Link]
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Quora. (2019). What is the difference between cyclobutane and cyclopropane?. Available at: [Link]
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Brainly.in. (2018). Cyclopropane or cyclobutane which is more stable and why. Available at: [Link]
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Chemistry LibreTexts. (2023). Physical Properties of Cycloalkanes. Available at: [Link]
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ResearchGate. (n.d.). Selected pharmaceuticals containing cyclobutanes and cyclopropanes. Available at: [Link]
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PubMed Central. (2018). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Available at: [Link]
-
ResearchGate. (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds. Available at: [Link]
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Royal Society of Chemistry. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Available at: [Link]
-
ResearchGate. (n.d.). Attractive natural products with strained cyclopropane and/or cyclobutane ring systems. Available at: [Link]
-
Pediaa.Com. (2019). Difference Between Cyclobutane and Cyclopropane. Available at: [Link]
-
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Available at: [Link]
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A Senior Application Scientist's Guide to the Quantitative Determination of Fluorine in Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern chemistry, profoundly impacting the pharmaceutical, agrochemical, and materials science industries. The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, have led to a surge in the development of fluorinated compounds.[1] Consequently, the accurate and precise quantification of fluorine content is a critical aspect of research, development, and quality control.
This guide provides an in-depth comparison of the principal analytical techniques for the quantitative determination of fluorine in organic compounds. As a Senior Application Scientist, my goal is to move beyond a simple recitation of methods and delve into the causality behind experimental choices, empowering you to select and implement the most appropriate technique for your specific analytical challenge. We will explore the methodologies of Combustion-Ion Chromatography (CIC), Schöniger Flask Combustion, and Pyrohydrolysis, evaluating their performance based on experimental data and established protocols.
The Fundamental Challenge: Breaking the C-F Bond
The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol. This exceptional stability, which is the very reason for many of the desirable properties of organofluorine compounds, also presents the primary analytical hurdle. All reliable methods for quantitative fluorine determination share a common first step: the complete decomposition of the organic matrix to liberate fluorine as an inorganic fluoride (F⁻). The choice of decomposition technique is therefore a critical determinant of the method's accuracy, precision, and applicability.
A Comparative Overview of Key Analytical Techniques
The three most prevalent methods for the quantitative determination of fluorine in organic compounds are Combustion-Ion Chromatography (CIC), Schöniger Flask Combustion, and Pyrohydrolysis. Each method offers a distinct combination of speed, sensitivity, sample compatibility, and instrumentation requirements.
| Feature | Combustion-Ion Chromatography (CIC) | Schöniger Flask Combustion | Pyrohydrolysis |
| Principle | Combustion in a furnace with subsequent absorption of HF and analysis by IC. | Combustion in a sealed, oxygen-filled flask with subsequent absorption and titration/ISE analysis. | High-temperature hydrolysis with steam to volatilize HF for collection and analysis. |
| Throughput | High (automated) | Low to Medium (manual) | Medium |
| Sensitivity | High (ppb to ppm) | Moderate (ppm) | High (ppm to ppb) |
| Sample Types | Solids, liquids, gases | Solids, non-volatile liquids | Solids, refractory materials |
| Key Advantages | High sensitivity, automation, simultaneous analysis of other halogens and sulfur. | Low cost, simple setup. | Effective for difficult matrices, no sample digestion required. |
| Key Limitations | Higher initial instrument cost, potential for contamination. | Manual process, lower throughput, potential for incomplete combustion and interferences. | Can be complex to set up, requires specialized equipment. |
Combustion-Ion Chromatography (CIC): The Modern Workhorse
Combustion-Ion Chromatography has emerged as the preferred method for fluorine analysis in a wide range of matrices due to its high sensitivity, automation capabilities, and the ability to simultaneously determine other halogens and sulfur.[2] The technique is standardized in methods such as ASTM D7359 for aromatic hydrocarbons.[3][4]
The Causality Behind the Workflow
The CIC workflow is a self-validating system designed for complete sample decomposition and highly selective detection.
Why this workflow is effective:
-
Complete Decomposition: The high temperature of the furnace (typically around 1000 °C) in an oxygen-rich atmosphere ensures the complete breakdown of the robust C-F bond, converting organically bound fluorine into hydrogen fluoride (HF) gas.
-
Matrix Elimination: The combustion process effectively eliminates the organic matrix, reducing potential interferences in the subsequent chromatographic analysis.
-
Selective and Sensitive Detection: Ion chromatography provides excellent separation of fluoride from other anions and offers highly sensitive conductivity detection, allowing for quantification at parts-per-billion (ppb) levels.[5]
Experimental Protocol: CIC based on ASTM D7359
This protocol is a generalized procedure for the analysis of solid or liquid organic samples.
-
Sample Preparation:
-
Accurately weigh a solid sample (typically 1-20 mg) into a combustion boat.
-
For liquid samples, accurately pipette a known volume or weight into the boat. Volatile liquids may require encapsulation.
-
-
Combustion:
-
Place the sample boat into the automated sampler of the combustion system.
-
The sample is introduced into a furnace heated to approximately 1000-1100 °C.
-
A stream of argon carries the sample through the furnace, where it is combusted in a stream of oxygen.
-
-
Absorption:
-
The gaseous combustion products, including HF, are passed through an absorption tube containing deionized water or a dilute alkaline solution to trap the HF as fluoride ions.[5]
-
-
Ion Chromatography:
-
An aliquot of the absorption solution is automatically injected into the ion chromatograph.
-
The sample is passed through a guard column to remove any remaining matrix components and then onto an analytical column for separation of the anions.
-
The separated anions are detected by a conductivity detector.
-
-
Quantification:
-
The concentration of fluoride is determined by comparing the peak area of the sample to a calibration curve prepared from fluoride standards.
-
Performance Data
| Parameter | Value | Reference |
| Recovery | 85-102% for spiked gasoline samples | [6] |
| Precision (RSD) | < 4% for replicate injections | [6] |
| Limit of Quantification (LOQ) | 10.30 µg/kg in river water | [7] |
Schöniger Flask Combustion: The Classic Approach
The Schöniger flask method, first described in 1955, is a well-established technique for the determination of halogens and sulfur in organic compounds.[8] It is a simple and cost-effective method, making it accessible to laboratories without dedicated combustion instrumentation.
The Causality Behind the Workflow
The Schöniger flask method relies on rapid, high-temperature combustion in a closed system to ensure complete sample decomposition and capture of the resulting analytes.
Why this workflow is effective:
-
Rapid and Complete Combustion: The pure oxygen atmosphere ensures a rapid and complete combustion of the organic sample, breaking the C-F bond.
-
Contained System: The sealed flask prevents the loss of volatile combustion products, ensuring that all the liberated HF is trapped in the absorption solution.
-
Versatile Detection: The resulting fluoride solution can be analyzed by various techniques, including titration or a fluoride ion-selective electrode (ISE), providing flexibility.
Experimental Protocol: Schöniger Flask Combustion
Safety Precaution: This procedure must be performed in a fume hood, and the operator should wear safety glasses and use a blast shield. The flask must be a heavy-walled, specialized Schöniger combustion flask.
-
Sample Preparation:
-
Accurately weigh a sample (typically 5-10 mg) onto a piece of ashless filter paper.
-
Fold the filter paper to enclose the sample, leaving a "fuse" for ignition.
-
Place the wrapped sample into the platinum gauze sample holder attached to the stopper of the combustion flask.
-
-
Combustion:
-
Add a suitable absorption solution (e.g., deionized water or a dilute sodium hydroxide solution) to the combustion flask.
-
Purge the flask with a stream of pure oxygen for several minutes.
-
Light the filter paper fuse and immediately insert the stopper into the flask, holding it firmly in place.
-
The combustion will proceed rapidly. Once complete, shake the flask intermittently for about 10 minutes to ensure complete absorption of the combustion gases.
-
-
Analysis:
-
Carefully open the flask and rinse the stopper and sample holder with deionized water, collecting the rinsings in the flask.
-
The fluoride concentration in the absorption solution can then be determined by:
-
Titration: Titrate the solution with a standardized thorium nitrate solution using a suitable indicator.[9]
-
Ion-Selective Electrode (ISE): Add a total ionic strength adjustment buffer (TISAB) to the solution and measure the fluoride concentration using a fluoride ISE.
-
-
Performance and Considerations
While simple, the Schöniger flask method is prone to certain challenges. Incomplete combustion can lead to low recovery, and the presence of other elements in the sample can cause interferences. For example, carbon dioxide produced during combustion can interfere with the titrimetric determination of fluorine.[9]
| Parameter | Value | Reference |
| Accuracy | Can be affected by CO₂ interference (results ~93% of theoretical) without correction. | [9] |
| Precision (RSD) | 0.17% with potentiometric titration | [10] |
Pyrohydrolysis: For the Toughest Matrices
Pyrohydrolysis is a high-temperature decomposition technique that is particularly well-suited for the analysis of fluorine in refractory or difficult-to-digest materials. It involves the hydrolysis of the sample at high temperatures in the presence of steam.
The Causality Behind the Workflow
Pyrohydrolysis leverages the reactivity of water at high temperatures to break down the sample matrix and liberate fluorine as volatile hydrogen fluoride.
Why this workflow is effective:
-
Powerful Decomposition: The combination of high temperature and steam is highly effective at breaking down even very stable matrices, ensuring the complete release of fluorine.[11]
-
Matrix Separation: The fluorine is separated from the non-volatile matrix components by volatilization as HF, resulting in a cleaner sample for analysis.
-
Accelerator Enhancement: The addition of an accelerator, such as V₂O₅ or U₃O₈, can enhance the decomposition of particularly stable compounds like CaF₂.[12]
Experimental Protocol: Pyrohydrolysis
-
Sample Preparation:
-
Accurately weigh the solid sample (typically around 40 mg) into a quartz or platinum boat.
-
Mix the sample with an accelerator, such as vanadium pentoxide (V₂O₅), if required.[13]
-
-
Pyrohydrolysis:
-
Place the sample boat into a quartz reaction tube within a tube furnace.
-
Heat the furnace to a high temperature, typically in the range of 900-1200 °C.[11]
-
Pass a stream of moist carrier gas (e.g., air, oxygen, or argon) over the sample. The steam is generated by bubbling the carrier gas through heated water.
-
The volatile HF produced is carried out of the furnace by the gas stream.
-
-
Collection:
-
The gas stream is passed through a condenser and bubbled through a dilute alkaline solution (e.g., NaOH) to trap the HF as fluoride ions.
-
-
Analysis:
-
The fluoride concentration in the absorption solution is determined by ion chromatography or a fluoride ion-selective electrode.
-
Performance Data
| Parameter | Value | Reference |
| Recovery | ~97% for F⁻ using a NaF standard | [13] |
| Precision (RSD) | 1-13% for silicate reference materials | [13] |
| Limit of Quantification (LOQ) | 5.0 µg/g in coal | [14] |
Conclusion: Selecting the Right Tool for the Job
The choice of method for the quantitative determination of fluorine in organic compounds depends on a careful consideration of the specific analytical requirements.
-
Combustion-Ion Chromatography (CIC) stands out as the most versatile and sensitive method, particularly for high-throughput laboratories and applications requiring the simultaneous analysis of other elements. Its high degree of automation and robustness make it the method of choice for routine analysis in many industries.
-
Schöniger Flask Combustion remains a viable option for laboratories with limited access to specialized instrumentation. Its simplicity and low cost are attractive, but careful attention must be paid to potential interferences and ensuring complete combustion to achieve accurate results.
-
Pyrohydrolysis excels in the analysis of challenging and refractory matrices where other decomposition methods may fail. While the setup can be more complex, it offers a powerful tool for liberating fluorine from otherwise intractable samples.
By understanding the underlying principles and practical considerations of each of these techniques, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate method to ensure the integrity and accuracy of their fluorine analysis data.
References
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U.S. Environmental Protection Agency. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Washington, D.C. [Link]
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Gehrenkemper, L., Simon, F., Roesch, P., Fischer, E., von der Au, M., Pfeifer, J., ... & Meermann, B. (2021). Correction to: Determination of organically bound fluorine sum parameters in river water samples—comparison of combustion ion chromatography (CIC) and high resolution-continuum source-graphite furnace molecular absorption spectrometry (HR-CS-GFMAS). Analytical and Bioanalytical Chemistry, 413(25), 6437-6437. [Link]
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Shimadzu. (n.d.). Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). [Link]
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Wang, Q., Makishima, A., & Nakamura, E. (2010). Determination of Fluorine and Chlorine by Pyrohydrolysis and Ion Chromatography: Comparison with Alkaline Fusion Digestion and Ion Chromatography. Geostandards and Geoanalytical Research, 34(2), 175-183. [Link]
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Vale, M. G. R., Damin, I. C. F., Welz, B., & Heitmann, U. (2001). Determination of fluoride in coal using pyrohydrolysis for analyte separation. Journal of the Brazilian Chemical Society, 12(6), 753-757. [Link]
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Francis, H. J., & Jackson, H. (1973). Semi-micro determination of fluorine in organic compounds by oxygen silica-flask combustion and gran-type potentiometric titration of fluoride with lanthanum nitrate. Analyst, 98(1168), 610-614. [Link]
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ASTM D7359-18, Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC), ASTM International, West Conshohocken, PA, 2018. [Link]
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Mishra, V. G., Thakur, U. K., Shah, D. J., Gupta, N. K., Jeyakumar, S., Tomar, B. S., & Ramakumar, K. L. (2025). Separation of fluorine at trace levels to percentile levels by sulfuric acid-accelerated pyrohydrolysis and determination by ion chromatography: Application to geological and environmental samples. Separation Science and Technology, 1-12. [Link]
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Tarrant, J. R. (1941). Quantitative determination of fluorine in organic compounds. Journal of Research of the National Bureau of Standards, 27(1), 105-111. [Link]
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Mishra, V. G., Thakur, U. K., & Acharya, R. (2018). Pyrohydrolysis, a clean separation method for separating non-metals directly from solid matrix. MOJ Biorg Org Chem, 2(6), 288-291. [Link]
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The Difluorocyclobutane Scaffold: A Modern Strategy for Engineering Metabolically Robust Drug Candidates
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, medicinal chemists are in a constant battle against metabolic instability. A promising drug candidate with high potency can falter in development if it is rapidly metabolized by the body, leading to poor pharmacokinetic profiles and diminished efficacy. This guide delves into the strategic use of the difluorocyclobutane scaffold as a robust bioisosteric replacement to mitigate metabolic liabilities, offering a comparative analysis against common structural motifs and providing the experimental framework to validate its efficacy.
The Challenge of Metabolic Instability
The liver, armed with a battery of cytochrome P450 (CYP) enzymes, is the primary site of drug metabolism.[1] These enzymes often target specific, metabolically "soft spots" in a drug molecule, typically electron-rich or sterically accessible C-H bonds, leading to oxidative metabolism.[2] This biotransformation can inactivate the drug, generate potentially toxic metabolites, and result in rapid clearance from the body, necessitating higher or more frequent dosing. A key strategy to overcome this hurdle is the use of bioisosteres—chemical groups that can replace a labile moiety while preserving or enhancing the desired biological activity.
The Rise of the Difluorocyclobutane Scaffold
Among the arsenal of bioisosteric replacements, the gem-difluorocyclobutane motif has emerged as a particularly effective tool for enhancing metabolic stability.[3][4] The introduction of two fluorine atoms onto a cyclobutane ring confers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic fate.
Mechanism of Metabolic Stabilization
The metabolic robustness of the difluorocyclobutane scaffold stems from several key factors:
-
C-F Bond Strength: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to enzymatic cleavage by CYP450 enzymes.[2]
-
Steric Shielding: The fluorine atoms, though relatively small, provide a steric shield that can hinder the approach of metabolic enzymes to adjacent, potentially labile positions.
-
Electronic Effects: The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect, which can deactivate neighboring C-H bonds towards oxidative metabolism.
A prime example of the successful application of this strategy is the development of Ivosidenib, a first-in-class IDH1 inhibitor. The replacement of a metabolically vulnerable cyclohexyl amine with a difluorocyclobutanyl amine was a critical step in achieving a metabolically stable and clinically successful drug.[3][4]
Synthesis of Difluorocyclobutane Scaffolds
The increasing utility of difluorocyclobutane in drug discovery has spurred the development of efficient synthetic routes. A common and practical approach involves the use of commercially available starting materials, such as 3,3-difluorocyclobutanecarboxylic acid or 3,3-difluorocyclobutanol.[5][6][7]
One versatile method for the synthesis of 1,1-disubstituted-3,3-difluorocyclobutanes starts from 3,3-difluorocyclobutanone. The high propensity of this ketone to undergo HF elimination with common organometallic reagents can be overcome by using organolanthanum reagents, which allows for the addition of a wide range of nucleophiles to generate 3,3-difluorocyclobutanols.[5][6] These alcohol intermediates can then be further functionalized through various reactions to introduce the second substituent.
Caption: General synthetic route to 1,1-disubstituted-3,3-difluorocyclobutanes.
Comparative Analysis: Difluorocyclobutane vs. Alternative Scaffolds
To objectively assess the efficacy of the difluorocyclobutane scaffold, it is crucial to compare its performance against other commonly used bioisosteres. This section presents a comparative analysis based on available experimental data.
Difluorocyclobutane vs. Non-fluorinated Cyclobutane and gem-Dimethyl
While direct head-to-head comparisons are limited in the literature, a study on functionalized cycloalkanes demonstrated that gem-difluorination either did not affect or slightly improved the metabolic stability of the corresponding model derivatives compared to their non-fluorinated counterparts.[8][9] Another study investigating 3,3-diaryloxetanes as bioisosteres for methylene, gem-dimethyl, and cyclobutane linkers found that the cyclobutane analogues were unstable under certain acidic conditions, whereas the oxetane counterparts were stable, suggesting a potential liability for the cyclobutane ring itself in some chemical contexts.[10] The inherent stability of the C-F bond suggests that the difluorocyclobutane would offer superior metabolic stability over the non-fluorinated cyclobutane and the gem-dimethyl group, which contains multiple metabolically susceptible C-H bonds.
Difluorocyclobutane vs. tert-Butyl and Cubane
More quantitative data is available for the comparison of fluorinated cyclobutanes with other rigid scaffolds. A study comparing CF₃-cyclobutane and CF₃-cyclopropane as bioisosteres for a tert-butyl group showed varied effects on metabolic stability in human liver microsomes (HLM).[11] In some cases, the introduction of the CF₃-cyclobutane led to a decrease in metabolic stability, while in others, it resulted in an increase. This highlights the context-dependent nature of such substitutions.
| Compound/Scaffold | Parent Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Analog Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Fold Change in Stability |
| Model Amide (tert -Butyl) | 11 | CF₃-Cyclobutane Analog: 16 | 0.7x (Decreased) |
| Tebutam (tert -Butyl) | 57 | CF₃-Cyclobutane Analog: 107 | 0.5x (Decreased) |
| Butenafine (tert -Butyl) | 30 | CF₃-Cyclobutane Analog: 21 | 1.4x (Increased) |
Data compiled from Mykhailiuk et al., JACS Au, 2021.[11]
Cubane, a highly strained and rigid polycyclic hydrocarbon, has also been explored as a bioisostere for benzene rings and has demonstrated significant metabolic stability. The replacement of a benzene ring with a cubane scaffold in a drug candidate can lead to improved pharmacokinetic properties.[12]
Experimental Validation: Assessing Metabolic Stability
The gold standard for evaluating the metabolic stability of a new chemical entity is the in vitro microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions containing the majority of the drug-metabolizing CYP450 enzymes.[13][14]
Experimental Workflow: Microsomal Stability Assay
Caption: A typical workflow for an in vitro microsomal stability assay.
Detailed Protocol: In Vitro Microsomal Stability Assay
1. Materials and Reagents:
-
Test compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in phosphate buffer. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting enzymatic activity.[1]
-
Thaw the human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[14]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the test compound solution and the diluted microsome suspension.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) with gentle shaking to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a separate plate containing a cold quenching solution (e.g., acetonitrile with an internal standard).[13][14]
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the quenched samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The half-life (t½) is calculated as: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).[14]
Conclusion
The difluorocyclobutane scaffold represents a powerful and validated strategy for medicinal chemists to overcome the pervasive challenge of metabolic instability. Its unique combination of steric and electronic properties effectively shields molecules from enzymatic degradation, leading to improved pharmacokinetic profiles. While direct comparative data with all common bioisosteres is still emerging, the available evidence strongly supports the superiority of the difluorocyclobutane motif for enhancing metabolic robustness. By employing rigorous in vitro assays, such as the microsomal stability assay detailed in this guide, researchers can confidently assess the impact of this valuable scaffold and accelerate the development of more effective and durable therapeutics.
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The Strategic Incorporation of Fluorinated Cycloalkanes in Lead Optimization: A Comparative Analysis
In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into drug candidates has become an indispensable tool for fine-tuning molecular properties to enhance therapeutic potential.[1][2] Among the various fluorinated motifs, fluorinated cycloalkanes have emerged as particularly valuable building blocks in lead optimization.[3][4] Their unique conformational and electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic profiles and overall drug efficacy.[1][5]
This guide provides a comparative analysis of fluorinated cycloalkanes, offering insights into their impact on key drug-like properties. We will delve into the experimental data that underscores their advantages over non-fluorinated analogues and provide detailed protocols for their synthesis and evaluation, empowering researchers to strategically deploy these motifs in their drug discovery programs.
The Fluorine Advantage: More Than Just a Halogen Swap
The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of powerful effects on a molecule.[1] In the context of cycloalkanes, these effects are amplified by the cyclic scaffold, leading to distinct conformational preferences and altered electronic distributions.
A primary benefit of fluorination is the modulation of a compound's lipophilicity , a critical parameter influencing solubility, permeability, and plasma protein binding. While fluorine is highly lipophilic, its effect on the overall lipophilicity of a molecule can be complex and context-dependent.[6][7] For instance, the introduction of a gem-difluoro group can either increase or decrease the octanol-water partition coefficient (LogP) depending on the ring size and the position of the fluorine atoms relative to other functional groups.[6][7]
Furthermore, fluorination can significantly enhance metabolic stability . The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, such as cytochrome P450s. By strategically placing fluorine atoms at sites of potential metabolic attack, medicinal chemists can block these pathways, thereby increasing the drug's half-life and oral bioavailability.[7][8]
Finally, the introduction of fluorine can induce favorable conformational changes that lock the molecule into a bioactive conformation for optimal target engagement.[9][10] The gauche effect and other stereoelectronic interactions involving fluorine can stabilize specific ring puckering, leading to enhanced binding affinity and selectivity.[9]
Comparative Analysis of Fluorinated Cycloalkanes
To illustrate the practical impact of fluorinating cycloalkanes, this section presents a comparative analysis of key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following tables summarize experimental data for representative fluorinated cycloalkanes versus their non-fluorinated counterparts.
Impact on Acidity/Basicity (pKa)
The strong electron-withdrawing nature of fluorine can significantly influence the acidity or basicity of nearby functional groups. This modulation of pKa can be crucial for optimizing a drug's solubility, absorption, and target interactions.
| Compound | Functional Group | Ring Size | Fluorination Pattern | pKa | Change in pKa (ΔpKa) vs. Non-fluorinated | Reference |
| Cyclohexyl carboxylic acid | Carboxylic Acid | 6 | None | 4.90 | - | [6] |
| 4,4-Difluorocyclohexyl carboxylic acid | Carboxylic Acid | 6 | gem-Difluoro | 4.45 | -0.45 | [6] |
| Cyclohexylamine | Amine | 6 | None | 10.64 | - | [6] |
| 4,4-Difluorocyclohexylamine | Amine | 6 | gem-Difluoro | 9.60 | -1.04 | [6] |
| Cyclopentyl carboxylic acid | Carboxylic Acid | 5 | None | 4.99 | - | [6] |
| 3,3-Difluorocyclopentyl carboxylic acid | Carboxylic Acid | 5 | gem-Difluoro | 4.58 | -0.41 | [6] |
As the data indicates, gem-difluorination at a position gamma to a carboxylic acid or an amine leads to a notable decrease in pKa, making the carboxylic acid more acidic and the amine less basic.[6] This effect is primarily due to the inductive electron withdrawal by the fluorine atoms.[6][7]
Impact on Lipophilicity (LogP)
The influence of fluorination on lipophilicity is more nuanced and is affected by factors such as the degree of fluorination, the position of the fluorine atoms, and the overall molecular context.[6][7]
| Compound | Ring Size | Fluorination Pattern | cLogP | Experimental LogP | Reference |
| Cyclohexane | 6 | None | 3.44 | 3.44 | [11] |
| Fluorocyclohexane | 6 | Monofluoro | 3.63 | 3.51 | [11] |
| 1,1-Difluorocyclohexane | 6 | gem-Difluoro | 3.82 | 3.58 | [11] |
| cis-1,4-Difluorocyclohexane | 6 | cis-Difluoro | 3.32 | 3.12 | [10] |
| trans-1,4-Difluorocyclohexane | 6 | trans-Difluoro | 3.32 | 3.15 | [10] |
These examples highlight that while monofluorination and gem-difluorination on a simple cyclohexane ring tend to increase lipophilicity, the introduction of multiple fluorine atoms with specific stereochemistry can lead to more complex outcomes.
Experimental Protocols
To facilitate the integration of fluorinated cycloalkanes into drug discovery projects, this section provides representative, step-by-step experimental protocols for their synthesis and the evaluation of key properties.
Synthesis of a gem-Difluorocycloalkane via Deoxofluorination
This protocol describes a general method for the synthesis of a gem-difluorocycloalkane from a corresponding ketone precursor using a deoxofluorinating agent.
Protocol: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid
-
Starting Material: 4-Oxocyclohexanecarboxylic acid.
-
Reagents: Deoxofluor® (bis(2-methoxyethyl)aminosulfur trifluoride), dichloromethane (DCM), ethanol (catalyst).
-
Procedure: a. Dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM in a fluorinated polyethylene bottle under a nitrogen atmosphere. b. Add a catalytic amount of ethanol (0.1 eq). c. Cool the solution to 0 °C in an ice bath. d. Slowly add Deoxofluor® (2.5 eq) to the cooled solution. e. Allow the reaction mixture to warm to room temperature and stir for 24 hours. f. Quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. g. Extract the aqueous layer with DCM (3 x 50 mL). h. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to yield 4,4-difluorocyclohexanecarboxylic acid.
Measurement of Octanol-Water Partition Coefficient (LogP)
The shake-flask method is a classical and reliable technique for determining the LogP of a compound.
Protocol: LogP Determination by Shake-Flask Method
-
Materials: 1-Octanol (pre-saturated with water), water (pre-saturated with 1-octanol), test compound, UV-Vis spectrophotometer or HPLC.
-
Procedure: a. Prepare a stock solution of the test compound in either water or 1-octanol. b. Add a known volume of the stock solution to a mixture of water and 1-octanol in a separatory funnel to achieve a final concentration that is detectable by the analytical method. c. Shake the funnel vigorously for 2-5 minutes. d. Allow the two phases to separate completely (centrifugation may be required to break up emulsions). e. Carefully separate the aqueous and octanol layers. f. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). g. Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. h. The LogP is the logarithm (base 10) of the partition coefficient.
Visualizing the Impact of Fluorination
To better understand the concepts discussed, the following diagrams illustrate key principles and workflows.
Caption: Lead optimization workflow incorporating fluorinated cycloalkanes.
Caption: Conformational impact of fluorination on a cyclohexane ring.
Conclusion
The strategic incorporation of fluorinated cycloalkanes offers a powerful approach to address many of the challenges encountered during lead optimization. By leveraging their unique ability to modulate pKa, lipophilicity, metabolic stability, and conformation, medicinal chemists can rationally design drug candidates with improved pharmacokinetic and pharmacodynamic properties. The experimental data and protocols presented in this guide provide a solid foundation for researchers to explore the potential of these valuable building blocks in their own drug discovery endeavors. As our understanding of fluorine's subtle yet profound effects continues to grow, so too will the opportunities for innovation in the design of next-generation therapeutics.
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Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]
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A Senior Application Scientist's Guide to HPLC and UPLC Methods for Purity Analysis of Fluorinated Intermediates
Executive Summary
In pharmaceutical development, the purity of fluorinated intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity analysis of these unique compounds. UPLC consistently demonstrates significant advantages over traditional HPLC, offering substantially faster analysis times, superior resolution for closely eluting impurities, enhanced sensitivity for trace-level detection, and reduced solvent consumption.[1][2] While HPLC remains a robust and widely available technique, UPLC provides a higher echelon of performance essential for high-throughput environments and for resolving the complex impurity profiles often associated with fluorinated molecules.[1][3] This guide presents supporting experimental data from a comparative study, detailed analytical protocols, and the scientific rationale behind the methodological choices, empowering researchers to select and implement the optimal technique for their specific needs.
The Analytical Challenge of Fluorinated Intermediates
Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—impart desirable characteristics to pharmaceutical compounds, such as enhanced metabolic stability and binding affinity. However, these same properties present distinct challenges in chromatographic analysis. The introduction of fluorine can alter a molecule's polarity, hydrophobicity, and potential for secondary interactions with stationary phases in unpredictable ways.[4]
Key challenges include:
-
Co-elution: Fluorinated intermediates and their structurally similar impurities often have very close retention times on standard C18 columns.
-
Peak Shape: Strong interactions with residual silanols on silica-based stationary phases can lead to poor peak shape (tailing), compromising resolution and accurate quantification.
-
Sensitivity: Detecting and quantifying trace-level impurities at the 0.05% to 0.1% levels required by regulatory bodies like the ICH necessitates highly sensitive methods.[5]
Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) ligands, can offer alternative selectivity and improved peak shape for these compounds by leveraging interactions like dipole-dipole and π–π bonding.[6][7] This guide will explore the performance of both traditional and novel stationary phases within HPLC and UPLC frameworks.
Core Principles: HPLC vs. UPLC
The fundamental principle of separating components based on their differential partitioning between a mobile and stationary phase is the same for both HPLC and UPLC.[8] The primary distinction lies in the particle size of the stationary phase packing material and the resulting operational pressures.[8][9]
-
High-Performance Liquid Chromatography (HPLC): This established technique typically uses columns packed with particles of 3 to 5 µm in diameter and operates at pressures up to 6,000 psi (400 bar).[9][10] It is a versatile and reliable workhorse in many QC laboratories.[8]
-
Ultra-Performance Liquid Chromatography (UPLC): This modern advancement utilizes columns with sub-2 µm particles (typically 1.7 µm).[11][12] To efficiently pump the mobile phase through this densely packed bed, UPLC systems must operate at much higher pressures, often up to 15,000 psi (1000 bar) or more.[3][13][14]
This reduction in particle size is the cornerstone of UPLC's enhanced performance, leading to:
-
Increased Efficiency and Resolution: Smaller particles provide more surface area for interaction, leading to sharper, narrower peaks and a superior ability to separate closely eluting compounds.[2][13]
-
Faster Analysis: Higher efficiency allows for the use of shorter columns and higher flow rates without sacrificing resolution, dramatically reducing run times—often by a factor of 5 to 10.[9]
-
Greater Sensitivity: Narrower peaks result in a taller peak height for the same mass of analyte, increasing the signal-to-noise ratio and improving detection limits.[13]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates significantly decrease the volume of solvents used, making UPLC a greener and more cost-effective technology.[1][9][13]
Caption: Core differences in particle size, pressure, and resulting peak efficiency between HPLC and UPLC.
Comparative Study: Purity of a Fluorinated Benzamide Intermediate
To objectively compare the two techniques, a purity analysis was performed on a synthesized fluorinated benzamide intermediate, known to contain two critical process impurities: a de-fluorinated analog and an regioisomer.
Data Presentation: Quantitative Comparison
The following table summarizes the key performance parameters of the developed HPLC and UPLC methods.
| Parameter | HPLC Method | UPLC Method | Advantage |
| Run Time | 25 minutes | 4 minutes | UPLC (6.25x faster) |
| System Backpressure | ~1,800 psi (124 bar) | ~9,500 psi (655 bar) | N/A |
| Resolution (API/Impurity 1) | 1.8 | 3.5 | UPLC (Superior Separation) |
| Resolution (API/Impurity 2) | 2.1 | 4.2 | UPLC (Superior Separation) |
| Relative Sensitivity (S/N) | 1x (Baseline) | ~3.5x | UPLC (Enhanced Detection) |
| Solvent Consumption per Run | ~25 mL | ~2.8 mL | UPLC (89% Reduction) |
Experimental Protocols
The causality behind our choices is critical. For this separation, a Pentafluorophenyl (PFP) stationary phase was selected. Unlike a standard C18 column which separates primarily on hydrophobicity, a PFP column provides multiple interaction mechanisms (hydrophobic, aromatic, dipole-dipole) that are highly effective for separating halogenated and positional isomers, which is precisely our challenge here.[6][7] Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency. A phosphate buffer was used to maintain a consistent pH, ensuring reproducible retention times.
Caption: Comparative experimental workflow for HPLC and UPLC purity analysis.
A. Standard and Sample Preparation
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of the Fluorinated Benzamide Reference Standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 2.5 mL of the Standard Stock Solution to 25 mL with Diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the Fluorinated Benzamide sample and prepare similarly to the Standard Stock Solution.
B. HPLC Method Protocol
-
Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system.
-
Column: PFP (Pentafluorophenyl) Column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 30 20.0 70 20.1 30 | 25.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
System Suitability Test (SST):
-
Tailing Factor (API peak): ≤ 1.5.
-
Resolution (between API and nearest impurity): ≥ 1.5.
-
%RSD of 5 replicate injections (API peak area): ≤ 1.0%.
-
C. UPLC Method Protocol
-
Instrumentation: Waters ACQUITY UPLC H-Class or equivalent UPLC system.
-
Column: PFP (Pentafluorophenyl) Column, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 30 3.0 70 3.1 30 | 4.0 | 30 |
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 40 °C. (A slightly higher temperature is often used in UPLC to reduce mobile phase viscosity and system pressure).
-
Detector: UV at 254 nm.
-
Injection Volume: 2 µL.
-
System Suitability Test (SST):
-
Tailing Factor (API peak): ≤ 1.5.
-
Resolution (between API and nearest impurity): ≥ 2.0.
-
%RSD of 5 replicate injections (API peak area): ≤ 1.0%.
-
Method Validation: A Trustworthiness Framework
Any analytical method used in drug development must be validated to prove it is suitable for its intended purpose.[5][15] The validation process provides documented evidence of a method's reliability.[16] Both the HPLC and UPLC methods described would be validated according to ICH Q2(R1) guidelines, assessing the following parameters.[17][18]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.[5][18] | Peak purity of API is confirmed; impurities are resolved from API. |
| Linearity | To show that the method's response is directly proportional to the analyte concentration over a given range.[5] | Correlation coefficient (r²) ≥ 0.999 for a range of LOQ to 150% of the working concentration. |
| Accuracy | To demonstrate the closeness of the test results to the true value.[18][19] | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision (Repeatability) | To show the agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[18][19] | %RSD ≤ 2.0% for six separate sample preparations. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5] | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19] | System suitability parameters remain within limits when flow rate, pH, and column temperature are varied slightly. |
Conclusion and Recommendation
For the purity analysis of fluorinated intermediates, UPLC technology offers a clear and substantial improvement over traditional HPLC. The experimental data demonstrates that UPLC methods can deliver results over six times faster while providing more than double the resolving power and a 3.5-fold increase in sensitivity. This translates to higher laboratory throughput, more confident impurity identification, and significant long-term savings on solvent purchase and disposal.
While HPLC remains a valid and necessary tool, especially in labs not yet equipped with high-pressure systems, the development of new purity methods for challenging separations, such as those involving fluorinated compounds, should prioritize a UPLC-based approach. The superior performance of UPLC not only accelerates drug development timelines but also provides a higher degree of analytical certainty, which is paramount in ensuring the quality and safety of pharmaceutical products.
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Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved January 20, 2026, from [Link]
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Waters. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved January 20, 2026, from [Link]
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Modern Analytical Chemistry. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Retrieved January 20, 2026, from [Link]
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UPIQ. (n.d.). HPLC Analytical Method Development and Validation. Retrieved January 20, 2026, from [Link]
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Pipettes.com. (2025). HPLC vs UPLC: Key Differences & Applications. Retrieved January 20, 2026, from [Link]
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Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?. Retrieved January 20, 2026, from [Link]
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Larsen, B. S., & Kaiser, M. A. (2007). Challenges in Perfluorocarboxylic Acid Measurements. ACS Publications. Retrieved January 20, 2026, from [Link]
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Separation Science. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Retrieved January 20, 2026, from [Link]
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Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved January 20, 2026, from [Link]
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IAJPS. (2018). HPLC – HIGH PERFORMANCE LIQUID CHROMATOGRAPHY & UPLC – ULTRA PERFORMANCE LIQUID CHROMATOGRAPHIC SYSTEM – A REVIEW ON MODERN LIQUID CHROMATOGRAPHY. Retrieved January 20, 2026, from [Link]
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Pharmaguideline. (2018). Differences between HPLC and UPLC. Retrieved January 20, 2026, from [Link]
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Panel Compliance. (2025). HPLC Analytical Method Development and Validation. Retrieved January 20, 2026, from [Link]
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LCGC International. (n.d.). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. Retrieved January 20, 2026, from [Link]
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LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved January 20, 2026, from [Link]
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MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved January 20, 2026, from [Link]
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The Analytical Scientist. (2023). Trends and Challenges in PFAS Analysis. Retrieved January 20, 2026, from [Link]
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SciSpace. (n.d.). A review on method development by hplc. Retrieved January 20, 2026, from [Link]
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NIMS University. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Retrieved January 20, 2026, from [Link]
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ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved January 20, 2026, from [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved January 20, 2026, from [Link]
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NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved January 20, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate
As researchers and developers at the forefront of pharmaceutical innovation, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The handling and disposal of specialized chemical reagents like Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate (CAS No. 227607-45-6) demand a rigorous, systematic approach. This guide provides the essential operational and safety protocols to manage this compound's waste stream responsibly, ensuring the protection of our personnel and environment.
The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic compound .[1] The presence of the carbon-fluorine bond, one of the strongest in organic chemistry, necessitates specific disposal pathways to ensure its complete and safe destruction.[2]
Hazard Identification and Risk Assessment
Before handling or generating waste, a thorough understanding of the compound's properties is essential. This initial assessment forms the basis of all subsequent safety and disposal procedures.
Chemical Profile: this compound
| Property | Value | Significance for Disposal |
| CAS Number | 227607-45-6[3][4] | Unique identifier for accurate tracking and labeling. |
| Molecular Formula | C₈H₁₂F₂O₂[3][5] | Confirms its identity as a fluorinated organic ester. |
| Physical State | Colorless Liquid[6] | Dictates the need for liquid-tight containers and spill control measures. |
| Flash Point | 52.1 ± 22.2 °C[5] | Below 60°C (140°F), classifying it as an ignitable hazardous waste (EPA Code D001).[7] |
| Chemical Family | Halogenated Organic Compound | This is the primary classification for waste segregation. Must not be mixed with non-halogenated organic waste.[1] |
| Toxicity | Detailed toxicological data is limited. Treat as a hazardous substance. | Assume potential for harm via inhalation, ingestion, or skin contact.[6][8] |
The key takeaway from this profile is the compound's dual hazardous nature: it is both ignitable due to its flash point and must be managed as a halogenated organic waste due to its fluorine content.
Personnel Protection and Handling
Proper Personal Protective Equipment (PPE) is non-negotiable when handling the pure compound or its waste.
-
Eye Protection : Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles if there is a significant risk of splashing.[9]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.[8]
-
Engineering Controls : All handling and waste consolidation should be performed inside a certified chemical fume hood to minimize inhalation exposure.[9]
Waste Segregation: The Critical First Step
The cornerstone of proper chemical disposal is rigorous segregation at the point of generation.[10] Cross-contamination of waste streams can lead to dangerous reactions, complicate the disposal process, and significantly increase costs.
Do:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent pads) in a dedicated Halogenated Organic Liquid Waste container.[1]
Do NOT Mix With:
-
Non-Halogenated Organic Waste : This is the most critical segregation rule.[1][10]
-
Aqueous Waste : Includes acids, bases, and salt solutions.[11]
-
Solid Waste : Keep liquid and solid waste streams separate.[10]
-
Oxidizers, Strong Acids, or Bases : Mixing can cause violent chemical reactions.[11][12]
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste segregation decision tree for laboratory chemicals.
Step-by-Step Disposal Protocol
Follow this procedure to ensure safe and compliant collection and disposal of waste this compound.
Step 1: Select the Correct Waste Container
-
Obtain a clean, designated hazardous waste container compatible with the chemical. Plastic-coated glass or high-density polyethylene (HDPE) is often preferred.[7]
-
The container must have a secure, tight-fitting screw cap to prevent leaks and evaporation.[11]
-
Ensure the container is free from any residues of incompatible chemicals.[13]
Step 2: Label the Container Before Use
-
Attach a "Hazardous Waste" tag or label to the empty container.
-
Clearly write all constituents, including "this compound" and any other chemicals or solvents present in the waste mixture.[12]
-
Do not obscure existing hazard pictograms on the label.
Step 3: Accumulate Waste Safely
-
Dispense the waste liquid into the container using a funnel to prevent spills.
-
Perform this transfer inside a chemical fume hood.
-
Keep the waste container securely capped at all times, except when adding waste.[7][11] This is a critical safety and regulatory requirement.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]
Step 4: Store in a Satellite Accumulation Area (SAA)
-
The waste container must be stored in a designated Satellite Accumulation Area (SAA).[11]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7]
-
Ensure the SAA has secondary containment (e.g., a spill tray) to capture any potential leaks.[10]
Step 5: Arrange for Disposal
-
Once the container is full (or waste is no longer being generated), submit a request for chemical waste pickup through your institution's Environmental Health & Safety (EHS) department.[7][13]
-
Do not pour this compound down the drain.[14] Halogenated organic compounds are generally prohibited from sanitary sewer disposal.[13]
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial.
-
Alert Personnel : Immediately notify others in the vicinity.
-
Evacuate (If Necessary) : For large spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS emergency line.
-
Don PPE : If the spill is small and manageable, don the appropriate PPE as described in Section 2.
-
Contain the Spill : Use a chemical spill kit or inert absorbent material (e.g., vermiculite, sand) to dike the spill and prevent it from spreading.
-
Collect the Waste : Carefully scoop the absorbed material into a designated waste bag or container.
-
Label and Dispose : Seal the container, label it as "Spill Debris containing this compound," and manage it as halogenated hazardous waste for EHS pickup.
-
Decontaminate : Clean the spill area with an appropriate solvent and soap and water.
Final Disposal Pathway: Incineration
The ultimate fate of this waste is high-temperature incineration at a licensed hazardous waste treatment facility.[15] Due to the high stability of the carbon-fluorine bond, very high temperatures are required for complete destruction.[2] This process must be conducted in incinerators equipped with specialized scrubbers to neutralize the resulting acidic gases, such as hydrogen fluoride (HF).[16]
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect the integrity of our research environment and the world beyond the lab.
References
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- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate (CAS No. 227607-45-6) is a fluorinated organic ester, a class of compounds requiring meticulous handling procedures. This guide moves beyond a simple checklist to provide a comprehensive operational plan, explaining the causality behind each safety recommendation to ensure every protocol is a self-validating system.
Hazard Assessment: Understanding the "Why"
Effective personal protective equipment (PPE) selection is not arbitrary; it is a direct response to a thorough risk assessment. Before handling this compound, it is critical to understand its known and potential hazards, derived from its chemical structure and data on analogous compounds.
While a complete toxicological profile for this specific molecule is not widely published, its structure as a fluorinated ester informs a cautious approach.[1] The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that employers develop a Chemical Hygiene Plan to protect workers from hazardous chemicals, which includes assessing risks and selecting appropriate controls like PPE.[2][3]
Table 1: Hazard Profile of this compound
| Hazard Category | Known & Inferred Risks | Rationale & Implication for PPE |
| Physical Hazards | Combustible Liquid: Flash Point of 52.1 ± 22.2 °C.[4] Vapors may be heavier than air and can form explosive mixtures with air at ambient temperatures. | A flame-resistant lab coat is essential. All work must be conducted away from ignition sources. |
| Health Hazards | Eye Irritation: Esters and other fluorinated compounds can cause serious eye irritation or damage upon contact.[1][5] | Chemical splash goggles are the minimum mandatory eye protection. A face shield is required for splash-prone procedures. |
| Skin Irritation/Absorption: As an organic solvent, it can defat the skin, causing irritation. The presence of fluorine may enhance skin permeability. | Chemical-resistant gloves are required at all times. A lab coat provides a secondary barrier. | |
| Respiratory Irritation: Volatile organic compounds, especially esters, can cause respiratory irritation if vapors are inhaled.[6] | All handling of the liquid must occur within a certified chemical fume hood to minimize inhalation exposure.[1] |
Engineering Controls: The First Line of Defense
Before any PPE is donned, the primary methods for exposure control must be in place. These engineering controls are designed to remove the hazard at its source.
-
Chemical Fume Hood: All work involving the transfer, weighing, or reaction of this compound must be performed in a properly functioning chemical fume hood.[1] This is non-negotiable. The fume hood is your primary defense against inhaling volatile vapors.
-
Ventilation: Ensure the laboratory is well-ventilated to handle any fugitive emissions.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling this compound. The selection is based on guidelines from OSHA and best practices for handling fluorinated organic compounds.[1][2]
Table 2: Recommended PPE for Specific Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Transfer (Low Volume) | Chemical Splash Goggles (ANSI Z87 certified) | Nitrile Gloves (minimum) | Flame-Resistant Lab Coat |
| Reaction Setup/Workup | Chemical Splash Goggles & Full-Face Shield | Double-Gloving (Nitrile or Neoprene) | Flame-Resistant Lab Coat |
| Large Volume Transfer (>100mL) | Chemical Splash Goggles & Full-Face Shield | Double-Gloving (Nitrile or Neoprene) | Flame-Resistant Lab Coat & Chemical-Resistant Apron |
Detailed PPE Specifications:
-
Eye and Face Protection:
-
Chemical Splash Goggles: Must provide a complete seal around the eyes to protect from splashes. Standard safety glasses are insufficient.[7]
-
Face Shield: A full-face shield must be worn in addition to goggles during procedures with a high risk of splashing, such as when transferring large volumes or working with reactions under pressure.[1]
-
-
Hand Protection:
-
Glove Selection: Nitrile gloves offer good protection against incidental contact with a variety of organic solvents and are a suitable choice for this compound.[8][9] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Double-Gloving: For extended work or when handling larger quantities, wearing two pairs of gloves is strongly recommended.[1] This provides an extra layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin.
-
-
Body Protection:
Procedural Workflow: A Step-by-Step Guide
Adherence to a strict procedural workflow minimizes the risk of exposure and cross-contamination.
Caption: Workflow for Safely Handling this compound.
A. Donning PPE (Putting On):
-
Lab Coat: Don your flame-resistant lab coat and fasten all buttons.
-
Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Put on your inner gloves (if double-gloving), followed by your outer gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.
B. Doffing PPE (Taking Off): This sequence is critical to prevent contaminating your skin with any residue on the PPE.
-
Outer Gloves: If double-gloving, remove the outer pair and dispose of them in the designated hazardous waste container.
-
Face Shield/Apron: Remove the face shield and/or chemical apron (if worn).
-
Goggles: Remove goggles from the back to the front.
-
Lab Coat: Remove your lab coat, turning it inside out as you do to contain any contaminants.
-
Inner Gloves: Remove the final pair of gloves by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off without touching the outside.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Spill and Disposal Plans
A. Spill Response:
-
Small Spills (in fume hood): Alert others in the area.[1] Wearing your full PPE, contain the spill with a compatible absorbent material (e.g., vermiculite or a commercial chemical absorbent). Collect the absorbed material using non-sparking tools into a sealed, labeled container for hazardous waste disposal.[1]
-
Large Spills (outside fume hood): Evacuate the area immediately. Alert your institution's emergency response team. Do not attempt to clean it up yourself.[1]
B. Waste Disposal: Proper disposal is essential to protect the environment.[1]
-
Segregation: All waste containing this compound, including contaminated consumables (gloves, wipes, absorbent pads), must be collected in a dedicated, clearly labeled hazardous waste container.[1]
-
Labeling: The waste container must be labeled as "Hazardous Waste: Halogenated Organic Liquid" and list the chemical name. Follow all institutional and local regulations for hazardous waste labeling.[10]
-
Incompatible Materials: Do not mix this waste stream with other incompatible waste, such as strong acids, bases, or oxidizers.[1]
-
Disposal: The sealed container must be disposed of through your institution's certified hazardous waste management program. Fluorinated compounds often require high-temperature incineration for complete destruction.[11]
By integrating these expert-level protocols into your daily work, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment.
- Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals.
- The University of New Mexico. (n.d.). Chemical Safety Guidelines. Retrieved from the UNM Environmental Health & Safety website.
- Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
- U.S. Environmental Protection Agency (EPA). (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- The Acta Group. (2009, November 3). ECHA Publishes Concise Guidance on Chemical Safety Assessment.
- European Chemicals Agency (ECHA). (n.d.). REACH guidance documents.
- DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Lab Manager. (2020, April 1). The OSHA Laboratory Standard.
- CP Lab Safety. (n.d.). ethyl 3, 3-difluoro-1-methylcyclobutane-1-carboxylate, min 97%, 500 mg.
- Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
- YouTube. (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes.
- Sigma-Aldrich. (2025, August 5). SAFETY DATA SHEET - Ethyl methyl carbonate.
- European Chemicals Agency (ECHA). (n.d.). Homepage.
- U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
- Chemsrc. (2025, September 13). CAS#:227607-45-6 | ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate.
- University of Colorado Boulder. (n.d.). Protective Gear - Organic Chemistry. Retrieved from the CU Boulder Organic Chemistry website.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from the MCF Environmental Services website.
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- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl difluoroacetate.
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- TCI Chemicals. (2025, October 16). SAFETY DATA SHEET - Ethyl 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylate.
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- Truman ChemLab. (n.d.). ESTERS.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
